molecular formula C9H8N2O2 B1403989 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1368101-33-0

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1403989
CAS No.: 1368101-33-0
M. Wt: 176.17 g/mol
InChI Key: YIUGSBDKPPYNNE-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1368101-33-0) is a high-purity heteroaromatic building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound, with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, serves as a versatile scaffold for the synthesis of more complex molecules . Its structure incorporates both a carboxylic acid functional group and a pyrrolopyridine core, making it a valuable intermediate for constructing targeted libraries in lead optimization and other exploratory research activities . The product is supplied with a guaranteed purity of not less than (NLT) 97% and is characterized by supporting analytical data, including 1 H-NMR spectra . As a solid, it should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product specifications and safety data sheet (SDS) for further handling and hazard information.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-4-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUGSBDKPPYNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856875
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30856875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368101-33-0
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The presented synthesis is a multi-step process commencing from commercially available 2-amino-5-methylpyridine, proceeding through key intermediates such as 2-chloro-5-methyl-3-nitropyridine and ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This document elucidates the causal relationships behind the experimental choices, provides detailed, step-by-step protocols for each reaction, and includes quantitative data and visual diagrams to ensure clarity and reproducibility. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, offering a self-validating system for the synthesis of this important molecule.

Introduction and Significance

This compound, also known as 6-methyl-7-azaindole-2-carboxylic acid, belongs to the pyrrolopyridine class of heterocyclic compounds. The 7-azaindole core is a prevalent motif in medicinal chemistry, serving as a bioisosteric replacement for the indole nucleus in numerous biologically active molecules. This substitution can modulate physicochemical properties such as solubility and metabolic stability, often leading to improved pharmacokinetic profiles. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a wide range of pharmacological activities, including kinase inhibition, making them valuable scaffolds in drug discovery programs targeting cancer, inflammatory disorders, and other diseases.[1] The targeted placement of a methyl group at the 6-position and a carboxylic acid at the 2-position provides specific points for further chemical elaboration and interaction with biological targets.

This guide details a reliable and scalable synthetic strategy, providing researchers with the necessary information to produce this versatile building block for their drug discovery and development endeavors.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward disconnection of the carboxylic acid via hydrolysis of the corresponding ethyl ester (II). The pyrrolo[2,3-b]pyridine core of ester (II) can be constructed through a reductive cyclization of a substituted pyridine precursor (III), a strategy well-established in the synthesis of indole and azaindole derivatives. This key intermediate, diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) (III), can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-methyl-3-nitropyridine (IV) and diethyl malonate. The chloronitropyridine (IV) itself is accessible from commercially available 2-amino-5-methylpyridine (V) through a sequence of nitration and Sandmeyer-type reactions.

Retrosynthesis Target This compound (I) Ester Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (II) Target->Ester Hydrolysis Malonate Diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) (III) Ester->Malonate Reductive Cyclization ChloroNitro 2-Chloro-5-methyl-3-nitropyridine (IV) Malonate->ChloroNitro Nucleophilic Aromatic Substitution Amino 2-Amino-5-methylpyridine (V) ChloroNitro->Amino Nitration & Sandmeyer Reaction

Caption: Retrosynthetic analysis of this compound.

This chosen synthetic pathway is advantageous due to the ready availability of the starting material, the reliability of the individual transformations, and the amenability of the process to scale-up.

Detailed Synthetic Protocol

The synthesis of this compound is presented as a four-step process.

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine (IV)

The initial step involves the conversion of 2-amino-5-methylpyridine to the key intermediate 2-chloro-5-methyl-3-nitropyridine. This transformation is achieved through a well-established three-stage process: nitration, diazotization-hydroxylation, and chlorination.[2]

3.1.1. Nitration of 2-Amino-5-methylpyridine

The introduction of a nitro group at the 3-position is achieved by treating 2-amino-5-methylpyridine with a mixture of nitric and sulfuric acids. The strongly acidic conditions protonate the pyridine nitrogen, and the amino group directs the electrophilic nitronium ion to the meta position.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

    • Slowly add 2-amino-5-methylpyridine while maintaining the temperature below 10 °C.

    • Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The precipitated product, 2-amino-5-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

3.1.2. Diazotization and Hydrolysis to 2-Hydroxy-5-methyl-3-nitropyridine

The amino group of 2-amino-5-methyl-3-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

  • Protocol:

    • Dissolve 2-amino-5-methyl-3-nitropyridine in dilute sulfuric acid and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

    • Gently heat the reaction mixture to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-methyl-3-nitropyridine.

3.1.3. Chlorination to 2-Chloro-5-methyl-3-nitropyridine (IV)

The final step in the formation of the key intermediate is the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent such as phosphorus oxychloride.[3][4]

  • Protocol:

    • Carefully add 2-hydroxy-5-methyl-3-nitropyridine to phosphorus oxychloride with stirring.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-4 hours.

    • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford 2-chloro-5-methyl-3-nitropyridine (IV).

Reactant Reagent(s) Product Typical Yield
2-Amino-5-methylpyridineConc. H₂SO₄, Fuming HNO₃2-Amino-5-methyl-3-nitropyridine75-85%
2-Amino-5-methyl-3-nitropyridineNaNO₂, dil. H₂SO₄, then heat2-Hydroxy-5-methyl-3-nitropyridine60-70%
2-Hydroxy-5-methyl-3-nitropyridinePOCl₃2-Chloro-5-methyl-3-nitropyridine (IV)80-90%
Table 1: Summary of the synthesis of 2-Chloro-5-methyl-3-nitropyridine (IV).
Step 2: Synthesis of Diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) (III)

This step involves a nucleophilic aromatic substitution reaction where the chloride at the 2-position of the pyridine ring is displaced by the enolate of diethyl malonate. The electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack.[5]

Step2 cluster_0 Step 2: Nucleophilic Aromatic Substitution ChloroNitro 2-Chloro-5-methyl-3-nitropyridine (IV) Product Diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) (III) ChloroNitro->Product Malonate Diethyl Malonate Malonate->Product Base NaH Base->Product Solvent THF Solvent->Product

Caption: Workflow for the synthesis of Diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate).

  • Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium enolate.

    • Add a solution of 2-chloro-5-methyl-3-nitropyridine (IV) in anhydrous THF to the reaction mixture.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) (III).

Reactant Reagent(s) Product Typical Yield
2-Chloro-5-methyl-3-nitropyridine (IV)Diethyl malonate, Sodium hydride, THFDiethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) (III)70-80%
Table 2: Summary of the synthesis of Diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) (III).
Step 3: Synthesis of Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (II)

The construction of the pyrrole ring is achieved through a reductive cyclization of the nitro group in intermediate (III). Common reducing agents for this transformation include iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. The in situ generated amino group undergoes intramolecular condensation with one of the ester groups of the malonate moiety, followed by elimination of ethanol and decarboxylation of the remaining ester group to yield the desired 2-carboxylate ester.

  • Protocol (using Iron in Acetic Acid):

    • To a stirred solution of diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) (III) in glacial acetic acid, add iron powder.

    • Heat the reaction mixture to 80-90 °C for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography on silica gel to give ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (II).

Reactant Reagent(s) Product Typical Yield
Diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) (III)Iron powder, Acetic acidEthyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (II)65-75%
Table 3: Summary of the reductive cyclization to form the 7-azaindole core.
Step 4: Synthesis of this compound (I)

The final step is the hydrolysis of the ethyl ester (II) to the target carboxylic acid (I). This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide.[6]

Step4 cluster_1 Step 4: Ester Hydrolysis Ester Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (II) Product This compound (I) Ester->Product 1. Base NaOH (aq) Base->Product Acid HCl (aq) Acid->Product Product->Product 2. Acidification

Caption: Workflow for the final hydrolysis step.

  • Protocol:

    • Dissolve ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (II) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Heat the reaction mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with dilute hydrochloric acid.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound (I) as a solid.

Reactant Reagent(s) Product Typical Yield
Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (II)NaOH (aq), then HCl (aq)This compound (I)85-95%
Table 4: Summary of the final hydrolysis step.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The described four-step sequence, starting from readily available 2-amino-5-methylpyridine, offers a practical approach for obtaining this valuable heterocyclic building block. The protocols provided are based on well-established chemical transformations and are supported by the scientific literature, ensuring a high degree of confidence in their application. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of novel compounds based on the 6-methyl-7-azaindole scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications. [Link]

  • Khurana, L., Ali, H. I., Olszewska, T., et al. (2014). Optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 57(8), 3040–3052. [Link]

  • ACS Publications. (n.d.). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Siddiqui, A. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1476-1481. [Link]

Sources

biological activity of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid and its Derivatives

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. This bicyclic heterocycle is a key structural motif in numerous synthetic compounds and natural products, demonstrating a wide range of therapeutic applications.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds allow it to serve as a bioisosteric replacement for indole, often leading to improved physicochemical properties and enhanced drug-target interactions.[3] Derivatives of the 7-azaindole core have shown significant promise as inhibitors of various enzymes, including protein kinases and phosphodiesterases, making them highly valuable for drug discovery in oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive technical overview of the biological activities associated with the 7-azaindole scaffold, with a specific focus on elucidating the potential of this compound based on structure-activity relationship (SAR) studies of its close analogs.

Part 1: The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Cornerstone in Drug Design

The 7-azaindole scaffold is an aromatic heterocyclic compound where a pyrrole ring is fused to a pyridine ring. This structure is of paramount importance in medicinal chemistry because the pyridine nitrogen allows for the formation of an additional hydrogen bond with target proteins compared to its indole counterpart, which can significantly enhance binding affinity and selectivity.[3] This scaffold is not only prevalent in synthetic pharmaceuticals but also found in natural alkaloids isolated from marine organisms, such as variolins and meridianins.[1]

The strategic placement of the nitrogen atom in the six-membered ring distinguishes it from its other five isomeric forms, each possessing unique biological profiles.[4] The 7-azaindole core, in particular, has been successfully incorporated into a multitude of therapeutic agents targeting diverse biological pathways.

G Figure 1: Core Structure of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_0 1 N-H (1) 2 C(2) 1->2 3 C(3) 2->3 3a C(3a) 3->3a 7a C(7a) 3a->7a 4 C(4) 3a->4 7a->1 5 C(5) 4->5 6 C(6) 5->6 7 N(7) 6->7 7->7a N7 N7 7->N7

Caption: Core structure of 1H-pyrrolo[2,3-b]pyridine with IUPAC numbering.

Part 2: Key Biological Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives

Derivatives of the 7-azaindole scaffold have been extensively explored and have demonstrated potent activity across several therapeutic areas.

Protein Kinase Inhibition

The 7-azaindole nucleus is a highly effective "hinge-binding" motif for protein kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H can act as a hydrogen bond donor, mimicking the adenine structure of ATP.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5][6] Optimization studies led to the discovery of compounds like 4h , which exhibited potent pan-FGFR inhibitory activity with IC₅₀ values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively.[5][6] These compounds were shown to inhibit cancer cell proliferation, induce apoptosis, and block cell migration and invasion in vitro.[5]

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibition: SGK-1 is involved in cell survival, proliferation, and ion channel regulation, making it a target for diseases like cancer and cardiovascular disorders. Patents have been filed for 1H-pyrrolo[2,3-b]pyridine derivatives as potent SGK-1 kinase inhibitors, highlighting their utility in treating disorders mediated by SGK-1 activity.[7]

Figure 2: Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Simplified overview of the FGFR signaling cascade.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular cyclic AMP (cAMP) levels, and its inhibition is a validated strategy for treating inflammatory and central nervous system (CNS) disorders.

  • Selective PDE4B Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of PDE4B.[8] Scaffold-hopping experiments revealed that the 7-azaindole core was superior to indole or benzimidazole analogs.[8] Compound 11h from this series was a PDE4B-preferring inhibitor that significantly inhibited TNF-α release from macrophages and showed a good in vitro ADME profile, marking it as a promising lead for CNS diseases.[8]

Other Therapeutic Applications

The versatility of the azaindole scaffold extends to other targets:

  • Glycogen Phosphorylase Inhibition: Pyrrolopyridine-2-carboxylic acid hydrazides have been patented as inhibitors of glycogen phosphorylase, indicating potential applications in treating metabolic disorders like type II diabetes.[9]

  • Cannabinoid Receptor (CB₁) Modulation: While 7-azaindole-2-carboxamides lost binding ability, the isomeric 6-azaindole derivatives were successfully developed as allosteric modulators of the CB₁ receptor, demonstrating how nitrogen placement fine-tunes biological activity.[3]

Part 3: Structure-Activity Relationships (SAR) and the Role of Substituents

The biological activity of the 1H-pyrrolo[2,3-b]pyridine core is highly dependent on the nature and position of its substituents. Analysis of published data allows for the elucidation of key SAR trends.

  • The 2-Carboxamide Moiety: In the PDE4B inhibitor series, the 2-carboxamide group is crucial for activity. SAR exploration on this part of the molecule revealed that the ring size and hydrophobicity of the amide substituent significantly impact potency and selectivity against PDE4B over PDE4D.[8] This suggests that the 2-carboxylic acid of the title compound is a critical handle for derivatization to achieve potent biological activity.

  • The 6-Methyl Group: The effect of substitution at the C6 position is target-dependent. In some kinase inhibitors, this position is solvent-exposed and can be modified to improve solubility or other pharmacokinetic properties. In the context of pyrrolo[2,3-d]pyrimidine inhibitors (a related scaffold), modifications at the 6-position were crucial for achieving selectivity for folate receptors.[10] For the title compound, the 6-methyl group likely provides a modest increase in lipophilicity and may engage in favorable van der Waals interactions within a hydrophobic pocket of a target enzyme.

Compound Series Scaffold Key Substituents & Position Biological Activity / Target Key SAR Insight Reference
PDE4B Inhibitors 1H-pyrrolo[2,3-b]pyridine2-carboxamidePDE4B InhibitionThe nature of the amide substituent dictates potency and selectivity. Hydrophobic and cyclic groups are generally favored.[8]
FGFR Inhibitors 1H-pyrrolo[2,3-b]pyridine3-substituted (e.g., with aryl groups)FGFR1/2/3 InhibitionSubstitution at C3 is critical for potent FGFR inhibition.[5][6]
Glycogen Phosphorylase Inhibitors Pyrrolopyridine2-carboxylic acid hydrazideGlycogen PhosphorylaseThe hydrazide at C2 is a key pharmacophoric feature for this target class.[9]

Part 4: Experimental Protocols & Methodologies

To assess the or its derivatives, a tiered screening approach is necessary. A primary biochemical assay against a panel of relevant targets (e.g., kinases, PDEs) would be followed by cellular assays to confirm on-target activity and assess cytotoxicity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., FGFR1)

This protocol describes a self-validating system to determine the IC₅₀ value of a test compound against a specific protein kinase.

1. Reagents and Materials:

  • Recombinant human FGFR1 kinase domain.

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

  • Test Compound (e.g., this compound) dissolved in DMSO.

  • ATP (Adenosine triphosphate).

  • Assay Buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-Ab) and Allophycocyanin-Streptavidin (APC-SA).

  • 384-well microplates (low volume, white).

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

2. Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of FGFR1 enzyme and biotinylated substrate in assay buffer. Add this mix to all wells containing the test compound.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at its Km value for the enzyme.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add a stop/detection buffer containing EDTA (to chelate divalent cations and stop the reaction), Eu-Ab, and APC-SA.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (APC) and 615 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the percent inhibition (relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G Figure 3: Workflow for In Vitro TR-FRET Kinase Assay start Start plate_compound Dispense Compound Serial Dilutions (in DMSO) start->plate_compound add_enzyme Add Enzyme + Biotinylated Substrate plate_compound->add_enzyme pre_incubate Incubate 15 min (Compound-Enzyme Binding) add_enzyme->pre_incubate add_atp Add ATP (Initiate Reaction) pre_incubate->add_atp react_incubate Incubate 60 min (Phosphorylation) add_atp->react_incubate add_stop Add Stop/Detection Buffer (EDTA, Eu-Ab, SA-APC) react_incubate->add_stop detect_incubate Incubate 60 min (Detection Binding) add_stop->detect_incubate read_plate Read Plate (TR-FRET Signal) detect_incubate->read_plate analyze Calculate Ratio & Plot Data Determine IC50 read_plate->analyze end End analyze->end

Caption: A step-by-step workflow for a typical kinase inhibition assay.

Part 5: Synthesis Strategies

The synthesis of this compound and its derivatives can be achieved through various established routes. A common approach involves the construction of the azaindole core followed by functionalization at the C2 position.

G Figure 4: General Synthetic Approach A Substituted Pyridine (e.g., 2-amino-5-methylpyridine) B Cyclization Precursor A->B Step 1: Introduction of Pyrrole Precursor C 1H-pyrrolo[2,3-b]pyridine Core (6-Methyl-7-azaindole) B->C Step 2: Ring Cyclization D Functionalization at C2 (e.g., via lithiation then carboxylation) C->D Step 3: Directed Functionalization E 6-Methyl-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid D->E Step 4: Workup/Hydrolysis

Caption: A generalized synthetic scheme for the target compound.

Part 6: Future Perspectives & Conclusion

The this compound is a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. While direct biological data on this specific compound is sparse in public literature, the extensive research on its close analogs provides a strong rationale for its potential activities.

Based on the evidence:

  • The 1H-pyrrolo[2,3-b]pyridine core strongly suggests potential as a kinase inhibitor or a PDE inhibitor .

  • The 2-carboxylic acid group serves as a crucial chemical handle. It can be converted into various amides to explore SAR, as demonstrated in the PDE4B inhibitor series, or into hydrazides for targets like glycogen phosphorylase.

Future research should focus on synthesizing this compound and its derivatives and screening them against a panel of kinases (FGFR, SGK-1) and phosphodiesterases (PDE4B). Cellular assays for anti-proliferative and anti-inflammatory activity would be the logical next step. The rich chemical history and proven biological utility of the 7-azaindole scaffold ensure that this compound is a promising starting point for the development of novel therapeutic agents.

References

  • JNAS. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Google Patents. US7884112B2 - Pyrrolopyridine-2-carboxylic acid hydrazides.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PubMed Central. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
  • ResearchGate. Biological activity and material applications of 7-azaindole derivatives.
  • PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results.
  • PMC - NIH. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier.
  • PMC - PubMed Central. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

An In-depth Technical Guide to 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry. The 7-azaindole core is a "privileged" motif, frequently appearing in compounds targeting a range of biological entities, particularly kinases.[1] The strategic placement of a nitrogen atom in the indole ring system imparts unique physicochemical properties, such as enhanced polarity and improved aqueous solubility compared to their indole counterparts, which are highly desirable in drug development.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Part 1: Core Chemical and Physical Properties

The fundamental characteristics of a molecule are crucial for its application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on the well-studied 7-azaindole framework and related derivatives.

Structure and Physicochemical Parameters

The structure of this compound, featuring a methyl group on the pyridine ring and a carboxylic acid group on the pyrrole ring, is depicted below.

G cluster_0 Synthetic Pathways Start Substituted Pyridine Intermediate1 Ester Derivative Start->Intermediate1 Hemetsberger-Knittel or Batcho-Leimgruber Synthesis FinalProduct This compound Intermediate1->FinalProduct Ester Hydrolysis

Caption: General synthetic approach.

1. Hemetsberger–Knittel Indole Synthesis: This is a common method for synthesizing 2-carboxylic ester derivatives of indoles and azaindoles. [3] * Step 1: Knoevenagel Condensation: Reaction of 2-amino-5-methylpyridine-3-carbaldehyde with an α-azido ester (e.g., ethyl azidoacetate) in the presence of a base like sodium ethoxide.

  • Step 2: Thermal or Photochemical Cyclization: The resulting enazide undergoes cyclization upon heating or irradiation to form the pyrrole ring, yielding the ethyl ester of this compound.

2. Batcho–Leimgruber Indole Synthesis: This method is also widely used for preparing indole and azaindole derivatives. [2] * Step 1: Formation of an Enamine: Reaction of 2-amino-5-methyl-3-nitropyridine with a dimethylformamide dimethyl acetal (DMF-DMA).

  • Step 2: Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation, to form the 7-azaindole ring system.

3. Ester Hydrolysis: The synthesized ester is hydrolyzed to the corresponding carboxylic acid.

  • Protocol: The ester is treated with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or tetrahydrofuran. The reaction mixture is typically heated to drive the reaction to completion. Acidification of the reaction mixture then precipitates the desired carboxylic acid. [3]
Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the carboxylic acid functionality.

G cluster_0 Reactivity Profile Core This compound Electrophilic Electrophilic Substitution (e.g., Halogenation, Nitration) Core->Electrophilic Pyrrole Ring (C3 position) Nucleophilic Nucleophilic Substitution (on pyridine ring) Core->Nucleophilic Pyridine Ring (activated positions) CarboxylicAcid Carboxylic Acid Reactions (e.g., Amide Coupling, Esterification) Core->CarboxylicAcid Carboxyl Group

Caption: Reactivity overview.

  • Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most likely site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. [4]* Nucleophilic Substitution: The pyridine ring is relatively electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by a leaving group at the C4 or C6 positions.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, including esterification, amide bond formation, and reduction to the corresponding alcohol. Amide coupling reactions are particularly relevant for the synthesis of biologically active derivatives. [3][5]* N-Alkylation/Arylation: The pyrrole nitrogen can be alkylated or arylated under basic conditions. [6]

Part 3: Applications in Drug Discovery and Development

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom at the 7-position, along with the pyrrole NH, can form a bidentate hydrogen bond with the hinge region of many kinases, a critical interaction for potent inhibition. [1]

Known and Potential Biological Targets

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of a variety of kinases and other biological targets, including:

  • Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent and selective inhibition of PDE4B, a target for inflammatory and central nervous system disorders. [5]* Fibroblast Growth Factor Receptor (FGFR): Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs, which are implicated in various cancers. [7]* Other Kinases: The versatility of the 7-azaindole scaffold has led to its use in developing inhibitors for a wide range of other kinases involved in cancer and inflammatory diseases. [1] The 6-methyl substituent on the pyridine ring can be strategically utilized to enhance binding affinity and selectivity for specific targets by occupying hydrophobic pockets in the active site.

Part 4: Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on specific laboratory conditions and available starting materials.

Synthesis of Ethyl 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (via Hemetsberger-Knittel)

G A 2-Amino-5-methylpyridine-3-carbaldehyde + Ethyl Azidoacetate B Knoevenagel Condensation (NaOEt, EtOH) A->B C Enazide Intermediate B->C D Thermal Cyclization (e.g., Reflux in xylene) C->D E Ethyl 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate D->E

Caption: Synthesis workflow.

  • To a solution of sodium ethoxide (1.2 eq.) in absolute ethanol, add 2-amino-5-methylpyridine-3-carbaldehyde (1.0 eq.).

  • Cool the mixture to 0 °C and add ethyl azidoacetate (1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a high-boiling solvent such as xylene and heat to reflux for 2-4 hours.

  • Cool the reaction mixture and purify the product by column chromatography on silica gel.

Hydrolysis to this compound
  • Dissolve the ethyl ester in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of potent and selective therapeutic agents. Its favorable physicochemical properties, stemming from the 7-azaindole core, make it an attractive starting point for drug discovery programs. While specific experimental data for this particular derivative is limited, this guide provides a comprehensive overview of its predicted properties, synthetic routes, and reactivity, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Azaindoles. (n.d.). Retrieved January 19, 2026, from [Link]

  • 6-Methyl-7-azaindole-2-carboxylic acid | CAS 1368101-33-0 | Chemical-Suppliers. (n.d.). Retrieved January 19, 2026, from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(5), 471-506.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21463-21475.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive interpretation. Each section includes detailed theoretical data, interpretation, and standardized experimental protocols to aid researchers in their practical applications.

Introduction: The 7-Azaindole Core and the Significance of Spectroscopic Characterization

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its unique hydrogen bonding capabilities, acting as both a donor and an acceptor, allow it to mimic the purine base adenine, leading to interactions with a wide range of biological targets. The introduction of a methyl group at the 6-position and a carboxylic acid at the 2-position of the 7-azaindole core, as in this compound, can significantly modulate its physicochemical properties, including solubility, lipophilicity, and target-binding affinity.

Spectroscopic analysis is the cornerstone of modern chemical research, providing unambiguous structural elucidation and insights into the electronic environment of a molecule. For a novel or specialized compound like this compound, a comprehensive spectroscopic dataset is essential for confirming its identity, assessing its purity, and understanding its behavior in various chemical and biological systems.

This guide is structured to provide a detailed predictive analysis of the key spectroscopic data for this compound, empowering researchers to identify, characterize, and utilize this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bicyclic system, the methyl protons, the pyrrole N-H proton, and the carboxylic acid proton. The predicted chemical shifts (in ppm, relative to TMS) are based on data from 7-azaindole and its derivatives, with considerations for the electronic effects of the methyl and carboxylic acid substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH~12.0-13.0broad singlet-The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding.[1][2]
NH~11.0-12.0broad singlet-The pyrrole N-H proton is also deshielded and often appears as a broad singlet.
H-4~8.0-8.2doublet~8.0The pyridine ring proton adjacent to the nitrogen is expected to be significantly deshielded.
H-5~7.0-7.2doublet~8.0This proton is influenced by the adjacent methyl group and the pyridine nitrogen.
H-3~7.0-7.1singlet-The pyrrole proton at the 3-position is adjacent to the carboxylic acid group.
CH₃~2.4-2.6singlet-The methyl group protons will appear as a singlet in the aromatic methyl region.

Interpretation:

  • The downfield region of the spectrum will be dominated by the broad signals of the carboxylic acid and N-H protons. Their exact chemical shifts can be sensitive to solvent and concentration.[1][2]

  • The aromatic region will show two doublets corresponding to the protons on the pyridine ring (H-4 and H-5). The coupling constant of approximately 8.0 Hz is characteristic of ortho-coupling in a six-membered aromatic ring.

  • A singlet in the aromatic region will correspond to the H-3 proton on the pyrrole ring.

  • The upfield region of the aromatic spectrum will feature a singlet for the three protons of the methyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known values for the 7-azaindole core, with adjustments for the substituent effects of the methyl and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~165-175The carbonyl carbon of the carboxylic acid will be in the typical downfield region for this functional group.[1][2]
C-7a~148-150The bridgehead carbon adjacent to the pyridine nitrogen.
C-6~140-145The carbon bearing the methyl group will be deshielded.
C-4~130-135Aromatic CH carbon in the pyridine ring.
C-2~128-132The carbon bearing the carboxylic acid group.
C-3a~125-128The other bridgehead carbon.
C-5~118-122Aromatic CH carbon in the pyridine ring.
C-3~105-110Aromatic CH carbon in the pyrrole ring.
CH₃~18-22The methyl carbon will appear in the typical aliphatic region.

Interpretation:

  • The most downfield signal will be the carbonyl carbon of the carboxylic acid.

  • The aromatic region will contain seven signals for the carbons of the bicyclic system. The chemical shifts will be influenced by the nitrogen atoms and the substituents.

  • The most upfield signal will be from the methyl carbon.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can affect the chemical shifts of exchangeable protons (COOH and NH). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Molecular Formula: C₉H₈N₂O₂ Monoisotopic Mass: 176.0586 g/mol

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization (EI) conditions, the molecule is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 3: Predicted Key Fragments in EI-MS

m/zProposed FragmentInterpretation
176[M]⁺The molecular ion peak.
159[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
131[M - COOH]⁺Loss of the entire carboxylic acid group.
130[M - COOH - H]⁺Subsequent loss of a hydrogen atom.
Predicted Mass Spectrum (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids.

  • Positive Ion Mode: The most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 177.0664.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 175.0512 is expected to be the base peak.

fragmentation_pathway M Molecular Ion (M⁺) m/z = 176 M_OH [M - OH]⁺ m/z = 159 M->M_OH - OH M_COOH [M - COOH]⁺ m/z = 131 M->M_COOH - COOH M_COOH_H [M - COOH - H]⁺ m/z = 130 M_COOH->M_COOH_H - H

Predicted EI-MS Fragmentation Pathway
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. For ESI, the addition of a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Data Acquisition:

    • EI: Introduce the sample via a direct insertion probe or a GC inlet.

    • ESI: Infuse the sample solution directly into the ion source or introduce it via an LC system.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-H (Carboxylic Acid)Stretching
~3100N-H (Pyrrole)Stretching
~3000C-H (Aromatic)Stretching
2850-2960C-H (Methyl)Stretching
1680-1710C=O (Carboxylic Acid)Stretching
1500-1600C=C and C=N (Aromatic Rings)Stretching
~1400O-HBending
~1200-1300C-OStretching

Interpretation:

  • A very broad absorption in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3][4]

  • The C=O stretching vibration will appear as a strong, sharp peak around 1700 cm⁻¹. Conjugation with the pyrrole ring may shift this to a slightly lower wavenumber.[3][4]

  • The N-H stretching of the pyrrole will be a sharper peak around 3100 cm⁻¹.

  • Multiple peaks in the 1500-1600 cm⁻¹ region will correspond to the stretching vibrations of the aromatic rings.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The provided interpretations and experimental protocols are intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related 7-azaindole derivatives. The validation of these predictions with experimental data will be a crucial step in the continued exploration of this important class of compounds.

References

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). aws.org. Retrieved from [Link]

  • MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). ias.ac.in. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Merten, C., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. DOI: 10.1039/D2CC04433A. Retrieved from [Link]

  • Merten, C., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Supporting information Indoles - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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An In-depth Technical Guide to 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a derivative of the privileged 7-azaindole scaffold, represents a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and structure. We delve into established synthetic strategies for its preparation, detailing the rationale behind precursor selection and reaction mechanisms. Furthermore, this guide outlines the analytical techniques for its characterization, complete with expected spectroscopic data. The document culminates in a discussion of the known and potential biological activities of this compound class, highlighting its relevance in the development of novel therapeutics, particularly as kinase inhibitors.

Chemical Identity and Structure

The nomenclature and structural representation of a molecule are fundamental to its scientific exploration. The compound of interest is formally identified by its IUPAC name and can be visualized through its chemical structure.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is This compound . This systematic name precisely describes the arrangement of atoms and functional groups within the molecule. The core is a pyrrolo[2,3-b]pyridine, also known as a 7-azaindole, which is a bicyclic heteroaromatic system formed by the fusion of a pyrrole ring and a pyridine ring. The numbering of this bicyclic system dictates the positions of the substituents: a methyl group at position 6 and a carboxylic acid group at position 2. The '1H' designation indicates the position of the hydrogen atom on the nitrogen of the pyrrole ring.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. This visual representation is crucial for understanding its chemical properties and steric considerations in biological interactions.

SynthesisWorkflow A 2-Amino-5-methylpyridine B Diazotization/ Iodination A->B NaNO2, KI C 2-Iodo-5-methylpyridine B->C D Sonogashira Coupling (e.g., with TMS-acetylene) C->D Pd catalyst, CuI, base E 2-((Trimethylsilyl)ethynyl)-5-methylpyridine D->E F Deprotection & Cyclization (e.g., with ethyl pyruvate) E->F 1. K2CO3, MeOH 2. Base G Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate F->G

Caption: Synthetic workflow for the ester precursor.

Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: The ethyl ester precursor is dissolved in a suitable solvent mixture, typically an alcohol (e.g., ethanol or methanol) and water.

  • Base Addition: A strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added to the solution.

  • Reaction Monitoring: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. Expected signals would include:

    • A singlet for the methyl group protons (around 2.4-2.6 ppm).

    • Aromatic protons on the pyridine and pyrrole rings in the range of 7.0-8.5 ppm.

    • A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

    • A broad singlet for the N-H proton of the pyrrole ring.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals would include:

    • The methyl carbon signal (around 20-25 ppm).

    • Aromatic carbon signals in the range of 100-150 ppm.

    • The carboxylic acid carbonyl carbon signal, which is typically deshielded (around 160-170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. Characteristic absorption bands would include:

  • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).

  • N-H stretching from the pyrrole ring (around 3200-3500 cm⁻¹).

  • C-H stretching from the aromatic rings and methyl group (around 2850-3100 cm⁻¹).

  • C=C and C=N stretching from the aromatic rings (around 1400-1600 cm⁻¹).

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Methyl singlet (~2.5 ppm), Aromatic protons (7-8.5 ppm), COOH proton (>10 ppm), NH proton (broad)
¹³C NMR Methyl carbon (~22 ppm), Aromatic carbons (100-150 ppm), Carbonyl carbon (~165 ppm)
Mass Spec (HRMS) [M+H]⁺ calculated for C₉H₉N₂O₂⁺: 177.0664, found: ~177.0664
IR Spectroscopy Broad O-H (~3000 cm⁻¹), C=O (~1700 cm⁻¹), N-H (~3300 cm⁻¹)

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. Derivatives of this scaffold have shown a wide range of biological activities.

Kinase Inhibition

A significant area of research for 1H-pyrrolo[2,3-b]pyridine derivatives is in the development of kinase inhibitors. [1]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

  • Phosphodiesterase 4 (PDE4) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of PDE4B. [1]PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has therapeutic potential in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. [1]The 1H-pyrrolo[2,3-b]pyridine core acts as a scaffold for interacting with the active site of the enzyme. [1]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 1H-pyrrolo[2,3-b]pyridine nucleus is also a core component of potent inhibitors of fibroblast growth factor receptors (FGFRs). [2]Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for oncology drug development.

SignalingPathway cluster_Target Therapeutic Targets cluster_Molecule 6-Methyl-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Scaffold cluster_Outcome Therapeutic Outcomes PDE4B PDE4B AntiInflammatory Anti-inflammatory Effects PDE4B->AntiInflammatory Leads to FGFR FGFR AntiCancer Anti-cancer Activity FGFR->AntiCancer Leads to Molecule Core Scaffold Molecule->PDE4B Inhibition Molecule->FGFR Inhibition

Caption: Therapeutic targeting of the scaffold.

Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively published, SAR studies on related compounds provide valuable insights. The nature and position of substituents on the 7-azaindole ring significantly influence potency and selectivity. The methyl group at the 6-position can modulate the electronic properties and steric interactions of the molecule with its biological target. The carboxylic acid at the 2-position provides a key interaction point, often forming hydrogen bonds within the active site of an enzyme.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry, belonging to a class of compounds with proven therapeutic potential. This guide has provided a detailed overview of its chemical nature, synthesis, and characterization. The established role of the 1H-pyrrolo[2,3-b]pyridine scaffold as a kinase inhibitor suggests that this specific derivative warrants further investigation. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation against a panel of kinases and other relevant targets, and detailed structure-activity relationship studies to optimize its therapeutic properties. The insights gained from such studies will be instrumental in unlocking the full potential of this promising molecule in the realm of drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 132467, 6-Methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link].

  • Vadukoot, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1694–1700. Available from: [Link]

  • Konkala, V. S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6656. Available from: [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1175-1185. Available from: [Link]

Sources

An In-depth Technical Guide to the Discovery and Isolation of 6-Methyl-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role as a bioisostere of both indole and purine systems.[1][2] This structural mimicry allows it to engage a wide array of biological targets, particularly protein kinases, making it a cornerstone in the development of novel therapeutics.[1][3] The strategic introduction of a methyl group at the C6-position of the pyridine ring can profoundly modulate the molecule's physicochemical properties, target affinity, and metabolic stability. This guide provides a comprehensive technical overview for researchers and drug development professionals on the prevailing synthetic strategies for discovering 6-methyl-7-azaindole derivatives, detailed protocols for their subsequent isolation and purification, and the analytical methods essential for their structural confirmation.

The Strategic Importance of the 6-Methyl-7-Azaindole Core

Azaindoles, or pyrrolopyridines, are heterocyclic structures that have garnered immense interest from the scientific community.[2] Their value lies in the strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom, which can alter the electronic properties of the system, introduce an additional hydrogen bond acceptor, and create novel intellectual property space.[1] This modification often translates to enhanced binding affinity, greater potency, and superior physicochemical properties compared to the parent indole compound.[1]

Among the four possible isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole framework is the most frequently utilized in drug discovery, especially in the design of kinase inhibitors that target the ATP-binding site.[1] The addition of a methyl group at the 6-position is a critical and deliberate design choice. This small alkyl group can serve several functions:

  • Steric Guidance: It can orient the molecule within a binding pocket to achieve optimal interactions with key residues.

  • Modulation of Electronics: It can subtly influence the electron density of the pyridine ring, affecting pKa and binding characteristics.

  • Improved Metabolic Profile: It can block potential sites of metabolic oxidation, enhancing the compound's in vivo stability.

  • Enhanced Lipophilicity: It can increase the compound's lipophilicity, which can be crucial for cell membrane permeability.

The synthesis of these targeted derivatives, however, presents unique challenges not typically encountered in traditional indole chemistry, primarily due to the electron-deficient nature of the integrated pyridine ring.[1][2][4]

Discovery: Synthetic Strategies for Assembling the Core

The construction of the azaindole ring system requires specialized synthetic approaches, as many classic indole syntheses, such as the Fischer indole synthesis, are often inefficient due to the electronic properties of the pyridine precursors.[1][2][5] Modern organic synthesis, particularly the advent of metal-catalyzed cross-coupling reactions, has revolutionized access to these valuable scaffolds.[2][4][6][7]

Foundational Cyclization Strategies

While often lower-yielding than modern methods, classical named reactions remain relevant for specific substitution patterns and for providing foundational access to the core.

  • Bartoli Indole Synthesis: This method is productive for preparing azaindoles from substituted nitro-pyridines and vinyl Grignard reagents. Despite sometimes suffering from low yields, it is a valuable tool for medicinal chemists creating analog libraries.[1]

  • Batcho-Leimgruber Indole Synthesis: This two-step procedure has also proven effective for constructing the azaindole nucleus.[1]

  • Madelung Synthesis: This intramolecular cyclization of N-(2-alkylphenyl)alkanamides via a strong base is a classic route, though its application can be limited by the harsh conditions required.[7]

Modern Metal-Catalyzed Methodologies

Transition metal catalysis has become the dominant approach for both the synthesis and functionalization of the 7-azaindole core, offering high efficiency, broad functional group tolerance, and predictable regioselectivity.[2][4][6]

dot

Caption: General synthetic workflow for 6-methyl-7-azaindole derivatives.

Key metal-catalyzed reactions include:

  • Suzuki-Miyaura Coupling: Ideal for installing aryl or heteroaryl groups, typically at the C3 or C6 positions, by coupling a halogenated azaindole with a boronic acid or ester.[2][4][8]

  • Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen bonds, essential for introducing amine-based functionalities by coupling a halo-azaindole with an amine.[9]

  • Heck and Sonogashira Couplings: Used to introduce alkene and alkyne moieties, respectively, providing handles for further synthetic elaboration.[2][4]

  • Direct C-H Functionalization: Represents the state-of-the-art in synthetic efficiency. These methods, often catalyzed by palladium or rhodium, allow for the direct coupling of partners at a C-H bond on the azaindole ring, bypassing the need for pre-functionalization (e.g., halogenation) of the starting material.[4][6][10][11]

Synthetic Approach Key Reagents/Catalyst Primary Application & Causality
Bartoli Synthesis Nitro-pyridine, Vinyl GrignardForms the pyrrole ring onto a pyridine precursor. Useful when substituted nitro-pyridines are readily available.
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic Acid/EsterCreates C(sp²)-C(sp²) bonds. Chosen for its high functional group tolerance and reliability in building biaryl structures.
Buchwald-Hartwig Amination Pd catalyst, Phosphine Ligand (e.g., XPhos), BaseCreates C-N bonds. Essential for synthesizing derivatives with amine linkers, which are common in kinase inhibitors.
Direct C-H Arylation Pd or Rh catalyst, Oxidant, Directing Group (optional)Forms C-C or C-heteroatom bonds directly. Maximizes atom economy by avoiding separate halogenation and lithiation steps.

Isolation & Purification: From Crude Mixture to Pure Compound

The isolation and purification phase is critical for removing unreacted starting materials, catalysts, and byproducts to obtain the analytically pure 6-methyl-7-azaindole derivative required for biological testing and characterization.

dot

Caption: Standard workflow for the isolation and purification of synthetic compounds.

Experimental Protocol: General Aqueous Workup

This self-validating system ensures the systematic removal of water-soluble impurities and prepares the crude product for chromatography.

  • Reaction Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction vessel to room temperature. Slowly add a suitable quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reagents or water for general reactions) to neutralize any reactive species.

  • Phase Separation: Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction, typically ethyl acetate (EtOAc) or dichloromethane (DCM).[9] Add water or brine to dissolve inorganic salts.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the organic layer. Re-extract the aqueous layer 2-3 times with fresh organic solvent to maximize product recovery.

  • Washing: Combine the organic extracts and wash sequentially with water and then saturated aqueous NaCl (brine). The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Once dry, filter the solution to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[9]

Experimental Protocol: Purification by Flash Column Chromatography

This is the most common method for purifying synthetic intermediates and final products in medicinal chemistry.[12]

  • Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Alternatively, dissolve it in a minimal amount of a strong solvent (like DCM) and load it directly onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The choice of solvent system is guided by preliminary analysis using thin-layer chromatography (TLC).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Final Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to afford the purified 6-methyl-7-azaindole derivative.

Structural Characterization and Validation

Unambiguous confirmation of the chemical structure and purity of the isolated compound is a non-negotiable pillar of scientific integrity. A combination of spectroscopic techniques is employed for this purpose.

Analytical Technique Information Provided Trustworthiness Check
¹H and ¹³C NMR Provides a detailed map of the carbon-hydrogen framework, confirming connectivity, the presence of the 6-methyl group, and the aromatic ring structure.[12][13]The number of signals, their chemical shifts, splitting patterns, and integration values must all be consistent with the proposed structure.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides the exact molecular formula.The observed m/z value must match the calculated molecular weight of the target molecule to within a very narrow tolerance (typically < 5 ppm for HRMS).
X-ray Crystallography Provides the definitive, unambiguous 3D structure of a crystalline compound, confirming absolute stereochemistry and molecular geometry.[14]The ultimate validation of a novel structure. The resolved structure provides incontrovertible proof of atom connectivity.
Melting Point A sharp melting point over a narrow range indicates high purity for a crystalline solid.[12]A broad or depressed melting range suggests the presence of impurities.

References

  • Ghosh, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2020). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at SSRN 3267954. Retrieved from [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Retrieved from [Link]

  • Li, J., et al. (2023). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Retrieved from [Link]

  • Synthesis of Azaindoles. (n.d.). Chinese Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Retrieved from [Link]

  • Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molbank. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • Yakhontov, L. N., & Lileeva, E. V. (1971). 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • Kharel, D., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors. Google Patents.
  • Google Patents. (n.d.). US11827637B2 - Azaindole derivatives and their use as ERK kinase inhibitors. Google Patents.
  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]

  • ResearchGate. (1995). Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters. ResearchGate. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. ScienceDirect. Retrieved from [Link]

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Unlocking the Therapeutic Potential of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the potential therapeutic targets of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Leveraging the extensive body of research on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, this document outlines a strategic approach to identifying and validating novel therapeutics across key disease areas.

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its structural similarity to purines and indoles allows it to interact with a wide array of biological targets, particularly protein kinases.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against kinases crucial in oncology, immunology, and neurology.[1][3][4] this compound represents a key starting point for the development of next-generation targeted therapies. This guide will delve into the most promising therapeutic avenues and provide the technical framework for their exploration.

I. Oncology: Targeting Aberrant Kinase Signaling

Cancer is often driven by the dysregulation of protein kinases that control cell growth, proliferation, and survival. The 7-azaindole core has been successfully exploited to develop potent kinase inhibitors for cancer therapy.[1][5]

A. Fibroblast Growth Factor Receptors (FGFRs)

Rationale: The FGFR signaling pathway plays a critical role in angiogenesis, cell proliferation, and differentiation.[6][7] Aberrant activation of FGFRs is a known oncogenic driver in a variety of solid tumors, including breast and hepatocellular carcinoma.[6][7][8] Consequently, FGFR inhibitors have emerged as a promising class of anti-cancer agents. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3.[6][7]

Experimental Workflow for FGFR Target Validation:

FGFR_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models biochem_assay In vitro Kinase Assay (e.g., ADP-Glo™) determine_ic50 Determine IC50 values for FGFR1, 2, 3, 4 biochem_assay->determine_ic50 Quantify ATP consumption proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo®) determine_ic50->proliferation_assay Lead Compounds cell_line Cancer Cell Lines with FGFR Aberrations (e.g., 4T1, HuH-7) cell_line->proliferation_assay Treat with compound western_blot Western Blot Analysis of p-FRS2α, p-ERK cell_line->western_blot Treat with compound xenograft Tumor Xenograft Model (e.g., HuH-7 in mice) proliferation_assay->xenograft Confirmed Activity tumor_growth Measure Tumor Growth Inhibition xenograft->tumor_growth Administer compound

Caption: Workflow for validating FGFR inhibitors.

Detailed Protocol: In Vitro FGFR Kinase Assay (ADP-Glo™)

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes; appropriate kinase buffer; ATP; substrate peptide (e.g., poly(E,Y)4:1); ADP-Glo™ Kinase Assay kit; test compounds (derivatives of this compound).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate, and buffer. c. Add the test compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. g. Incubate for 40 minutes. h. Add the Kinase Detection Reagent to convert ADP to ATP and induce luminescence. i. Incubate for 30 minutes. j. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

B. Cyclin-Dependent Kinase 8 (CDK8)

Rationale: CDK8 is a key transcriptional regulator and has been identified as a colorectal oncogene.[9] It plays a role in the WNT/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[9] A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor, demonstrating significant anti-tumor growth in xenograft models of colorectal cancer.[9]

Signaling Pathway:

CDK8_Pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation & Degradation APC APC Axin Axin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes CDK8_Mediator CDK8/Mediator Complex TCF_LEF->CDK8_Mediator Proliferation Cell Proliferation Target_Genes->Proliferation CDK8_Mediator->Target_Genes Phosphorylates STAT1, RNA Pol II Compound 6-Methyl-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid derivative Compound->CDK8_Mediator

Caption: CDK8's role in the WNT/β-catenin pathway.

II. Neuroinflammation and Autoimmune Disorders: Modulating JAK-STAT Signaling

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation.[3]

Rationale: Dysregulation of the JAK-STAT pathway is central to the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop JAK inhibitors, such as tofacitinib, which is a potent inhibitor of JAK3.[3] This makes the development of novel JAK inhibitors based on the this compound core a highly attractive therapeutic strategy.

Experimental Workflow for JAK Inhibitor Validation:

JAK_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models biochem_assay In vitro Kinase Assay (e.g., Lanthascreen™) determine_ic50 Determine IC50 values for JAK1, JAK2, JAK3, TYK2 biochem_assay->determine_ic50 Measure phosphorylation pbmcs Human PBMCs or Immune Cell Lines determine_ic50->pbmcs Lead Compounds cytokine_stimulation Cytokine Stimulation (e.g., IL-2, IL-6, IFN-γ) pbmcs->cytokine_stimulation Treat with compound stat_phosphorylation Western Blot or Flow Cytometry for p-STATs cytokine_stimulation->stat_phosphorylation arthritis_model Collagen-Induced Arthritis Model in Rats stat_phosphorylation->arthritis_model Confirmed Activity clinical_scores Assess Clinical Scores and Inflammation arthritis_model->clinical_scores Administer compound

Caption: Workflow for validating JAK inhibitors.

III. Neurodegenerative Diseases: Targeting Tau Pathology in Alzheimer's Disease

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neuronal structure and function.[10] One of the key pathological hallmarks of Alzheimer's is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[4]

Rationale: Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a central role in the hyperphosphorylation of tau.[4][11] Therefore, inhibiting GSK-3β is a promising therapeutic strategy to reduce tau pathology and potentially slow the progression of Alzheimer's disease. A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor has been shown to decrease tau phosphorylation and promote neurite outgrowth in cellular models.[4][11]

Signaling Pathway:

GSK3b_Pathway GSK3b_active Active GSK-3β Tau Tau Protein GSK3b_active->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neuronal_Dysfunction Neuronal Dysfunction NFTs->Neuronal_Dysfunction Compound 6-Methyl-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid derivative Compound->GSK3b_active Wnt_Signaling Wnt Signaling pGSK3b_inactive Inactive p-GSK-3β (Ser9) Wnt_Signaling->pGSK3b_inactive Promotes PI3K_Akt PI3K/Akt Pathway PI3K_Akt->pGSK3b_inactive Promotes

Caption: Role of GSK-3β in Tau hyperphosphorylation.

Detailed Protocol: Western Blot for p-tau in SH-SY5Y Cells

  • Cell Culture and Treatment: a. Culture SH-SY5Y neuroblastoma cells in appropriate media. b. Differentiate the cells into a neuronal phenotype using retinoic acid. c. Treat the differentiated cells with a GSK-3β activator (e.g., okadaic acid) to induce tau hyperphosphorylation, along with various concentrations of the test compound.

  • Protein Extraction: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate with primary antibodies against p-tau (e.g., AT8, PHF-1), total tau, and a loading control (e.g., β-actin). d. Wash and incubate with HRP-conjugated secondary antibodies. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify band intensities and normalize the p-tau signal to total tau and the loading control to determine the effect of the compound on tau phosphorylation.

Quantitative Data Summary

Compound ClassTarget(s)Disease AreaReported IC50 RangeReference
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, 2, 3Cancer7-25 nM[6][7]
1H-pyrrolo[2,3-b]pyridine derivativeCDK8Colorectal Cancer48.6 nM[9]
7-azaindole derivative (Tofacitinib)JAK3Autoimmune Diseases2 nM[3]
1H-pyrrolo[2,3-b]pyridine derivativeGSK-3βAlzheimer's Disease0.35 nM[4][11]
Pyrrolo[2,3-d]pyrimidine derivativesEGFR, Her2, VEGFR2, CDK2Cancer40-204 nM[12]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BInflammation0.11-1.1 µM[13]

Conclusion and Future Directions

The this compound scaffold holds immense promise for the development of novel therapeutics targeting a range of diseases driven by aberrant kinase activity. This guide has outlined the rationale and experimental frameworks for exploring its potential as an inhibitor of FGFRs and CDK8 in oncology, JAKs in inflammatory and autoimmune disorders, and GSK-3β in neurodegenerative diseases. Future research should focus on synthesizing and screening a library of derivatives to establish structure-activity relationships, optimize potency and selectivity, and evaluate their pharmacokinetic and pharmacodynamic properties in relevant preclinical models. The versatility of the 7-azaindole core, combined with a systematic and rigorous drug discovery approach, positions this compound as a valuable starting point for the next generation of targeted therapies.

References

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In Silico Modeling of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold in Kinase Inhibition

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of protein kinases.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[3]

This in-depth technical guide provides a comprehensive framework for the in silico modeling of this compound. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic workflow grounded in scientific rationale. We will explore the causality behind each experimental choice, ensuring a self-validating system from initial target selection to predictive ADMET profiling.

Part 1: Target Identification and Rationale

The journey of in silico drug discovery begins with the selection of a biologically relevant and "druggable" target. For a 7-azaindole derivative, the most logical starting point is the vast human kinome. The 7-azaindole moiety is an excellent hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[1]

Prioritizing Kinase Targets for 7-Azaindole Scaffolds

Based on existing literature and crystallographic data, several kinase families have been successfully targeted by 7-azaindole-based inhibitors. A systematic analysis of the Protein Data Bank (PDB) reveals numerous co-crystal structures of kinases complexed with molecules containing the 7-azaindole fragment.[4] This provides a strong rationale for prioritizing these kinases for our modeling studies.

Table 1: Prioritized Kinase Targets for this compound

Kinase TargetFamilyRationale for SelectionRelevant PDB IDs with 7-azaindole-like Ligands
Pim-1 Kinase Serine/Threonine KinaseImplicated in cancers like prostate and leukemia. Known to bind N-substituted azaindoles.5TEL[5]
p21-activated kinase 1 (PAK1) Serine/Threonine KinaseInvolved in cell motility, survival, and proliferation; a target in cancer.5KBR[6]
Janus Kinase 2 (JAK2) Tyrosine KinaseA key mediator in myeloproliferative disorders.4K1B
Aurora B Kinase Serine/Threonine KinaseCritical for mitosis; a well-established anti-cancer target.4AF3
Fibroblast Growth Factor Receptor 1 (FGFR1) Tyrosine KinaseAberrant signaling is a driver in various cancers.4V04

This guide will focus on Pim-1 Kinase as a primary example due to the availability of a high-resolution crystal structure with a relevant ligand, which is crucial for demonstrating a robust structure-based design workflow.

Part 2: The In Silico Modeling Workflow: A Step-by-Step Guide

This section details the core experimental protocols for the in silico analysis of this compound. Each step is designed to be a self-validating component of the overall workflow.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet ADMET Prediction Ligand_Prep Ligand Preparation Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis MD_Sim MD Simulation (GROMACS) Pose_Analysis->MD_Sim Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis ADMET ADMET Prediction Trajectory_Analysis->ADMET

Caption: A streamlined workflow for the in silico modeling of small molecule inhibitors.

Ligand Preparation

The accuracy of any docking or simulation study is highly dependent on the correct preparation of the ligand structure. This involves generating a 3D conformation and assigning correct atom types and charges.

Protocol 2.1.1: Ligand Preparation using Avogadro and Open Babel

  • Obtain 2D Structure: Draw the structure of this compound in a chemical drawing tool (e.g., ChemDraw) and save it as a SMILES string or in MOL format.

  • Generate 3D Coordinates:

    • Import the 2D structure into Avogadro.

    • Use the "Auto Optimization" tool to generate a reasonable 3D conformation.

    • Save the structure as a PDB file (ligand.pdb).

  • Convert to PDBQT format: Use Open Babel to convert the PDB file to the PDBQT format required by AutoDock Vina. This step adds partial charges and defines rotatable bonds.

Protein Preparation

Preparing the protein target involves removing non-essential molecules, adding hydrogen atoms, and assigning charges. We will use the crystal structure of Pim-1 kinase in complex with a 7-azaindole inhibitor (PDB ID: 5TEL) as our starting point.[5]

Protocol 2.2.1: Protein Preparation using PyMOL and AutoDockTools

  • Download PDB File: Obtain the PDB file for 5TEL from the RCSB PDB database.

  • Clean the PDB:

    • Open the PDB file in PyMOL.

    • Remove water molecules, co-factors, and any existing ligands.

    • Save the cleaned protein structure as protein.pdb.

  • Prepare for Docking:

    • Open AutoDockTools (ADT).

    • Load the protein.pdb file.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click "OK".

    • Go to Grid -> Macromolecule -> Choose. Select the protein and click "OK".

    • Save the prepared protein as protein.pdbqt.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7][8][9][10] We will use AutoDock Vina, a widely used and accurate docking program.

Protocol 2.3.1: Molecular Docking using AutoDock Vina

  • Define the Binding Site (Grid Box):

    • In ADT, with the protein.pdbqt loaded, go to Grid -> Grid Box.

    • Center the grid box on the active site of Pim-1. You can use the co-crystallized ligand from the original PDB file as a reference for the binding site location. Adjust the size of the box to encompass the entire active site.

    • Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create a Configuration File: Create a text file named conf.txt with the following content, replacing the coordinates and dimensions with your values:

  • Run AutoDock Vina: Open a terminal in the directory containing your files and run the following command:

  • Analyze Results:

    • The log.txt file will contain the binding affinities (in kcal/mol) for the top predicted poses.

    • The results.pdbqt file contains the coordinates of the docked poses. You can visualize these in PyMOL along with the protein to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Docking_Process cluster_input Inputs cluster_output Outputs Ligand_PDBQT ligand.pdbqt Vina AutoDock Vina Ligand_PDBQT->Vina Protein_PDBQT protein.pdbqt Protein_PDBQT->Vina Config conf.txt Config->Vina Results_PDBQT results.pdbqt Vina->Results_PDBQT Log log.txt Vina->Log

Caption: The input and output components of a typical AutoDock Vina molecular docking run.

Molecular Dynamics Simulation with GROMACS

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time in a simulated physiological environment.[11][12][13][14][15] This provides insights into the stability of the binding pose and the flexibility of the protein-ligand complex.

Protocol 2.4.1: Protein-Ligand MD Simulation using GROMACS

This is a simplified workflow. For a detailed tutorial, refer to the GROMACS documentation and the tutorials by Justin A. Lemkul.

  • Prepare Ligand Topology: The ligand's force field parameters are not standard in GROMACS. Use a server like CGenFF to generate the ligand topology (.itp file) and parameters (.prm file).

  • Prepare Protein Topology: Use the pdb2gmx tool in GROMACS to generate the protein topology.

  • Create the Complex: Combine the protein and ligand coordinate files.

  • Create the Simulation Box: Use gmx editconf to define a simulation box around the complex.

  • Solvation: Fill the box with water molecules using gmx solvate.

  • Adding Ions: Neutralize the system and add ions to a physiological concentration using gmx genion.

  • Energy Minimization: Remove steric clashes by performing energy minimization.

  • Equilibration (NVT and NPT): Equilibrate the system under constant volume and temperature (NVT), followed by constant pressure and temperature (NPT) to stabilize the system.

  • Production MD: Run the production simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures in drug development.[16][17][18][19][20] Several online tools can provide valuable initial insights.

Protocol 2.5.1: In Silico ADMET Prediction

  • Select a Tool: Utilize free web servers such as ADMETlab 2.0 or pkCSM.

  • Input the Ligand: Submit the SMILES string or upload the 2D structure of this compound.

  • Analyze the Predictions: The server will provide predictions for a wide range of properties.

Table 2: Key ADMET Properties for In Silico Prediction

Property CategoryKey Parameters to Evaluate
Absorption Caco-2 permeability, Human Intestinal Absorption (HIA)
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)
Metabolism Cytochrome P450 (CYP) substrate/inhibitor prediction
Excretion Renal Organic Cation Transporter (OCT2) substrate
Toxicity hERG inhibition, AMES toxicity, Carcinogenicity

Part 3: Data Interpretation and Future Directions

The culmination of this in silico workflow is a comprehensive dataset that informs the potential of this compound as a drug candidate.

  • Docking and MD Simulations: A low binding affinity from docking, coupled with a stable RMSD throughout the MD simulation, suggests a favorable and stable interaction with the target kinase. Analysis of the docked pose can reveal key interacting residues, providing a structural basis for the observed affinity and guiding further lead optimization.

  • ADMET Profile: The predicted ADMET properties will highlight potential liabilities. For example, predicted hERG inhibition would be a major red flag for cardiotoxicity. Poor predicted oral bioavailability might necessitate formulation strategies or chemical modifications.

This guide provides a robust starting point for the in silico evaluation of this compound. The insights gained from these computational studies are invaluable for prioritizing experimental validation and guiding the design of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

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  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

  • Bioinformatics Guru. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Bioinformatics Online. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(6), 11394–11424. [Link]

  • Bioinformatics Insights. How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Jahangiri, F. H. Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Adams, N. D., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9 Supplement), 1296. [Link]

  • Mechin, I., et al. (2017). 5TEL: Pim-1 kinase in complex with a 7-azaindole. RCSB PDB. [Link]

  • Di Micco, S. (2017). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Scripps Research. Tutorial – AutoDock Vina. [Link]

  • Zhang, C., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6598. [Link]

  • Scott, J. S., et al. (2016). 5KBR: Pak1 in complex with 7-azaindole inhibitor. RCSB PDB. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Santos, R., et al. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Drug Design (pp. 249-266). Humana, New York, NY. [Link]

  • González-Álvarez, I., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceutics, 15(1), 233. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • ADMETlab 2.0. [Link]

  • PubChem. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]

  • PubChem. 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]

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An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methyl-7-azaindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azaindole Scaffold

The 7-azaindole nucleus, a bioisostere of indole, represents a privileged scaffold in modern medicinal chemistry. Its strategic incorporation into drug candidates, particularly as a hinge-binding motif in kinase inhibitors, has led to several clinically successful therapeutics.[1][2] The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the electronic properties, creating a π-electron-deficient pyridine ring fused to a π-electron-rich pyrrole ring.[2] This modification can profoundly influence key physicochemical characteristics, often leading to improved aqueous solubility and metabolic stability compared to indole counterparts.[3][4]

This guide focuses on a specific, functionalized derivative: 6-methyl-7-azaindole-2-carboxylic acid . The addition of a methyl group at the 6-position and a carboxylic acid at the 2-position introduces critical vectors for modulating potency, selectivity, and pharmacokinetic profiles. Understanding the core physicochemical properties of this molecule—solubility, acidity (pKa), and lipophilicity (logP)—is paramount for any drug development campaign. These parameters govern everything from initial formulation to absorption, distribution, metabolism, and excretion (ADME).[5][6]

While specific experimental data for 6-methyl-7-azaindole-2-carboxylic acid is not extensively published, this guide provides a comprehensive framework for its characterization. We will detail authoritative, field-proven experimental protocols for determining these key properties, explain the causality behind methodological choices, and present comparative data from closely related analogs to provide a predictive context.

Section 1: Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and, consequently, low efficacy.[7] Azaindole derivatives have been noted to generally possess enhanced solubility over their indole parent structures, a highly desirable trait in drug discovery.[3][4]

Theoretical Underpinnings and Causality

The solubility of a molecule like 6-methyl-7-azaindole-2-carboxylic acid is a function of the energy balance between the crystal lattice energy (the strength of intermolecular forces in the solid state) and the solvation energy (the favorable interactions with water molecules). The carboxylic acid moiety provides a strong hydrogen bond donor and acceptor, while the azaindole core's nitrogen atoms can also participate in hydrogen bonding, enhancing interaction with water. Conversely, the aromatic rings and the methyl group contribute to hydrophobicity. The final solubility is a delicate balance of these competing factors.

Comparative Physicochemical Data

To provide context, the following table summarizes solubility data for related compounds. The values for the target compound are left as "To Be Determined," emphasizing the necessity of the experimental protocol that follows.

CompoundStructureAqueous SolubilityMethodReference
6-Methyl-7-azaindole-2-carboxylic acid To Be Determined--
7-Azaindole936 µg/mL (at pH 6.5)Crystalline Solubility[3]
7-Azaindole-3-carboxylic acidSlightly soluble in waterProduct Information[8]
Indole Analogue of 7-Azaindole16 µg/mL (at pH 6.5)Crystalline Solubility[3]
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the Shake-Flask method, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[9] This protocol ensures a self-validating system by confirming equilibrium has been reached.

Principle: An excess amount of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) at a constant temperature until the concentration of the dissolved compound in the supernatant no longer increases over time.

Step-by-Step Methodology:

  • Preparation: Add an excess of crystalline 6-methyl-7-azaindole-2-carboxylic acid (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of PBS (pH 7.4) in a glass vial. The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a defined period (e.g., 24 to 72 hours).

  • Sampling and Phase Separation: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) is required to ensure a particle-free sample.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol/water mixture) to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Analysis: Quantify the concentration of the compound against a standard curve prepared with known concentrations of the reference standard.

  • Validation of Equilibrium: Compare the concentrations measured at the different time points. Equilibrium is confirmed when the concentration values plateau (e.g., the 48-hour and 72-hour results are within ±5% of each other). The final plateau concentration is reported as the thermodynamic solubility.

Workflow Diagram: Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification cluster_validate Validation A Add excess solid compound to PBS (pH 7.4) B Agitate at constant T (e.g., 24-72h) A->B C Stop agitation, settle B->C D Centrifuge/Filter supernatant C->D E Dilute aliquot D->E F Analyze via HPLC-UV against standard curve E->F G Compare concentrations at multiple time points F->G H Confirm plateau (Equilibrium reached) G->H

Caption: Workflow for Shake-Flask Thermodynamic Solubility Measurement.

Section 2: Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 6-methyl-7-azaindole-2-carboxylic acid, two primary ionizable centers exist: the acidic carboxylic acid group and the basic nitrogen on the pyridine ring. These pKa values are crucial as they dictate the charge state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding.

Theoretical Underpinnings and Causality
  • Carboxylic Acid (Acidic pKa): The -COOH group will lose a proton to form a negatively charged carboxylate (-COO⁻). This pKa is typically in the range of 3-5.

  • Pyridine Nitrogen (Basic pKa): The nitrogen at position 7 can accept a proton to form a positively charged pyridinium ion. The pKa of the parent 7-azaindole is approximately 4.59, indicating it is a weak base.[10] The presence of the electron-withdrawing carboxylic acid and the electron-donating methyl group will modulate this value.

Understanding these two pKa values allows for the prediction of the dominant species at a given pH, which is essential for designing relevant biological assays and predicting in vivo behavior.

Comparative pKa Data
CompoundStructurepKa (Acidic)pKa (Basic)Reference
6-Methyl-7-azaindole-2-carboxylic acid To Be DeterminedTo Be Determined-
7-Azaindole-4.59[10]
Benzoic Acid (Reference)4.20-Standard Value
Pyridine (Reference)-5.25Standard Value
Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Principle: A solution of the compound is titrated with a standardized acid and a standardized base. The resulting pH vs. volume of titrant curve reveals inflection points or buffer regions corresponding to the pKa values of the ionizable groups.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of 6-methyl-7-azaindole-2-carboxylic acid (e.g., 1-5 mM) in water or a water/co-solvent mixture (if solubility is low). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration - Base Addition: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) under a nitrogen atmosphere to exclude atmospheric CO₂. Titrate with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.

  • Titration - Acid Addition: Subsequently, titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise volumes with an auto-burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve. For more accuracy, plot the first derivative (ΔpH/ΔV) to precisely identify the equivalence points. The pH at the midpoint between two equivalence points corresponds to a pKa. Specialized software is often used to fit the titration curve and derive precise pKa values.

Workflow Diagram: pKa Determination by Potentiometric Titration

G A Calibrate pH meter with standard buffers B Prepare analyte solution with background electrolyte (KCl) A->B C Titrate with standardized acid (HCl) to fully protonate B->C D Titrate with standardized base (NaOH) recording pH vs. volume C->D E Plot pH vs. Volume D->E F Calculate 1st derivative (ΔpH/ΔV) to find equivalence points E->F G Determine pKa values from half-equivalence points F->G G A Select C18 column and reference standards B Perform isocratic runs at varying % organic modifier A->B C Calculate log k for each run for standards and analyte B->C D Plot log k vs. % organic and extrapolate to 0% to get log kw C->D E Create calibration curve: Plot log kw (standards) vs. known logP D->E F Use calibration curve and analyte's log kw to determine its logP E->F

Sources

Technical Guide: A Strategic Approach to the Preliminary Cytotoxicity Screening of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Early Cytotoxicity Assessment

In the landscape of contemporary drug discovery, the principle of "fail early, fail cheap" is a paramount directive. The journey from a novel chemical entity (NCE) to a clinical candidate is fraught with attrition, and unforeseen toxicity is a primary cause of late-stage failure. This guide outlines a robust, multi-faceted strategy for the preliminary in vitro cytotoxicity screening of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , a member of the 7-azaindole scaffold class. Derivatives of this scaffold have demonstrated a range of biological activities, including potential as kinase inhibitors and anticancer agents, making early, accurate toxicity profiling essential.[1][2][3][4]

The evaluation of an NCE's cytotoxic potential is a critical early step, providing foundational data on its therapeutic index and guiding subsequent lead optimization efforts.[5][6][7][8] This document moves beyond a simple recitation of protocols; it provides the strategic rationale behind the selection of orthogonal assays, the importance of a well-defined experimental framework, and a clear path for data interpretation. Our objective is to build a self-validating system of inquiry that yields a reliable, preliminary toxicity profile.

Part 1: Foundational Strategy - A Multi-Endpoint Approach

A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. A robust preliminary screen, therefore, must employ a battery of assays that interrogate different cellular vulnerabilities. This strategy mitigates the risk of false negatives (e.g., a compound that inhibits metabolism but doesn't lyse the cell) and provides a richer, more nuanced dataset.

We will focus on three distinct, yet complementary, cellular health indicators:

  • Metabolic Activity: A proxy for overall cell viability and mitochondrial function.

  • Membrane Integrity: A direct measure of overt cytotoxicity and cell lysis (necrosis).

  • Apoptotic Pathway Activation: An indicator of programmed cell death induction.

This tri-pronged approach ensures that we capture a broader spectrum of potential cytotoxic mechanisms, from subtle metabolic disruption to the execution of programmed cell death pathways.

Part 2: Pre-Experimental Framework: Ensuring Data Integrity

The quality of any screening data is fundamentally dependent on the rigor of the pre-experimental setup. Overlooking these steps is a common source of assay variability and unreliable results.

Compound Management
  • Solubility is Paramount: The test compound must be fully solubilized to ensure accurate and reproducible concentrations. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening. A high-concentration stock (e.g., 10-50 mM) should be prepared and solubility visually confirmed.

  • Vehicle Control: The final concentration of the vehicle (DMSO) in the cell culture medium must be kept constant across all wells (including untreated controls) and should be non-toxic, typically ≤0.5%. The effect of the vehicle alone is a critical baseline control.

  • Stability: While extensive stability studies are beyond a preliminary screen, the stock solution should be stored appropriately (e.g., at -20°C, protected from light) and prepared fresh if there is any doubt.

Cell Line Selection and Culture
  • Rationale for Selection: The choice of cell lines should be hypothesis-driven. For an initial screen, a panel is recommended:

    • A cancerous cell line relevant to a potential therapeutic target: For example, a human breast adenocarcinoma line (e.g., MCF-7) or osteosarcoma line (e.g., HOS) are common choices for general anticancer screening.[3]

    • A non-cancerous, "normal" cell line: A human embryonic kidney line (e.g., HEK293) or fibroblasts can provide an early indication of a compound's therapeutic window or selectivity.[7][8]

  • Culture Standardization: All cell lines must be maintained in a logarithmic growth phase and handled using good cell culture practice to ensure consistency and prevent contamination.[9] Seeding density is a critical parameter that must be optimized for each cell line to ensure cells are healthy and not over-confluent at the end of the assay period.[10]

Experimental Design: The Self-Validating Plate Layout

A well-designed 96-well plate layout is a self-validating system. Each plate must include:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest dose of the test compound. This represents 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms the assay is performing as expected and the cells are responsive to toxic stimuli.

  • Blank Wells: Media only (no cells) to determine the background absorbance/luminescence.

  • Test Compound Titration: A serial dilution of this compound, typically in half-log or full-log steps (e.g., 100 µM, 31.6 µM, 10 µM, etc.), performed in triplicate.

Part 3: Core Experimental Protocols

The following protocols are presented as a comprehensive workflow. It is crucial to adhere to manufacturer guidelines for specific reagent kits and to maintain consistent incubation times and conditions.

Workflow Overview

The overall screening process follows a logical sequence from cell preparation to multi-assay data acquisition.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Multi-Endpoint Assays cluster_read Phase 4: Data Acquisition & Analysis A Optimize Cell Seeding Density B Prepare Compound Stock & Serial Dilutions D Add Compound Dilutions & Controls to Cells B->D C Seed Cells in 96-Well Plates C->D E Incubate (e.g., 24-72h) at 37°C, 5% CO2 D->E F LDH Assay: Collect Supernatant E->F G MTT Assay: Add Reagent to Cells E->G H Caspase-Glo Assay: (Parallel Plate) Add Reagent to Cells E->H Parallel Experiment I Read Absorbance (LDH & MTT) F->I G->I J Read Luminescence (Caspase-Glo) H->J K Calculate % Viability & Plot Dose-Response I->K J->K L Determine IC50 Values K->L

Caption: High-level workflow for preliminary cytotoxicity screening.

Protocol 3.1: Metabolic Activity Assessment (MTT Assay)

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11][12][13] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Treatment: Prepare and treat cells with the test compound and controls in a 96-well plate as described in Part 2. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12][13][14] Filter-sterilize and protect from light.

  • MTT Addition: Following incubation, carefully remove the culture medium. Add 100 µL of fresh, serum-free medium and 10-20 µL of the MTT stock solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10][14]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01M HCl in 10% SDS) to each well.[10]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13][14]

Protocol 3.2: Membrane Integrity Assessment (LDH Release Assay)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16][17] An increase in LDH activity in the supernatant is a direct indicator of cell lysis and cytotoxicity.[16][18]

Step-by-Step Methodology:

  • Cell Treatment: Prepare and treat cells in a 96-well plate as previously described.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well. Transfer to a new, flat-bottom 96-well plate.[15]

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Controls: It is critical to include a "maximum LDH release" control by treating a set of wells with a lysis buffer to determine the total LDH content.[15]

Protocol 3.3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[19][20] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved, releases a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.[19][21][22]

Step-by-Step Methodology:

  • Cell Treatment: This assay is best performed on a parallel plate to the MTT/LDH assays. Prepare and treat cells in a white-walled, opaque 96-well plate suitable for luminescence.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer, according to the manufacturer's protocol.[22][23] Allow the reagent to equilibrate to room temperature.

  • Assay Protocol (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.[22]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19][22]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[21]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.[22]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Part 4: Data Analysis and Interpretation

Data Normalization and IC₅₀ Calculation

The primary endpoint for cytotoxicity screening is the IC₅₀ value, which is the concentration of a compound that inhibits the measured biological response by 50%.[5][8][24]

  • Data Normalization: Raw data (absorbance or luminescence) must be normalized. For viability assays (MTT), the data is typically expressed as a percentage of the vehicle control after subtracting the background (media-only) reading.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Dose-Response Curves: Plot the normalized % viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value from the dose-response curve.[24]

Data Presentation and Interpretation

Summarizing the data in a clear, tabular format is essential for cross-assay and cross-cell-line comparison.

Table 1: Hypothetical Cytotoxicity Profile of this compound after 48h Exposure

Assay EndpointCell LineIC₅₀ (µM)Interpretation
Metabolic Activity (MTT) MCF-7 (Cancer)12.5 ± 1.8Moderate inhibition of metabolic activity.
HEK293 (Normal)> 100Low impact on metabolic activity in normal cells.
Membrane Integrity (LDH) MCF-7 (Cancer)85.2 ± 9.4Minimal cell lysis observed at active concentrations.
HEK293 (Normal)> 100No significant membrane damage observed.
Apoptosis (Caspase-3/7) MCF-7 (Cancer)15.1 ± 2.1Caspase activation consistent with MTT results.
HEK293 (Normal)> 100No significant induction of apoptosis.

Data are presented as mean ± standard deviation from three independent experiments.

Interpreting the Profile:

  • Divergence is Informative: In the hypothetical data above, the compound shows a significant reduction in metabolic activity (MTT) and activation of apoptosis (Caspase-3/7) in the MCF-7 cancer cell line at similar concentrations. However, the LDH assay shows a much higher IC₅₀, suggesting the primary mode of cell death is not necrosis (cell lysis) but rather a controlled, apoptotic process.[6]

  • Selectivity Index: The large difference between the IC₅₀ in the cancer line (MCF-7) versus the normal line (HEK293) suggests potential cancer-selective cytotoxicity, a highly desirable trait for a therapeutic candidate.[8]

Part 5: Mechanistic Hypothesis and Future Directions

The preliminary data allows for the formulation of an initial mechanistic hypothesis. The activation of caspases 3 and 7 points towards the engagement of the apoptotic machinery.

G Compound 6-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid Cell Cancer Cell Compound->Cell Enters Mitochondria Mitochondrial Stress (Hypothesized) Cell->Mitochondria Induces Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induction.

Next Steps:

  • Confirmation: Confirm apoptosis using an orthogonal method, such as Annexin V/PI staining followed by flow cytometry.[5]

  • Time-Course Study: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.[25]

  • Expanded Panel: Test the compound against a broader panel of cancer and normal cell lines to confirm selectivity.

  • Mechanism of Action (MoA) Studies: If the compound remains a priority, more in-depth studies (e.g., cell cycle analysis, Western blotting for key apoptotic proteins) would be warranted to elucidate the precise molecular target.

Conclusion

This guide provides a comprehensive framework for the preliminary cytotoxicity screening of this compound. By employing a multi-endpoint strategy grounded in sound experimental design and controls, researchers can generate a reliable and informative initial toxicity profile. This data is indispensable for making go/no-go decisions, guiding structure-activity relationship (SAR) studies, and ultimately, accelerating the path toward identifying viable drug candidates. The integrity of this early-stage data provides the foundation upon which all subsequent preclinical development is built.

References

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  • Process for producing pyridine carboxylic acids.

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Methodological & Application

In Vitro Kinase Inhibitor Assay for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Targeting the Janus Kinase 3 (JAK3)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use.[1][2] This document provides a detailed protocol for determining the inhibitory potency of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a representative compound from this class, against Janus Kinase 3 (JAK3). JAK3 is a member of the Janus family of non-receptor tyrosine kinases and represents a highly attractive therapeutic target for autoimmune diseases due to its restricted expression in hematopoietic cells.[3] This protocol employs the robust and widely adopted Kinase-Glo® Luminescent Kinase Assay, which quantifies kinase activity by measuring the depletion of adenosine triphosphate (ATP), the universal phosphate donor in kinase-catalyzed reactions.[4] We will detail the underlying scientific principles, provide a step-by-step experimental workflow for generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), and discuss essential assay validation metrics, such as the Z'-factor, to ensure data integrity and reproducibility.

Scientific Principles and Rationale

The JAK/STAT Signaling Pathway and the Role of JAK3

Janus kinases (JAKs) are critical components of the signaling pathways for numerous cytokines and growth factors.[5] The binding of a cytokine to its receptor induces receptor dimerization, bringing two JAK molecules into close proximity. This allows for their trans-autophosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited, phosphorylated by the active JAKs, and then dimerize and translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, differentiation, and immune response.[5]

JAK3's expression is primarily limited to hematopoietic cells, where it exclusively partners with the common gamma chain (γc) of cytokine receptors.[3] This makes it a key signaling component for interleukins like IL-2, IL-4, and IL-15, rendering it a specific and compelling target for immunosuppressive and anti-inflammatory therapies.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor_Inactive Cytokine Receptor (Inactive Dimer) Receptor_Active Cytokine Receptor (Active Dimer) Receptor_Inactive->Receptor_Active JAK3_Inactive JAK3 (Inactive) JAK3_Active P-JAK3 (Active) Receptor_Active->JAK3_Active Autophosphorylation JAK3_Inactive->Receptor_Inactive Association STAT_Inactive STAT (Inactive Monomer) JAK3_Active->STAT_Inactive Phosphorylation Cytokine Cytokine Cytokine->Receptor_Inactive Binding & Dimerization STAT_Inactive->Receptor_Active Recruitment STAT_Active P-STAT (Active Dimer) Nucleus Nucleus STAT_Active->Nucleus Translocation Gene Gene Transcription Inhibitor 6-Methyl-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Inhibitor->JAK3_Active Inhibition

Figure 1: The JAK/STAT signaling pathway and the point of inhibition.

The Kinase-Glo® Assay Principle

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method designed to measure the activity of any kinase by quantifying the amount of ATP remaining in the reaction well.[4] The assay is based on the enzymatic reaction of luciferase, which uses ATP to oxidize luciferin, generating light (luminescence).

The process involves two steps:

  • Kinase Reaction: The kinase (JAK3) catalyzes the transfer of a phosphate group from ATP to a substrate. In the presence of an inhibitor, this reaction is impeded, resulting in less ATP consumption.

  • Detection: The Kinase-Glo® Reagent is added, which simultaneously stops the kinase reaction and initiates the luciferase reaction. The amount of light produced is directly proportional to the amount of ATP remaining.[6]

Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low luminescent signal indicates high kinase activity (low inhibition).[7] This inverse relationship allows for a robust and sensitive measurement of inhibitor potency.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Notes
Recombinant Human JAK3 (active)BPS Bioscience40444Store at -80°C. Avoid repeated freeze-thaw cycles.
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275A generic tyrosine kinase substrate. Reconstitute in sterile water.
This compoundN/AN/AThe test compound. Dissolve in 100% DMSO to create a stock solution.
Kinase-Glo® Max Luminescent Kinase AssayPromegaV6071Store as per manufacturer's instructions.[5]
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA7699Prepare a concentrated stock solution (e.g., 10 mM) in water.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichD2650For dissolving the test compound.
Kinase Buffer (1X)VariesN/AE.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.
Assay PlatesCorning3572Solid white, low-volume 384-well plates are recommended.
Nuclease-Free WaterVariesN/AFor reagent preparation.

Experimental Protocol: IC50 Determination

This protocol is designed for a 384-well plate format to determine the IC50 value of the test compound. The final assay volume is 10 µL.

Part A: Reagent Preparation
  • Test Compound Serial Dilution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 200X working stock of the highest desired concentration (e.g., 2 mM for a top final concentration of 10 µM) in 100% DMSO.

    • Perform a 1:3 serial dilution in 100% DMSO in a separate 96-well plate to create an 11-point concentration curve. Include a DMSO-only well for the 0% inhibition control.

  • 2X Kinase/Substrate Master Mix:

    • Prepare a master mix containing the kinase and substrate at 2X the final desired concentration in 1X Kinase Buffer. For example, for a final concentration of 5 nM JAK3 and 0.2 mg/mL Poly(Glu,Tyr), prepare a mix with 10 nM JAK3 and 0.4 mg/mL substrate.

  • 2X ATP Solution:

    • Prepare a solution of ATP at 2X the final desired concentration in 1X Kinase Buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase batch, if known. A common starting point is 10 µM.[8]

  • Kinase-Glo® Reagent Preparation:

    • On the day of the assay, equilibrate the Kinase-Glo® Buffer and lyophilized Substrate to room temperature.

    • Reconstitute the substrate with the buffer as per the manufacturer's protocol.[4] Allow the solution to equilibrate at room temperature for at least 10 minutes before use.

Part B: Assay Workflow

The following workflow outlines the addition of reagents to the 384-well assay plate.

Assay_Workflow start Start step1 Step 1: Add 50 nL of Compound (or DMSO) to wells start->step1 step2 Step 2: Add 5 µL of 2X Kinase/Substrate Mix step1->step2 step3 Step 3: Incubate for 10 min at Room Temperature step2->step3 step4 Step 4: Add 5 µL of 2X ATP Solution to initiate reaction step3->step4 step5 Step 5: Incubate for 60 min at Room Temperature step4->step5 step6 Step 6: Add 10 µL of Kinase-Glo® Reagent step5->step6 step7 Step 7: Incubate for 10 min at Room Temperature step6->step7 step8 Step 8: Read Luminescence (Plate Reader) step7->step8 end End step8->end

Figure 2: Homogeneous Kinase-Glo® assay workflow for IC50 determination.

  • Compound Addition: Using an acoustic dispenser or manual multichannel pipette, transfer 50 nL of each compound dilution (and DMSO control) from the dilution plate to the corresponding wells of the 384-well assay plate. This results in a final DMSO concentration of 0.5%.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate Master Mix to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range (typically 10-20% ATP consumption for the uninhibited reaction).[9]

  • Detection: Add 10 µL of the prepared Kinase-Glo® Reagent to all wells. This stops the reaction and begins the luminescent signal generation.[7]

  • Signal Stabilization: Mix the plate and incubate for 10 minutes at room temperature to stabilize the luminescent signal.[7]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Part C: Data Analysis
  • Define Controls:

    • High Signal (0% Inhibition): Wells containing DMSO instead of the test compound. This represents maximum kinase activity and thus minimum remaining ATP (low luminescence). Correction: This is a common point of confusion. For ATP depletion assays, the 0% inhibition control (max kinase activity) will have the LOWEST luminescence signal. The 100% inhibition control (no kinase activity) will have the HIGHEST luminescence signal. Let's redefine for clarity:

      • Negative Control (Max Activity): Full reaction with DMSO. This yields the minimum luminescence (LUM_min).

      • Positive Control (Min Activity): Reaction with a known potent inhibitor or without enzyme. This yields the maximum luminescence (LUM_max).

  • Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (LUM_sample - LUM_min) / (LUM_max - LUM_min)

  • Generate IC50 Curve:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]

Assay Validation and Quality Control

The Z'-Factor

Before screening compounds, it is essential to validate the assay's quality and robustness. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative control signals relative to their variability.[11] It provides a measure of the assay's suitability for high-throughput screening.

The formula is: Z' = 1 - [ (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| ]

Where:

  • Mean_max and SD_max are the mean and standard deviation of the positive control (minimum kinase activity, maximum luminescence).

  • Mean_min and SD_min are the mean and standard deviation of the negative control (maximum kinase activity, minimum luminescence).

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for high-throughput screening.[12]
0 to 0.5A marginal assay that may require optimization.[11]
< 0The assay is not suitable for screening.[12]

An acceptable assay should consistently produce a Z'-factor greater than 0.5.[13] This ensures that hits identified during a screen are statistically significant and not merely a result of assay variability.

Conclusion

This application note provides a comprehensive and robust protocol for evaluating the inhibitory activity of this compound against JAK3. The use of the Kinase-Glo® luminescent assay platform offers a simple, homogeneous "add-and-read" format that is highly amenable to automation and high-throughput applications.[6] By carefully preparing reagents, following the outlined workflow, and validating the assay with metrics like the Z'-factor, researchers can generate reliable and reproducible IC50 data. This protocol serves as a foundational method for characterizing novel kinase inhibitors and advancing drug discovery programs targeting the JAK family of kinases.

References

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Application Notes and Protocols for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid and Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Chromatin Remodeling with Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of targeted therapies that modulate epigenetic mechanisms. While 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid itself is not extensively documented in publicly available research, its core structure is central to a class of potent and selective inhibitors of bromodomains, which are crucial readers of acetylated lysine residues on histones and other proteins. This guide will focus on a well-characterized analog, GSK2801 , a selective chemical probe for the bromodomains of BAZ2A and BAZ2B, to provide researchers, scientists, and drug development professionals with a comprehensive framework for utilizing such compounds in a cell culture setting.

GSK2801 is a potent, selective, and cell-active acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains, with dissociation constants (Kd) of 257 nM and 136 nM, respectively.[1][2][3][4] It exhibits over 50-fold selectivity for BAZ2A/B over BRD4, making it a valuable tool for dissecting the specific roles of these proteins in gene regulation.[1] BAZ2A and BAZ2B are core components of the nucleolar remodeling complex (NoRC), which is involved in regulating the expression of non-coding RNAs.[2][3][4] By inhibiting the BAZ2A/B bromodomains, GSK2801 can displace these proteins from acetylated chromatin, thereby modulating gene transcription.[2][3][4]

This document will provide a detailed overview of the mechanism of action of GSK2801, protocols for its application in cell culture, and methods for assessing its biological effects.

Mechanism of Action: Competitive Inhibition of BAZ2A/B Bromodomains

GSK2801 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains. This binding prevents the recognition of acetylated lysine residues on histone tails by the BAZ2 proteins. Consequently, the recruitment of the NoRC to specific chromatin regions is disrupted, leading to alterations in chromatin structure and gene expression.[2][3][4]

Cellular activity of GSK2801 has been demonstrated through techniques such as Fluorescent Recovery After Photobleaching (FRAP), which monitors the displacement of GFP-tagged BAZ2A from acetylated chromatin upon compound treatment.[2][3][4] This provides direct evidence of target engagement within a cellular context.

In certain cancer models, such as triple-negative breast cancer (TNBC), GSK2801 has been shown to synergize with BET bromodomain inhibitors (BETi) like JQ1 to induce apoptosis.[5] This synergistic effect is achieved by blocking BRD2-driven transcription.[1][5] The combination of GSK2801 and a BETi leads to the enhanced displacement of BRD2 from the promoters and enhancers of ETS-regulated genes, ultimately leading to cell senescence in 2D cultures and apoptosis in 3D spheroid models.[1][5]

GSK2801_Mechanism_of_Action cluster_0 Normal Cellular State cluster_1 Effect of GSK2801 BAZ2A_B BAZ2A/B Bromodomain Acetylated_Histone->BAZ2A_B Recognition BAZ2A_B_Inhibited BAZ2A/B Bromodomain (Inhibited) Acetylated_Histone->BAZ2A_B_Inhibited Binding Blocked NoRC NoRC Complex BAZ2A_B->NoRC Recruitment Chromatin Chromatin Remodeling & Gene Repression NoRC->Chromatin GSK2801 GSK2801 GSK2801->BAZ2A_B_Inhibited Competitive Binding Gene_Expression Altered Gene Expression BAZ2A_B_Inhibited->Gene_Expression Disruption of NoRC Recruitment

Caption: GSK2801 competitively inhibits BAZ2A/B bromodomains.

Experimental Protocols

The following protocols provide a general framework for utilizing GSK2801 in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental questions.

Preparation of GSK2801 Stock Solution

Rationale: Proper dissolution and storage of the compound are critical for maintaining its activity and ensuring reproducible results. DMSO is a common solvent for dissolving hydrophobic compounds like GSK2801 for in vitro use.

Materials:

  • GSK2801 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of GSK2801 (e.g., 10 mM) in DMSO.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Rationale: The choice of cell line and appropriate controls are fundamental to a well-designed experiment. A vehicle control (DMSO) is essential to distinguish the effects of the compound from those of the solvent.

Materials:

  • Appropriate cell line (e.g., TNBC cell lines, U2OS for FRAP)

  • Complete cell culture medium

  • Cell culture plates or flasks

  • GSK2801 stock solution

  • Vehicle control (DMSO)

Procedure:

  • Culture cells in their recommended medium and conditions (e.g., 37°C, 5% CO₂).

  • Seed cells at a density that allows for logarithmic growth during the treatment period.

  • Allow cells to adhere and resume growth overnight.

  • Prepare working solutions of GSK2801 by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of GSK2801 or the vehicle control.

  • Incubate the cells for the desired treatment duration.

Assessment of Cellular Effects

The following are examples of assays that can be used to evaluate the effects of GSK2801.

Rationale: To determine the cytotoxic or cytostatic effects of GSK2801, a dose-response curve should be generated.

Procedure:

  • Seed cells in a 96-well plate and treat with a range of GSK2801 concentrations.

  • After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability using a suitable method, such as an MTS or WST-1 assay.[6]

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Rationale: In certain contexts, particularly in combination with other drugs, GSK2801 can induce apoptosis.[5] This can be measured by detecting markers of programmed cell death.

Procedure:

  • Treat cells with GSK2801 as described above.

  • Harvest the cells and stain with Annexin V and propidium iodide (PI) or a similar apoptosis detection kit.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Alternatively, apoptosis can be assessed by Western blotting for cleaved caspase-3 and cleaved PARP.[1][5]

Rationale: As GSK2801 modulates gene transcription, its effects on the expression of target genes can be quantified by RT-qPCR or RNA sequencing.

Procedure:

  • Treat cells with GSK2801.

  • Isolate total RNA from the cells using a suitable kit.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the expression of target genes using real-time quantitative PCR (RT-qPCR) with specific primers. Normalize the expression levels to a stable housekeeping gene.

Experimental Workflow and Data Presentation

Experimental_Workflow Start Start Prepare_Stock Prepare GSK2801 Stock Solution (10 mM in DMSO) Start->Prepare_Stock Cell_Culture Seed and Culture Cells Prepare_Stock->Cell_Culture Treatment Treat Cells with GSK2801 (Dose-Response) Cell_Culture->Treatment Incubation Incubate for Desired Duration (e.g., 24-72h) Treatment->Incubation Assessment Assess Cellular Effects Incubation->Assessment Viability Cell Viability Assay (e.g., MTS) Assessment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Assessment->Apoptosis Gene_Expression Gene Expression Analysis (e.g., RT-qPCR) Assessment->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for cell-based experiments using GSK2801.

Table 1: Recommended Experimental Parameters for GSK2801

ParameterRecommended RangeRationale & Key Considerations
Cell Type Varies (e.g., TNBC cell lines, U2OS)Sensitivity to BAZ2A/B inhibition can be cell-type specific.
Seeding Density Cell line dependentOptimize to ensure cells are in logarithmic growth phase during treatment.
GSK2801 Concentration 0.1 - 10 µMPerform a dose-response to determine the optimal concentration.[6]
Incubation Time 24 - 72 hoursTime-course experiments are recommended to capture early and late responses.
Vehicle Control DMSO (at the same final concentration as the highest GSK2801 dose)Essential for attributing observed effects solely to the compound.
Positive Control Dependent on the assay (e.g., Staurosporine for apoptosis)Validates the assay is working correctly.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound and its analogs.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust or aerosols.[7] Handle in a well-ventilated area, preferably a chemical fume hood.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound and its analogs, exemplified by the selective BAZ2A/B bromodomain inhibitor GSK2801, represent a valuable class of chemical probes for investigating the role of chromatin remodeling in health and disease. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute robust cell-based experiments. By carefully considering the mechanism of action and optimizing experimental parameters, scientists can effectively utilize these compounds to advance our understanding of epigenetic regulation and explore their therapeutic potential.

References

  • Abstract 14112: Apabetalone (RVX-208) Reduces ACE2 Expression in Human Cell Culture Systems, Which Could Attenuate SARS-CoV-2 Viral Entry. Circulation. 2020. [Link]

  • Bromodomain and Extraterminal Protein Inhibitor, Apabetalone (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro. MDPI. [Link]

  • Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. PMC - PubMed Central. [Link]

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  • so078 apabetalone, a bromodomain and extra-terminal (bet) protein inhibitor, reduces alkaline phosphatase in cvd patients, in mice, and in cell culture systems. Oxford Academic. [Link]

  • Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. ResearchGate. [Link]

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  • Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism. PMC - PubMed Central. [Link]

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Application Note: A Practical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 6-Methyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of both indole and purine, it offers unique physicochemical properties, including the ability to modulate solubility, lipophilicity, and target binding affinity.[2][3] The additional nitrogen atom in the pyridine ring can form crucial hydrogen bonds within the active sites of biological targets, making 7-azaindoles particularly valuable in the design of kinase inhibitors.[2] Several successful drugs, such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, incorporate the 7-azaindole core, highlighting its importance in modern therapeutics.[1]

The synthesis of functionalized azaindoles is therefore a critical task for medicinal chemists. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for creating C-C bonds, enabling the introduction of diverse substituents onto the azaindole core under generally mild conditions.[4][5][6] This guide provides a detailed protocol and technical insights for the synthesis of 6-methyl-7-azaindole, a key building block, using this Nobel Prize-winning transformation.[7]

The Mechanism: A Palladium-Catalyzed Trinity

The Suzuki-Miyaura coupling is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding the three fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing the reaction.[7][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (e.g., 6-bromo-7-azaindole). This step oxidizes the palladium to a Pd(II) species.[7][9] The reactivity of the halide is a key factor, with the rate of oxidative addition typically following the trend I > Br > Cl.[9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., the methyl group from methylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the organoboron species by a base, which converts the boronic acid into a more nucleophilic boronate salt, facilitating the transfer.[5][8]

  • Reductive Elimination: The final step involves the two organic partners coupling to form the new C-C bond and the desired product (6-methyl-7-azaindole). This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[8][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Base Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R¹-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L_n-R² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (R²-B(OR)₂)⁻ TM_Complex->Pd0 Reductive Elimination (Forms R¹-R²) Azaindole 6-Halo-7-azaindole (R¹-X) Azaindole->OA_Complex Boronic Methylboronic Acid (R²-B(OH)₂) Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronic Boronate->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Coupling with Azaindole Substrates

Synthesizing substituted azaindoles presents unique challenges due to the potential for the nitrogen atoms to coordinate with and inhibit the palladium catalyst.[10] Careful selection of reaction components is therefore essential for success.

ParameterRecommended Choice & Rationale
Palladium Source & Ligand Source: Pd₂(dba)₃ or Pd(OAc)₂ are common, stable precatalysts that are reduced in situ to the active Pd(0) species.[8] Ligand: Bulky, electron-rich phosphine ligands are critical. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos are highly effective for heteroaryl couplings.[10][11] They promote the oxidative addition of less reactive aryl chlorides and stabilize the catalytic species, preventing decomposition.[12]
Boron Reagent Methylboronic Acid: Often commercially available and effective. However, boronic acids can be prone to decomposition via protodeboronation, especially under harsh conditions.[13] Potassium Methyltrifluoroborate (CH₃BF₃K): An excellent alternative. These salts are highly stable, crystalline solids that are less susceptible to protodeboronation and often provide more reproducible results.
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are often the bases of choice for challenging couplings.[10][11] They are strong enough to facilitate the formation of the active boronate species but generally do not promote unwanted side reactions like ester hydrolysis if such functional groups are present.
Solvent System Anhydrous Aprotic Solvents: Toluene or Dioxane are frequently used.[11] Aqueous Biphasic Systems: A mixture like Dioxane/Water or Toluene/Ethanol/Water can be highly effective.[11][14] The water helps to dissolve the inorganic base, while a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may be added to facilitate movement of the boronate between phases.[14]
Azaindole Substrate Leaving Group: A 6-bromo- or 6-iodo-7-azaindole is preferred over a 6-chloro derivative due to the faster rate of oxidative addition.[9] However, modern catalyst systems show excellent reactivity even with the less expensive chloro-substrates.[12][15] Protecting Group: While many modern protocols work with unprotected (N-H) azaindoles, protection of the pyrrole nitrogen (e.g., with a tosyl or BOC group) can sometimes improve solubility and prevent catalyst inhibition, though it adds extra synthetic steps.[10]

Detailed Experimental Protocol: Synthesis of 6-Methyl-7-Azaindole

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on halo-azaindole scaffolds and should be performed by trained chemists under appropriate safety protocols.[10][11]

Reactants:

  • 6-Bromo-7-azaindole (1.0 equiv)

  • Methylboronic Acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv, 2.5 mol%)

  • SPhos (0.05 equiv, 5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A 1. Add 6-bromo-7-azaindole, methylboronic acid, & K₃PO₄ to a flame-dried flask. B 2. Add Pd₂(dba)₃ and SPhos. A->B C 3. Seal flask with a septum. B->C D 4. Evacuate and backfill flask with Argon (3x). C->D E 5. Add degassed Toluene/Water via syringe. D->E F 6. Heat reaction at 80-100 °C with vigorous stirring. E->F G 7. Monitor progress by TLC or LC-MS until starting material is consumed. F->G H 8. Cool to room temperature. Dilute with Ethyl Acetate. G->H I 9. Filter through Celite® to remove palladium black. H->I J 10. Wash with water and brine. Dry organic layer (Na₂SO₄). I->J K 11. Concentrate under reduced pressure. J->K L 12. Purify crude product via flash column chromatography. K->L

Caption: Experimental workflow for 6-methyl-7-azaindole synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-bromo-7-azaindole (1.0 equiv), methylboronic acid (1.5 equiv), and finely ground potassium phosphate (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.025 equiv) and SPhos (0.05 equiv).

  • System Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water, 10:1) via syringe. The solvent should be degassed beforehand by bubbling with argon for at least 20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 6-bromo-7-azaindole is fully consumed (typically 4-12 hours).

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-methyl-7-azaindole.

Data Summary: Representative Reaction Conditions

The following table summarizes the typical stoichiometry and conditions for the protocol described above. Yields are highly substrate-dependent but serve as a general target.

ComponentStoichiometry (equiv)Molar RatioPurpose
6-Bromo-7-azaindole1.01Electrophile
Methylboronic Acid1.51.5Nucleophile (excess to drive reaction)
Pd₂(dba)₃0.0252.5 mol%Palladium Precatalyst
SPhos0.055.0 mol%Ligand
K₃PO₄2.02Base
Conditions
Solvent Toluene/H₂O (10:1)~0.1 MReaction Medium
Temperature 80 - 100 °C-Thermal Energy
Atmosphere Argon / Nitrogen-Inert Environment
Typical Yield --60 - 90%

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong or poorly soluble base. 3. Poor solubility of reactants.[13]1. Ensure thorough degassing of solvents and use of a proper inert atmosphere technique. 2. Use a stronger base like Cs₂CO₃ or ensure K₃PO₄ is finely ground. Switch to a solvent system (e.g., Dioxane/Water) that better solubilizes the base.[14] 3. Try a different solvent mixture or add a co-solvent. Gently increasing the temperature may also help.
Protodeboronation The boronic acid is replaced by a proton from a source like water, leading to the formation of 7-azaindole as a byproduct.[13]1. Use a more stable boron source like a potassium trifluoroborate salt or a pinacol ester. 2. Minimize water content or run under strictly anhydrous conditions. 3. Use a milder base (e.g., K₂CO₃) if compatible with the substrate.
Homocoupling Two molecules of the boronic acid couple to form ethane, or two molecules of the azaindole couple. This can be caused by excess oxygen or the presence of Pd(II) species at the start.[8]1. Improve degassing procedures to minimize oxygen. 2. Ensure the Pd(II) precatalyst is fully reduced to Pd(0); sometimes adding a small amount of a reducing agent (like a phosphine ligand) can help.
Difficult Purification Product co-elutes with byproducts or residual ligand.1. Optimize the chromatography gradient. 2. A different workup, such as an acidic or basic wash, may remove certain impurities before chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kempasiddaiah, M. et al. (2021). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Barder, T. E. et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Pramanik, M. et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry. [Link]

  • Das, S. et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Sahu, P. K. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Cerna, I. & Dvořák, D. (2021). Indolylboronic Acids: Preparation and Applications. Molecules. [Link]

  • Andrade, J. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]

  • Andrade, J. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Molnar, M. & Klimova, E. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Immadi, S. S. et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research. [Link]

  • Foulon, C. et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]

  • Kinzel, T. et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Netherton, M. R. & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]

  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (2020). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. [Link]

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Application Notes and Protocols for Amide Coupling of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological and pharmaceutical interest. Its derivatives have demonstrated a wide range of activities, including acting as kinase inhibitors and phosphodiesterase 4B (PDE4B) inhibitors.[1][2] The synthesis of amide derivatives from 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a crucial step in the development of novel therapeutics.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on various methods for the amide coupling of this important carboxylic acid.

Amide bond formation is a cornerstone of medicinal chemistry, but it is not without its challenges. The direct condensation of a carboxylic acid and an amine is kinetically slow and often requires harsh conditions.[3] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[3][4][5] The choice of coupling reagent and reaction conditions is critical and depends on several factors, including the steric and electronic properties of the substrates, the potential for racemization, and the desired reaction scale.[3] This guide will explore several robust and widely used methods for the amide coupling of this compound, providing detailed protocols, mechanistic insights, and troubleshooting advice.

Causality Behind Experimental Choices: Navigating the Nuances of Amide Coupling

The successful formation of an amide bond from this compound hinges on the effective activation of the carboxylic acid moiety. The pyrrolo[2,3-b]pyridine core, being electron-rich, can potentially influence the reactivity of the carboxylic acid and may be sensitive to harsh reaction conditions. Therefore, the selection of a suitable coupling methodology is paramount to achieving high yields and purity.

Key Considerations:
  • Nature of the Amine: The nucleophilicity of the amine coupling partner is a primary determinant of reaction success. Electron-deficient or sterically hindered amines often require more potent activating agents and potentially longer reaction times or elevated temperatures.[4]

  • Coupling Reagent: A plethora of coupling reagents are available, each with its own mechanism and advantages.[4][6] Carbodiimides like EDC, uronium/aminium salts like HATU, and phosphonium salts like PyBOP are among the most common.[3][6] The choice often comes down to a balance of reactivity, cost, and ease of byproduct removal.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used in conjunction with carbodiimides.[6][7][8] These additives form active esters that are more stable and less prone to side reactions, such as racemization, compared to the initial O-acylisourea intermediate.[3][8]

  • Base: An organic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[3][9]

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction. Aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are commonly employed.[10][11]

Experimental Protocols

This section provides detailed, step-by-step protocols for three widely applicable methods for the amide coupling of this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide range of amines. The use of HOBt minimizes side reactions and potential racemization.[6][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)[3]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)[3]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate solution, magnesium sulfate)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[3]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[3]

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.[3]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[3]

Mechanism of EDC/HOBt Coupling:

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (this compound) EDC EDC O_acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC HOBt HOBt HOBt_ester HOBt-ester (active ester) O_acylisourea->HOBt_ester + HOBt Urea Urea byproduct Amine Amine (R'-NH2) Amide Amide Product HOBt_ester->Amide + Amine HOBt_regen HOBt (regenerated)

Caption: EDC/HOBt mediated amide coupling workflow.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly effective uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging couplings involving sterically hindered or electron-deficient amines.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard workup reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mechanism of HATU Coupling:

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (this compound) Base DIPEA Carboxylate Carboxylate RCOOH->Carboxylate + DIPEA HATU HATU OAt_ester OAt-active ester (highly reactive) Carboxylate->OAt_ester + HATU TMU Tetramethylurea (byproduct) Amine Amine (R'-NH2) Amide Amide Product OAt_ester->Amide + Amine

Caption: HATU mediated amide coupling workflow.

Protocol 3: Acid Chloride Formation Followed by Amination

For particularly unreactive amines, converting the carboxylic acid to the more reactive acid chloride can be an effective strategy.[11][12] This method should be used with caution as the pyrrolo[2,3-b]pyridine core may be sensitive to the harsh conditions required for acid chloride formation.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 equiv)

  • Catalytic amount of anhydrous DMF (for oxalyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Amine (1.0 - 1.2 equiv)

  • Triethylamine (TEA) or Pyridine (2.0 - 3.0 equiv)

  • Standard workup reagents

Procedure: Part A: Acid Chloride Formation

  • To a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 equiv) in anhydrous DCM.

  • Add thionyl chloride (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for 1-3 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Part B: Amidation

  • Dissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM and cool to 0 °C.

  • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Amide Coupling Methods

MethodCoupling ReagentAdditiveBaseTypical Reaction TimeAdvantagesDisadvantages
Protocol 1 EDC·HClHOBtDIPEA/TEA4-24 hoursCost-effective, good for a wide range of substrates, water-soluble urea byproduct.[3][6]Can be slow for unreactive amines.[4]
Protocol 2 HATUNoneDIPEA1-6 hoursHigh reactivity, fast reaction times, good for hindered/electron-deficient amines.[6][9]More expensive than EDC, potential for side reaction with excess reagent.[6]
Protocol 3 SOCl₂/(COCl)₂NoneTEA/Pyridine2-7 hours (two steps)Highly reactive intermediate, effective for very unreactive amines.[11][12]Harsh conditions may not be suitable for sensitive substrates, potential for side reactions.[13]

Troubleshooting and Field-Proven Insights

  • Low or No Product Formation:

    • Inactive Amine: For electron-deficient or sterically hindered amines, consider switching to a more powerful coupling reagent like HATU or converting the carboxylic acid to its acid chloride.

    • Incomplete Activation: Ensure all reagents are anhydrous, as moisture can quench the active intermediates. Increase the equivalents of the coupling reagent and/or additive if necessary.

    • Solubility Issues: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent or a solvent mixture.

  • Presence of Side Products:

    • Urea Byproduct: With carbodiimide reagents like EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[6]

    • Racemization: If working with chiral amines or carboxylic acids, the addition of HOBt or HOAt is crucial to suppress epimerization.[6]

    • N-Acylation of the Pyrrole Nitrogen: While generally less reactive, under certain conditions, the pyrrole nitrogen could potentially be acylated. Using milder conditions and ensuring the presence of a base should minimize this.

  • Reaction Monitoring:

    • LC-MS is an invaluable tool for monitoring the progress of amide coupling reactions. It allows for the identification of the starting materials, the desired product, and any major byproducts, helping to determine the optimal reaction time.

Conclusion

The successful amide coupling of this compound is readily achievable through the judicious selection of coupling reagents and reaction conditions. This guide has provided detailed protocols for three robust methods: the cost-effective EDC/HOBt coupling, the highly efficient HATU-mediated reaction, and the powerful acid chloride route for challenging substrates. By understanding the underlying principles and potential pitfalls, researchers can confidently synthesize a diverse range of amide derivatives of this important heterocyclic scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • amide coupling help. Reddit. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5. PubMed. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. [Link]

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Revolutionizing the Synthesis of a Key Pharmaceutical Intermediate: A Scalable Protocol for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a derivative of 7-azaindole, is a crucial building block in the synthesis of numerous pharmacologically active compounds.[1][2][3] The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[2][3][4][5] Its unique electronic properties and ability to form specific hydrogen bonds contribute to its high binding affinity for various biological targets. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers and professionals in drug development.

The presented methodology is an optimized version of the Fischer indole synthesis, a classic and reliable method for constructing indole and azaindole cores.[6][7][8][9] This protocol addresses common challenges associated with azaindole synthesis, such as the electron-deficient nature of the pyridine ring, which can hinder traditional indole synthesis methods.[3]

Synthetic Strategy: A Modified Fischer Indole Synthesis Approach

The overall synthetic route begins with the commercially available 2-amino-5-methylpyridine. This starting material undergoes a Sandmeyer-type reaction to introduce a hydrazine group, followed by condensation with a pyruvate derivative to form a hydrazone. The key step is the acid-catalyzed intramolecular cyclization of the hydrazone to form the desired 7-azaindole ring system. Finally, saponification of the ester yields the target carboxylic acid.

This approach was selected for its scalability, use of relatively inexpensive starting materials, and the generally high yields achieved in the key cyclization step. The Fischer indole synthesis, while well-established, requires careful optimization of acid catalysts and reaction conditions to favor the desired cyclization and minimize side-product formation.[8]

Synthesis_Workflow A 2-Amino-5-methylpyridine B 5-Methylpyridin-2-yl)hydrazine A->B C Hydrazone Intermediate B->C D Ethyl 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C->D E This compound D->E

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

PART 1: Synthesis of (5-Methylpyridin-2-yl)hydrazine

This two-step procedure first converts the starting amine into a diazonium salt, which is then reduced to the corresponding hydrazine.

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated HCl (5.0 M) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution via a dropping funnel, keeping the temperature below 10 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • Cool the mixture in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is >10.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-methylpyridin-2-yl)hydrazine as a solid.

PART 2: Synthesis of Ethyl 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This is the crucial Fischer indole cyclization step.

Materials:

  • (5-Methylpyridin-2-yl)hydrazine

  • Ethyl pyruvate

  • Ethanol (EtOH)

  • Polyphosphoric Acid (PPA)

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve (5-methylpyridin-2-yl)hydrazine (1.0 eq) in ethanol.

    • Add ethyl pyruvate (1.05 eq) to the solution and stir at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.

    • Remove the ethanol under reduced pressure to obtain the crude hydrazone.

  • Cyclization:

    • Preheat polyphosphoric acid (10-15 wt eq) to 120-130 °C in a round-bottom flask equipped with a mechanical stirrer.

    • Carefully add the crude hydrazone to the hot PPA in portions. An exothermic reaction will be observed.

    • After the addition is complete, maintain the reaction temperature at 130-140 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a concentrated NaOH solution until the pH is ~7-8.

    • The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol or column chromatography.

PART 3: Synthesis of this compound

This is the final saponification step to yield the target carboxylic acid.

Materials:

  • Ethyl 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

Step-by-Step Protocol:

  • Saponification:

    • Suspend ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

  • Acidification and Isolation:

    • Cool the aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of concentrated HCl.

    • The product will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to obtain the final product, this compound.

Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightTypical Yield (%)Melting Point (°C)
(5-Methylpyridin-2-yl)hydrazineC₆H₉N₃123.1675-8578-81
Ethyl 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylateC₁₁H₁₂N₂O₂204.2360-70198-201
This compoundC₉H₈N₂O₂176.1790-95>250 (decomposes)

Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 11.85 (s, 1H, NH), 8.05 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 148.0, 145.5, 130.0, 128.5, 120.0, 115.5, 100.5, 18.0.

  • LC-MS (ESI): m/z 177.1 [M+H]⁺

Causality and Experimental Insights

  • Choice of Acid Catalyst in Fischer Indole Synthesis: Polyphosphoric acid (PPA) is an effective catalyst for this cyclization as it acts as both a Brønsted acid and a dehydrating agent, driving the reaction towards the product.[6] The high viscosity of PPA necessitates good mechanical stirring to ensure a homogeneous reaction mixture.

  • Temperature Control: Precise temperature control during the diazotization and Fischer indole cyclization steps is critical. Low temperatures during diazotization prevent the decomposition of the unstable diazonium salt. In the cyclization step, the temperature needs to be high enough to promote the reaction but not so high as to cause charring or unwanted side reactions.

  • Work-up Procedure: The quenching of the PPA reaction mixture on ice is a highly exothermic process and should be performed with caution in a well-ventilated fume hood. Efficient stirring is crucial to dissipate the heat and prevent localized boiling.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The methodology is robust, high-yielding, and utilizes readily available starting materials. The detailed step-by-step instructions and insights into the critical parameters will enable researchers and drug development professionals to efficiently produce this valuable building block for the synthesis of novel therapeutics.

References

  • Azaindoles have been accepted as important structures having various biological activities in medicinal chemistry in novel drug discovery. (Source: PubMed, "7-Azaindole Analogues as Bioactive Agents and Recent Results")
  • The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to a cornerstone in the design of targeted therapeutics.
  • In terms of utility in drug discovery, 7-azaindoles are the most frequently used. (Source: PharmaBlock, "Azaindoles in Medicinal Chemistry")
  • Using a 7-azaindole scaffold, we discovered a series of novel selective and covalent FGFR4 inhibitors by performing a structure-based design approach.
  • In the current portfolio, there is a lot of interest in the 7-azaindole building block for drug discovery.
  • We present the results of our study towards the synthesis of 2,3-disubstituted 7-azaindoles by cyclization of 2-pyridylhydrazones of aliphatic and alkylaromatic ketones under the conditions of Fischer reaction, catalyzed by polyphosphoric acid. (Source: ResearchGate, "(PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles")
  • Hydrolysis of the 7-azaindole-2-carboxylate 7 provided the essential intermediate 5-chloro-7-azaindole-2-carboxylic acid 8.
  • This Letter counteracts this idée reçue and demonstrates that the aza-Fischer reaction is an efficient method for the formation of 4- and 6-azaindoles. (Source: Synfacts, "Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction")
  • Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound.
  • By direct coupling 7-azaindole and cyclic imines, such as 3,4-dihydroisoquinoline, 6,7-dihydrothieno[3,2-c]pyridine, 3,4-dihydro-β-carboline, and 4,5-dihydro-3H-benz[c]azepine, new 3-substituted 7-azaindole derivatives have been synthesized.
  • Baran, P. S. Lecture 8 Bonus: Azaindole Survival Guide. (Source: Baran Lab, "Lecture 8 Bonus: Azaindole Survival Guide")
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (Source: RosDok, "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile")
  • Synthesis of azaindoles. (Source: Organic Chemistry Portal, "Azaindole synthesis")
  • The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. (Source: Wikipedia, "Fischer indole synthesis")
  • The Fischer indole synthesis is one of the oldest and most reliable ways to produce indoles, and was first developed in 1883 by Fischer. (Source: Tokyo Chemical Industry Co., Ltd., "Fischer Indole Synthesis")
  • The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts using copper salts as reagents or catalysts. (Source: Wikipedia, "Sandmeyer reaction")
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (Source: JNAS, "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines")
  • 1h-pyrrolo[2,3-b]pyridines. (Source: Google Patents, "WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines")
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (Source: MDPI, "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions")
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (Source: ACS Publications, "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form")
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (Source: PubMed Central, "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors")
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (Source: NIH, "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form")
  • Process for producing pyridine carboxylic acids. (Source: Google Patents, "US8575350B2 - Process for producing pyridine carboxylic acids")
  • Sigma Aldrich 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid 1 kg. (Source: Fisher Scientific, "Sigma Aldrich 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid 1 kg")

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Purifying a Promising Pharmaceutical Building Block: An Application Guide for the HPLC Purification of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the purification of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in modern drug discovery, utilizing High-Performance Liquid Chromatography (HPLC). Due to the inherent polarity and amphoteric nature of this 7-azaindole derivative, traditional reversed-phase HPLC methods often fall short, leading to poor retention and inadequate separation. This guide delves into the rationale and practical application of two advanced chromatographic strategies: Porous Graphitic Carbon (PGC) Chromatography and Mixed-Mode Chromatography (MMC) . We present detailed, step-by-step protocols for each technique, underpinned by a thorough explanation of the underlying separation mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient purification method for this and structurally related polar heterocyclic compounds.

Introduction: The Challenge of Polar Heterocycles

This compound belongs to the 7-azaindole class of compounds, which are privileged scaffolds in medicinal chemistry due to their ability to act as bioisosteres of indoles and form key hydrogen bonding interactions with biological targets.[1] The purification of these molecules, however, presents a significant chromatographic challenge. The presence of both a weakly basic pyridine nitrogen and an acidic carboxylic acid group imparts high polarity and zwitterionic potential, leading to minimal retention on conventional C18 stationary phases.

Standard approaches, such as highly aqueous mobile phases, can lead to phase collapse on traditional alkyl chain columns.[2] This guide, therefore, focuses on two specialized HPLC techniques that provide superior retention and selectivity for such polar analytes.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with an understanding of the analyte's properties.

  • Structure: this compound possesses a planar aromatic core with a methyl substituent, a carboxylic acid, and a pyridine nitrogen.

  • Solubility: Based on data for the parent 7-azaindole, the compound is expected to have good solubility in polar organic solvents like methanol, ethanol, acetone, and THF, and limited solubility in non-polar solvents like hexane.[4] For HPLC, initial sample preparation in a solvent compatible with the mobile phase, such as methanol or a mixture of the mobile phase components, is recommended.

Strategic Approach to Purification: PGC and MMC

To overcome the retention challenges, we will explore two distinct, yet highly effective, HPLC methodologies. The choice between them will depend on the specific impurity profile and available instrumentation.

Porous Graphitic Carbon (PGC) Chromatography: A Unique Separation Mechanism

PGC columns, such as the Thermo Scientific™ Hypercarb™ column, offer a unique stationary phase composed of flat sheets of hexagonally arranged carbon atoms.[5] This provides a powerful alternative to silica-based phases for the retention of highly polar compounds.

Mechanism of Retention: Retention on PGC is governed by two primary interactions:

  • Adsorption: Hydrophobic interactions between the analyte and the graphite surface. Planar molecules, like our target compound, can interact strongly.

  • Charge-Induced Dipole Interactions: The polarizable surface of the graphite can interact with polar functional groups on the analyte. This "polar retention effect on graphite" (PREG) is particularly beneficial for retaining polar molecules that are poorly retained on C18 columns.[6]

PGC_Mechanism Analyte This compound (Planar, Polar) Adsorption Adsorption Analyte->Adsorption Planar Core PREG PREG Analyte->PREG COOH & Pyridine-N PGC Porous Graphitic Carbon Surface (Hydrophobic, Polarizable) Adsorption->PGC PREG->PGC

Mixed-Mode Chromatography (MMC): Combining Forces for Enhanced Selectivity

MMC columns are engineered to possess both reversed-phase and ion-exchange characteristics on a single stationary phase. This dual functionality provides exceptional flexibility in method development for ionizable compounds.[7][8]

Mechanism of Retention: By combining a hydrophobic alkyl chain with either cation or anion exchange groups, MMC allows for the simultaneous exploitation of:

  • Hydrophobic Interactions: Similar to traditional reversed-phase chromatography.

  • Electrostatic Interactions: Attraction or repulsion between the charged analyte and the stationary phase.

The retention can be finely tuned by adjusting the mobile phase pH and ionic strength, which control the ionization state of both the analyte and the stationary phase.[9]

MMC_Workflow cluster_analyte Analyte Ionization State (pH Dependent) cluster_column MMC Column (Reversed-Phase + Ion Exchange) cluster_control Control Parameters Cationic Cationic (Protonated Pyridine) IEX Electrostatic Interaction Cationic->IEX Cation Exchange Anionic Anionic (Deprotonated Acid) Anionic->IEX Anion Exchange Neutral Neutral/Zwitterionic RP Hydrophobic Interaction Neutral->RP Retention Tunable Retention & Selectivity RP->Retention IEX->Retention pH Mobile Phase pH pH->Cationic pH->Anionic pH->Neutral Ionic_Strength Ionic Strength Ionic_Strength->IEX

Experimental Protocols

General Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Reagents: Formic acid (FA), trifluoroacetic acid (TFA), and ammonium acetate of the highest purity.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase components) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]

Protocol 1: Purification using a Porous Graphitic Carbon (PGC) Column

This protocol is designed for a Thermo Scientific™ Hypercarb™ column (100 x 4.6 mm, 5 µm) or equivalent. PGC columns are robust and stable across the entire pH range.[6]

Parameter Condition Rationale
Column Thermo Scientific™ Hypercarb™ (100 x 4.6 mm, 5 µm)Provides excellent retention for polar analytes.[5]
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as an ion-pairing agent and improves peak shape for acidic analytes.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier for reversed-phase and PGC chromatography.
Gradient 5% to 60% B over 20 minutesA broad gradient is used for initial method development to elute a wide range of impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Detection UV at 254 nm and 300 nmThe aromatic nature of the compound suggests strong UV absorbance.
Injection Vol. 10 µLAdjust as needed based on sample concentration and detector response.

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate the Hypercarb™ column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the filtered sample.

  • Gradient Elution: Run the gradient as described in the table above.

  • Column Wash: After the gradient, wash the column with 95% Mobile Phase B for 5 minutes.

  • Re-equilibration: Re-equilibrate the column at the initial conditions for 10 minutes before the next injection.

  • Fraction Collection: Collect fractions corresponding to the main peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using the same or an orthogonal HPLC method to determine purity.

Protocol 2: Purification using a Mixed-Mode Chromatography (MMC) Column

This protocol is designed for a mixed-mode column with reversed-phase and cation-exchange functionalities (e.g., a C18 with embedded sulfonic acid groups).

Parameter Condition Rationale
Column Mixed-Mode C18/Cation Exchange (150 x 4.6 mm, 5 µm)Combines hydrophobic and electrostatic interactions for enhanced selectivity.[7]
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.0 (adjusted with formic acid)The buffer controls the ionization state of the analyte and the stationary phase. A pH of 4.0 will ensure the carboxylic acid is partially protonated and the pyridine nitrogen is protonated, promoting cation exchange.
Mobile Phase B AcetonitrileOrganic modifier to control hydrophobic retention.
Gradient 10% to 70% B over 25 minutesA gradient is employed to separate compounds with varying degrees of hydrophobicity and charge.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 300 nmAs per the PGC method.
Injection Vol. 10 µLAdjust as needed.

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate the MMC column with 90% Mobile Phase A and 10% Mobile Phase B for at least 20 minutes to ensure stable pH and ionic strength.

  • Sample Injection: Inject 10 µL of the filtered sample.

  • Gradient Elution: Execute the gradient as outlined in the table.

  • Column Wash: Wash the column with 90% Mobile Phase B for 5 minutes at the end of the run.

  • Re-equilibration: Return to the initial mobile phase composition and re-equilibrate for 15 minutes.

  • Fraction Collection: Collect the eluent corresponding to the target compound's peak.

  • Purity Analysis: Assess the purity of the collected fractions.

Data Analysis and Interpretation

The primary goal is to achieve baseline separation of the target compound from its impurities. Key parameters to evaluate include:

  • Retention Time (tR): The time at which the compound elutes.

  • Resolution (Rs): A measure of the separation between two peaks. A value of Rs > 1.5 indicates baseline separation.

  • Peak Shape (Tailing Factor): An ideal peak is symmetrical (tailing factor = 1). Values between 0.9 and 1.2 are generally acceptable.

If separation is not optimal, the methods can be further refined by adjusting the gradient slope, mobile phase pH (for MMC), or the type of organic modifier.

Troubleshooting

Problem Potential Cause Solution
Poor Retention Mobile phase too strong; incorrect column choice.For PGC, try a shallower gradient or a different organic modifier. For MMC, adjust the mobile phase pH to maximize ionic interactions.
Peak Tailing Secondary interactions; column overload.Add a stronger acid (e.g., 0.1% TFA) to the mobile phase (use with caution for MS compatibility). Reduce sample concentration.
Poor Resolution Inadequate selectivity.For PGC, try a different organic modifier (e.g., methanol). For MMC, systematically vary the mobile phase pH and ionic strength.
Irreproducible Retention Times Insufficient column equilibration.Increase equilibration time between runs, especially for MMC.

Conclusion

The purification of polar, amphoteric molecules like this compound requires a departure from standard reversed-phase HPLC protocols. Both Porous Graphitic Carbon and Mixed-Mode Chromatography offer robust and effective solutions by providing unique retention mechanisms that are well-suited for such challenging separations. By understanding the principles behind these techniques and systematically applying the protocols outlined in this guide, researchers can achieve high-purity material essential for downstream applications in drug discovery and development.

References

  • Thermo Fisher Scientific. (n.d.). Application Specific HPLC and UHPLC Columns.
  • Thermo Fisher Scientific. (n.d.). Thermo Scientific Hypercarb HPLC Columns.
  • Thermo Fisher Scientific. (n.d.). HypercarbColumns.
  • Deng, Z., Li, F., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • Thermo Fisher Scientific. (n.d.). Method Development Guide for Hypercarb columns.
  • Pragmatic Laboratory. (n.d.). Hypercarb™ HPLC Columns Technical Guide.
  • Helix Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Semantic Scholar. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • Catarzi, D., et al. (2020). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules.
  • Julia, H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Journal of Pharmacy and Pharmaceutical Research.
  • Zhang, K. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis.
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  • Bio-Rad Laboratories. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
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  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
  • Knochel, P., et al. (2019). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole.
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  • Cai, Z., et al. (2018).
  • Google Patents. (2019). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Royal Society of Chemistry. (2013). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • Santa Cruz Biotechnology. (n.d.). 7-Azaindole-3-carboxylic acid.
  • Thermo Fisher Scientific. (n.d.). 7-Azaindole-3-carboxylic acid, 95% 1 g.
  • Wang, Z., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • Chion, I., Pakula, R., & Wrezel, P. (2005). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. LCGC North America.

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Application Notes & Protocols: A Guide to the Preparation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] Its structural similarity to the indole nucleus, combined with the presence of a pyridine nitrogen atom, allows it to serve as a versatile pharmacophore capable of engaging in unique biological interactions, including additional hydrogen bonding.[2] This scaffold is a cornerstone in the development of therapeutics targeting a wide array of diseases. Derivatives of 7-azaindole have demonstrated significant biological activities, including roles as potent kinase inhibitors, anti-cancer agents, and modulators of various receptors, making them highly valuable in modern drug development.[3][4][5]

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a particularly important building block. The carboxylic acid at the 2-position serves as a versatile chemical handle, enabling the straightforward synthesis of diverse libraries of ester and amide derivatives. This guide provides detailed protocols and expert insights into the preparation of these derivatives, aimed at researchers, medicinal chemists, and professionals in drug development.

Core Synthetic Strategies & Mechanistic Rationale

The derivatization of this compound primarily involves two classical transformations of the carboxylic acid group: amide bond formation and esterification . Understanding the principles behind these reactions is crucial for optimizing reaction conditions and achieving high yields of pure products.

Amide Bond Formation: The Logic of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the basicity of the amine leading to an acid-base reaction, forming a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophilic species. This is achieved using coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for aminium/uronium salts). This intermediate is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate which subsequently collapses to yield the stable amide bond and a benign byproduct.[6]

G Acid Carboxylic Acid (R-COOH) ActivatedIntermediate Reactive Intermediate (e.g., Active Ester) Acid->ActivatedIntermediate Reaction CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActivatedIntermediate Amide Amide Product (R-CONH-R') ActivatedIntermediate->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide Byproduct Byproduct Amide->Byproduct

Esterification: Driving the Equilibrium

Esterification, particularly the acid-catalyzed Fischer esterification, is an equilibrium-driven process. The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the reaction to completion, it is common practice to use the alcohol as the solvent (a large excess) or to remove the water byproduct as it forms.[7]

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood.[8] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[9][10] Handle all reagents and solvents with care, consulting their specific Safety Data Sheets (SDS) prior to use.[11]

PART A: Synthesis of Amide Derivatives

This protocol details the synthesis of amides via a reliable coupling method using HATU, a widely used and efficient uronium-based coupling reagent.

Protocol 1: General Procedure for Amide Coupling using HATU

  • Materials & Reagents:

    • This compound

    • Amine of choice (e.g., benzylamine, aniline derivatives, piperidine)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

    • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). The use of a non-nucleophilic base like DIPEA is critical to neutralize acids without interfering with the coupling reaction.

    • Activation: Add HATU (1.2 eq) portion-wise to the mixture. The reaction is often accompanied by a slight exotherm and a color change.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 1-4 hours).

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

    • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Alternative Protocol using EDC/HOBt: For some substrates, particularly in large-scale synthesis where cost is a factor, a carbodiimide-based coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) can be employed.[12] The procedure is similar, with EDC (1.2 eq) and HOBt (1.2 eq) replacing HATU. The reaction may require longer reaction times.

Table 1: Representative Amide Derivatives Synthesized from this compound

EntryAmine ReactantProduct StructureTypical Yield (%)
1BenzylamineN-benzyl-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide85-95%
24-FluoroanilineN-(4-fluorophenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide80-90%
3Piperidine(6-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)(piperidin-1-yl)methanone90-98%
4Morpholine(6-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)(morpholino)methanone90-98%
PART B: Synthesis of Ester Derivatives

This protocol describes a classic Fischer esterification method, which is effective for preparing simple alkyl esters.

G Start Carboxylic Acid + Excess Alcohol (Solvent) AddCatalyst Add conc. H₂SO₄ (cat.) Start->AddCatalyst Reflux Heat to Reflux (Drive Equilibrium) AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Work-up (Neutralization & Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Ester Product Purify->Product

Protocol 2: General Procedure for Acid-Catalyzed Esterification

  • Materials & Reagents:

    • This compound

    • Alcohol of choice (e.g., Methanol, Ethanol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (which acts as both reactant and solvent, e.g., 20-50 eq).

    • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic. The sulfuric acid protonates the carbonyl, making it a more potent electrophile for attack by the alcohol.

    • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

    • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Work-up: Redissolve the residue in an organic solvent like EtOAc or DCM. Carefully neutralize the mixture by washing with saturated NaHCO₃ solution until effervescence ceases. Then, wash with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude ester by flash column chromatography on silica gel if necessary.

Table 2: Representative Ester Derivatives

EntryAlcohol ReactantProduct NameTypical Yield (%)
1MethanolMethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate75-85%
2EthanolEthyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate70-80%

Characterization and Data Interpretation

Confirmation of the successful synthesis of the target derivatives is essential and is typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the broad carboxylic acid proton signal (typically >10 ppm). For amides, a new signal for the N-H proton will appear (typically 6-9 ppm), and signals corresponding to the protons of the newly introduced amine moiety will be present. For esters, signals for the alkyl group of the alcohol (e.g., a singlet around 3.8 ppm for a methyl ester) will be observed. The characteristic aromatic protons of the 6-methyl-7-azaindole core should remain.

    • ¹³C NMR: The carbonyl carbon signal will shift slightly upon conversion from a carboxylic acid (typically 165-185 ppm) to an amide or ester (typically 160-175 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compound. The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should match the calculated exact mass.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A pure sample should exhibit a single major peak at the appropriate retention time.

Conclusion and Outlook

The protocols outlined in this guide provide robust and reproducible methods for the synthesis of amide and ester derivatives of this compound. By leveraging this key intermediate, medicinal chemists can rapidly generate diverse libraries of novel compounds. These derivatives serve as valuable candidates for biological screening programs, particularly in the search for new kinase inhibitors and other targeted therapies, ultimately accelerating the drug discovery process.[13]

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

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  • Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(48), 8446-8455. [Link]

  • Unknown Author. (n.d.). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry. [Link]

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  • Unknown Author. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

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  • Kysil, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 345-352. [Link]

  • Unknown Supplier. (2024). Safety Data Sheet. Generic SDS Provider. [Link]

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  • Hilmy, K. M. H., et al. (2023). Novel Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d] Pyrimidine Derivatives: Design, Synthesis, and Structure Elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-993. [Link]

  • Mackenzie, C. L., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547-1553. [Link]

  • Unknown Author. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]

  • Singh, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Website. [Link]

  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3259-3261. [Link]

  • Dahiya, R., & Pathak, D. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • National Cylinder Gas Co. (1956). U.S. Patent No. 2,758,999.
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  • Büttner, C., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid at BMRB. BMRB Website. [Link]

  • D'hooghe, M., et al. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(2), M1629. [Link]

  • Sau, A., et al. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 56(82), 12418-12421. [Link]

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Application Note & Protocol: A Cell-Based Assay for Characterizing 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of potent and selective inhibitors for a variety of protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Consequently, compounds built around this scaffold are of significant interest in drug discovery.

This application note details a robust, cell-based assay system for the functional characterization of a novel compound, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Given that structurally related molecules have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) such as the Tropomyosin receptor kinase (Trk) family and Fibroblast Growth Factor Receptors (FGFRs), we will proceed with the hypothesis that this compound may also target such kinases.[5][6]

Herein, we present a comprehensive workflow using the TrkA receptor as a model target. This guide will provide researchers with the scientific rationale, detailed step-by-step protocols, and data interpretation strategies necessary to assess the compound's on-target efficacy in a cellular context.

Scientific Integrity: A Self-Validating, Dual-Assay Approach

To ensure the trustworthiness and scientific rigor of our findings, we employ a two-pronged strategy that combines a direct measure of target engagement with a downstream functional readout.

  • Primary Assay (Target Engagement): A quantitative, cell-based ELISA to measure the phosphorylation of TrkA. This assay directly assesses the ability of the compound to inhibit the kinase activity of its intended target within the cell.[5][7]

  • Secondary Assay (Functional Outcome): A cell proliferation assay using a cancer cell line dependent on TrkA signaling. This orthogonal approach validates that the observed target engagement translates into a meaningful biological effect.[7][8]

This dual-assay system provides a self-validating framework, minimizing the risk of artifacts and confirming that the compound's cellular activity is a direct consequence of inhibiting the target kinase.

The TrkA Signaling Pathway: A Key Target in Oncology

The TrkA receptor, upon binding its cognate ligand, Nerve Growth Factor (NGF), undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[9] This phosphorylation event initiates a cascade of downstream signaling, most notably through the RAS-MEK-ERK pathway, which ultimately drives cellular proliferation, differentiation, and survival.[10] In certain cancers, chromosomal rearrangements can lead to the creation of oncogenic fusion proteins involving the Trk family kinases (NTRK fusions), resulting in ligand-independent, constitutive activation of the kinase and uncontrolled cell growth.[7] Therefore, inhibitors of TrkA are of significant therapeutic interest.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA_inactive TrkA Receptor TrkA_dimer TrkA Dimer (Phosphorylated) TrkA_inactive->TrkA_dimer Dimerization & Autophosphorylation RAS RAS TrkA_dimer->RAS Activates NGF NGF Ligand NGF->TrkA_inactive Binds Compound 6-Methyl-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Compound->TrkA_dimer Inhibits MEK MEK RAS->MEK Activates ERK ERK MEK->ERK Activates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Protocol A 1. Seed NIH3T3-TrkA Cells (24h) B 2. Serum Starve (4-6h) A->B C 3. Add Compound (1h) B->C D 4. Stimulate with NGF (10 min) C->D E 5. Lyse Cells D->E F 6. Transfer Lysate to Anti-TrkA Coated Plate E->F G 7. Wash F->G H 8. Add Anti-pTyr-Biotin Ab G->H I 9. Wash H->I J 10. Add Streptavidin-HRP I->J K 11. Wash J->K L 12. Add TMB Substrate K->L M 13. Add Stop Solution L->M N 14. Read Absorbance (450nm) M->N

Caption: Experimental workflow for the phospho-TrkA cell-based ELISA.

Secondary Assay Protocol: NTRK-Fusion Cell Proliferation Assay

This assay assesses the functional consequence of TrkA inhibition by measuring the anti-proliferative effect of the compound on a cancer cell line harboring an NTRK fusion, such as the KM12 colorectal cancer cell line.

Materials and Reagents
  • Cells: KM12 human colorectal cancer cells (ATCC® CCL-253.1™).

  • Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Compound: this compound.

  • Proliferation Reagent: Resazurin-based (e.g., TOX8) or ATP-based (e.g., CellTiter-Glo®).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed 3,000 KM12 cells per well in a 96-well clear-bottom, black-walled plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in culture medium.

    • Add the diluted compound to the cells. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement (Resazurin Method):

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

Data Analysis and Expected Results

For both assays, the raw data (absorbance or fluorescence units) should be normalized. The percentage of inhibition is calculated relative to the positive (vehicle + NGF for ELISA; vehicle only for proliferation) and negative (unstimulated for ELISA; no cells for proliferation) controls.

% Inhibition = 100 * (1 - (Signal_Sample - Signal_Negative) / (Signal_Positive - Signal_Negative))

The normalized data is then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value, which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition.

Sample Data Table
Assay TypeEndpoint MeasuredCell LineExpected IC₅₀ Range
Primary TrkA PhosphorylationNIH3T3-TrkA1 - 500 nM
Secondary Cell ProliferationKM12 (NTRK-fusion)10 - 1000 nM

Interpretation: A potent compound will exhibit a low nanomolar IC₅₀ in the pTrkA ELISA. A similar or slightly higher IC₅₀ in the cell proliferation assay would confirm that the compound is cell-permeable and that its anti-proliferative effect is mediated by the inhibition of TrkA signaling. A large discrepancy between the two values may suggest poor cell permeability, off-target effects, or metabolic instability.

References

  • Quantitative, high-throughput cell-based assays for inhibitors of trkA receptor. PubMed. [Link]

  • Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. NIH National Library of Medicine. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • TRKA Human RTK Kinase Cell Based Agonist Functional LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH National Library of Medicine. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. NIH National Library of Medicine. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

Sources

Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies for 6-Methyl-7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and kinase inhibitor discovery.

Introduction: The Strategic Advantage of the 6-Methyl-7-Azaindole Scaffold

The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its role as a bioisostere of both indole and the purine system of adenosine triphosphate (ATP).[1] This mimicry allows it to function as an excellent hinge-binding motif for numerous protein kinases, a critical class of drug targets.[2] The pyridine nitrogen at the 7-position acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, enabling the formation of two crucial hydrogen bonds with the kinase hinge region.[2] This interaction is foundational to the mechanism of action for many kinase inhibitors, including the FDA-approved drug Vemurafenib.[1]

While the core 7-azaindole structure provides a robust anchor, medicinal chemistry campaigns continuously seek to optimize potency, selectivity, and drug-like properties. The strategic placement of substituents on the scaffold is a key approach to achieving these goals. This guide focuses on the development of Structure-Activity Relationship (SAR) studies for analogs based on the 6-methyl-7-azaindole core.

The rationale for incorporating a methyl group at the 6-position is multifaceted. Substitutions on the pyridine ring of the azaindole scaffold can significantly influence the molecule's physicochemical properties. The addition of a small, hydrophobic methyl group can modulate lipophilicity, potentially enhancing membrane permeability and cell-based activity. Furthermore, strategic substitution can improve metabolic stability and fine-tune selectivity profiles. For instance, in related heterocyclic systems like quinazolines, monosubstitution at the 6-position with compact, hydrophobic groups such as a methyl group has been shown to be essential for potent and selective inhibitory activity.[3] Therefore, exploring the SAR of 6-methyl-7-azaindole analogs is a rational and promising strategy for the discovery of novel kinase inhibitors with superior pharmacological profiles.

I. Strategic Design and Synthesis of a 6-Methyl-7-Azaindole Analog Library

A successful SAR study hinges on the systematic and logical design of an analog library. The primary goal is to probe the effects of various substituents at different positions of the 6-methyl-7-azaindole core on biological activity and physicochemical properties. A common and effective strategy involves diversification at the 3-position, which typically points towards the solvent-exposed region or the ribose-binding pocket of the kinase ATP-binding site.

Workflow for Analog Library Development

SAR_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening Cascade Start Starting Material: 2-Amino-3,6-dimethylpyridine Halogenation C3-Halogenation (e.g., Iodination) Start->Halogenation Form 7-azaindole core & protect if needed Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Halogenation->Coupling Key Intermediate Library Diverse C3-Aryl/Heteroaryl 6-Methyl-7-Azaindole Analog Library Coupling->Library Diversification Biochemical Biochemical Assay (e.g., Kinase Inhibition) Library->Biochemical Cellular Cell-Based Assay (e.g., Viability) Biochemical->Cellular Potent Hits ADME Early ADME Profiling Cellular->ADME Active Compounds SAR_Analysis SAR Analysis & Iteration ADME->SAR_Analysis

Caption: High-level workflow for the synthesis and evaluation of a 6-methyl-7-azaindole analog library.

Protocol 1: Synthesis of 3-Aryl-6-methyl-7-azaindole Analogs via Suzuki Coupling

This protocol provides a general method for the synthesis of a key intermediate, 3-iodo-6-methyl-7-azaindole, and its subsequent diversification using a Suzuki-Miyaura cross-coupling reaction.

A. Synthesis of 6-Methyl-7-azaindole

A modified Madelung or Reissert synthetic route can be employed, starting from 2-amino-3,6-dimethylpyridine.[4]

  • Cyclization: Treat 2-amino-3,6-dimethylpyridine with a mixture of phosphorus pentachloride (PCl₅) and N-methylformanilide in chloroform at reflux.

  • Ring Closure: The resulting intermediate is cyclized in N-methylaniline in the presence of a strong base like sodium hydride (NaH) to afford 6-methyl-7-azaindole.[4]

B. C3-Iodination of 6-Methyl-7-azaindole

  • Reaction Setup: Dissolve 6-methyl-7-azaindole (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 equiv) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-iodo-6-methyl-7-azaindole.

C. Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine 3-iodo-6-methyl-7-azaindole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ and a ligand like SPhos.[5]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C for 2-12 hours. Microwave irradiation can often accelerate the reaction.[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-methyl-7-azaindole analog.

II. Biological Evaluation: A Tiered Screening Approach

A tiered approach to biological evaluation is efficient for identifying promising candidates from the synthesized library. This involves an initial broad biochemical screen, followed by more complex cell-based assays for the most potent compounds.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Ultra-Pure ATP

  • 6-methyl-7-azaindole analogs (test compounds)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase in Kinase Reaction Buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in Kinase Reaction Buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined (typically at or below the Kₘ for ATP).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each analog.

Analog C3-Substituent Target Kinase IC₅₀ (nM)
6M7A-01 Phenyl550
6M7A-02 4-Fluorophenyl210
6M7A-03 3-Pyridyl85
6M7A-04 4-Morpholinophenyl45
Control Staurosporine8

Table 1: Example data from a primary kinase inhibition screen.

Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[7][8]

Materials:

  • Cancer cell line of interest (e.g., one known to be dependent on the target kinase)

  • Cell culture medium and supplements

  • 6-methyl-7-azaindole analogs

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque-walled 96-well plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the appropriate wells and incubate for a specified period (e.g., 72 hours).

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

III. Physicochemical and ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage attrition of drug candidates. Simple, high-throughput in vitro assays can provide valuable insights into a compound's drug-like potential.

Protocol 4: Metabolic Stability Assessment (Microsomal Stability Assay)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[5][9]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[5]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[9]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Analog C3-Substituent HLM Half-life (t₁/₂, min)
6M7A-03 3-Pyridyl15
6M7A-04 4-Morpholinophenyl> 60
Control Verapamil8

Table 2: Example data from a microsomal stability assay.

Protocol 5: Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.[10]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane lipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Solution Preparation: Prepare solutions of the test compounds in PBS (donor solution). Fill the wells of the acceptor plate with fresh PBS.

  • Assay Assembly: Place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) for each compound.

IV. Data Interpretation and SAR Iteration

The collective data from these assays will form the basis of the SAR for the 6-methyl-7-azaindole series.

SAR_Cycle Design Design Analogs Synthesize Synthesize Design->Synthesize Test Test (Biochemical, Cellular, ADME) Synthesize->Test Analyze Analyze Data (Identify SAR Trends) Test->Analyze Analyze->Design Iterate & Refine (e.g., Optimize Potency, Improve Stability)

Caption: The iterative cycle of SAR-driven drug discovery.

Analysis of Results:

  • Potency: Correlate the IC₅₀ and GI₅₀ values with the electronic and steric properties of the C3-substituents. For example, does the addition of hydrogen bond donors/acceptors or bulky hydrophobic groups improve potency?

  • Selectivity: Profile promising hits against a panel of related kinases to determine their selectivity profile. The 6-methyl group itself may already confer a degree of selectivity that can be further enhanced by C3-modifications.

  • Physicochemical Properties: Analyze how modifications affect metabolic stability and permeability. For instance, the introduction of a polar group like morpholine in analog 6M7A-04 may lead to a significant improvement in metabolic stability compared to the more lipophilic pyridyl group in 6M7A-03 .

  • Structure-Based Design: If available, co-crystal structures of lead compounds bound to the target kinase can provide invaluable insights for the rational design of the next generation of analogs.

By systematically applying this integrated workflow of synthesis, biological testing, and ADME profiling, researchers can effectively elucidate the structure-activity relationships of 6-methyl-7-azaindole analogs and identify lead compounds with a desirable balance of potency, selectivity, and drug-like properties for further preclinical development.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

  • Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: Wild type and mutant (L1196M) active compounds with unique binding mode. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. PMC - NIH. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. [Link]

  • Cyclic GMP phosphodiesterase inhibitors. 2. Requirement of 6-substitution of quinazoline derivatives for potent and selective inhibitory activity. PubMed. [Link]

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experimental setup for testing 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vivo Efficacy Evaluation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in a Murine Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the initial in vivo evaluation of this compound, a novel small molecule based on the 7-azaindole scaffold. Given the prevalence of the 7-azaindole core in potent kinase inhibitors, this protocol is designed to test the compound's anti-tumor efficacy.[1][2][3] We hypothesize an inhibitory effect on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in many epithelial cancers.[4][5][6][7] The protocol details the use of the A431 human epidermoid carcinoma xenograft model in immunodeficient mice, a well-established model for assessing EGFR antagonists.[8][9] It provides a step-by-step methodology for study design, vehicle formulation, compound administration, and the requisite pharmacokinetic (PK) and pharmacodynamic (PD) analyses necessary for a robust preclinical proof-of-concept study.

Introduction & Rationale

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to the adenine fragment of ATP.[3] This feature makes it an ideal pharmacophore for designing inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][3] Numerous 7-azaindole derivatives have been developed as potent inhibitors of kinases implicated in oncology, such as BRAF, PI3K, and CDK8.[3][10][11]

The subject of this guide, this compound (herein referred to as "Compound-X"), is a novel analogue. Lacking specific in vivo data, a logical starting point is to evaluate its efficacy in a cancer model driven by a well-understood kinase pathway. The EGFR signaling cascade is frequently deregulated in various carcinomas and plays a central role in tumor cell proliferation, survival, and metastasis.[4][5][7][12] Therefore, targeting EGFR signaling remains a cornerstone of modern cancer therapy.[7]

This application note outlines a comprehensive framework to test the hypothesis that Compound-X inhibits tumor growth in vivo by targeting the EGFR pathway. The chosen model is the A431 cell line-derived xenograft (CDX), which overexpresses EGFR and is highly sensitive to EGFR inhibitors.[8][9][13]

Preclinical Characterization (Prerequisites)

A successful in vivo study relies on foundational in vitro data. Before proceeding, it is critical to have established:

  • Target Engagement & Potency: Confirmation of Compound-X binding to the target kinase (e.g., EGFR) and its IC50 value.

  • Cellular Potency: Demonstrated anti-proliferative activity in a relevant cancer cell line (e.g., A431) with a defined EC50 value.

  • Kinase Selectivity: A screening panel to assess off-target kinase activities, which helps anticipate potential toxicities.

  • Physicochemical Properties: Data on solubility, stability, and lipophilicity to inform vehicle formulation.

  • In Vitro ADME: Preliminary assessment of metabolic stability (e.g., using liver microsomes) and cell permeability.

In Vivo Experimental Design

Ethical Considerations

All animal experiments must be conducted in compliance with institutional and national guidelines for the humane care and use of laboratory animals.[14] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics body.[15][16][17] The principles of the "Three Rs" (Replacement, Reduction, Refinement) should be strictly followed.[15][18]

Animal Model
  • Species/Strain: Athymic Nude (e.g., BALB/c nude) or SCID mice, 6-8 weeks old, female. These strains are immunodeficient and will not reject human tumor xenografts.[19]

  • Cell Line: A431 (human epidermoid carcinoma), sourced from a reputable cell bank and verified to be pathogen-free.[20]

Study Objectives
  • To evaluate the anti-tumor efficacy of Compound-X in the A431 xenograft model.

  • To determine the dose-response relationship.

  • To establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) correlation.

  • To assess the tolerability and safety of the dosing regimen.

Study Groups and Dosing Regimen

A well-structured study includes appropriate control and treatment arms to ensure data validity.[20] The following table outlines a recommended study design.

GroupTreatmentDose (mg/kg)VehicleRouteN (mice/group)Dosing Schedule
1Vehicle Control0See Protocol 5.1PO10QD, 21 days
2Compound-X10See Protocol 5.1PO10QD, 21 days
3Compound-X30See Protocol 5.1PO10QD, 21 days
4Compound-X100See Protocol 5.1PO10QD, 21 days
5Positive ControlVariesVariesVaries8-10Per literature
6PK Satellite30See Protocol 5.1PO9 (3/timepoint)Single Dose
Rationale for Group Design:
  • Vehicle Control: Essential for demonstrating that any observed effect is due to the compound, not the formulation.[20]

  • Multiple Dose Levels: To establish a dose-response curve and identify the optimal therapeutic dose. Dose selection should be informed by prior maximum tolerated dose (MTD) studies.[21]

  • Positive Control: A standard-of-care agent known to be effective in this model (e.g., an approved EGFR inhibitor) validates the sensitivity of the model system.

  • PK Satellite Group: A separate group of animals used solely for blood collection to determine the pharmacokinetic profile without disturbing the main efficacy study.[22]

Experimental Workflow Visualization

The overall experimental process follows a structured timeline to ensure reproducibility and robust data collection.

G cluster_prep Preparation Phase (Week -1) cluster_implant Tumor Implantation (Day 0) cluster_growth Tumor Growth & Monitoring (Day 1-10) cluster_treatment Treatment & Efficacy Phase (Day 11-31) cluster_endpoint Endpoint Analysis (Day 32) acclimate Animal Acclimation (7 days) implant Subcutaneous Implantation of 5x10^6 A431 Cells cell_culture A431 Cell Culture & Expansion monitor_growth Monitor Tumor Growth (3x/week) implant->monitor_growth randomize Randomize into Groups (Tumor Volume ~100-150 mm³) monitor_growth->randomize treatment_start Initiate Dosing (QD for 21 days) randomize->treatment_start pk_study PK Sub-Study (Blood Collection at pre-dose, 1, 4, 8, 24h) randomize->pk_study monitor_efficacy Measure Tumor Volume & Body Weight (3x/week) treatment_start->monitor_efficacy euthanasia Euthanasia & Necropsy monitor_efficacy->euthanasia tumor_collection Tumor Excision, Weight Measurement euthanasia->tumor_collection pd_analysis Tumor Processing for PD Biomarker Analysis (e.g., Western Blot) tumor_collection->pd_analysis data_analysis Final Data Analysis & Reporting pd_analysis->data_analysis

Caption: Overall workflow for the in vivo efficacy study.

Materials and Reagents

  • Compound-X: Purity >98%, with Certificate of Analysis.

  • Vehicle Components: Dimethyl sulfoxide (DMSO, cell culture grade), Tween® 80, 0.5% (w/v) Methylcellulose or Hydroxypropyl methylcellulose (HPMC), Sterile Saline (0.9% NaCl).

  • Cell Line: A431 human epidermoid carcinoma cells.

  • Cell Culture Media: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Anesthetics: Isoflurane or equivalent for minor procedures.

  • Euthanasia: CO2 chamber, cervical dislocation equipment.

  • Consumables: Syringes, oral gavage needles (20-22 gauge, ball-tipped), calipers, sterile surgical tools.

Detailed Protocols

Protocol: Vehicle Preparation

Rationale: Many small molecule inhibitors are poorly water-soluble. A multi-component vehicle is often required to create a stable and homogenous suspension for oral administration.[23][24] The chosen vehicle (e.g., 10% DMSO, 10% Tween 80, 80% Saline) should be tested for tolerability in a preliminary study.[25]

  • In a sterile container, add the required volume of DMSO.

  • Add the required volume of Tween® 80 and mix thoroughly with the DMSO.

  • Slowly add the sterile saline or methylcellulose solution while vortexing to create a homogenous solution.

  • Store at 4°C for up to one week. Warm to room temperature before use.

Protocol: Dosing Solution Preparation
  • Weigh the required amount of Compound-X for the highest concentration group.

  • Add a small amount of the vehicle (from Protocol 5.1) to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to achieve a uniform suspension.

  • Prepare lower dose concentrations by serial dilution from the highest concentration stock.

  • Prepare fresh daily. Keep suspensions on a stir plate during dosing to ensure homogeneity.

Protocol: Tumor Cell Implantation
  • Harvest A431 cells during their exponential growth phase.

  • Perform a viable cell count using a method like trypan blue exclusion; viability must be >95%.[8]

  • Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.

  • Anesthetize a mouse. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.[8]

  • Monitor animals for recovery.

Protocol: Efficacy Monitoring
  • Once tumors are palpable, begin measuring tumor volume three times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Record the body weight of each animal at the same time as tumor measurements.

  • When the average tumor volume reaches 100-150 mm³, randomize the animals into the study groups outlined in Section 3.4.[13]

  • Initiate dosing as per the schedule. Administer the compound or vehicle via oral gavage.

  • Continue monitoring tumor volume and body weight.

  • Euthanize animals if tumor volume exceeds 2000 mm³, if tumors become ulcerated, or if body weight loss exceeds 20%.[20]

Protocol: Pharmacokinetic (PK) Sub-study
  • Using the dedicated PK satellite group, administer a single oral dose of Compound-X (e.g., 30 mg/kg).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., pre-dose, 1, 4, 8, and 24 hours post-dose).

  • Process blood to plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of Compound-X using a validated LC-MS/MS method.

Protocol: Pharmacodynamic (PD) Biomarker Analysis

Rationale: PD analysis confirms that the compound is modulating its intended target in the tumor tissue, linking the drug's presence to its biological effect.[26] For an EGFR inhibitor, this involves measuring the phosphorylation status of EGFR and downstream effectors.

  • At the end of the study (or at a specified time point, e.g., 4 hours after the final dose), euthanize the animals.

  • Excise the tumors, weigh them, and take photographs.

  • Immediately snap-freeze a portion of each tumor in liquid nitrogen for Western blot analysis.

  • Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Perform a Western blot to measure levels of:

    • Phospho-EGFR (p-EGFR)

    • Total EGFR

    • Phospho-AKT (p-AKT) and Total AKT

    • Phospho-ERK (p-ERK) and Total ERK

    • A loading control (e.g., GAPDH or β-actin).

Data Analysis and Interpretation

  • Efficacy: Plot mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze for statistical significance using appropriate tests (e.g., two-way ANOVA with post-hoc tests).[21]

  • Tolerability: Plot mean body weight change ± SEM for each group. Note any clinical signs of toxicity.

  • Pharmacokinetics: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.[22]

  • Pharmacodynamics: Quantify the band intensities from Western blots to determine the ratio of phosphorylated to total protein. Compare treatment groups to the vehicle control to demonstrate target inhibition.

  • PK/PD Modeling: Correlate drug exposure (AUC) with the degree of target inhibition (PD) and the anti-tumor response (efficacy) to build a predictive model for clinical translation.[26][27][28]

Hypothetical Signaling Pathway Modulation

Compound-X is hypothesized to inhibit the EGFR signaling pathway. Binding of a ligand like EGF to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the PI3K/AKT and RAS/MAPK pathways that drive cell proliferation and survival.[4][12] Compound-X would block the initial phosphorylation event.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CompoundX Compound-X CompoundX->EGFR Inhibits Phosphorylation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The information provided herein is based on established synthetic methodologies and practical, field-proven insights to ensure you can troubleshoot effectively and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 6-methyl-7-azaindole.

Q1: What are the most common synthetic strategies for preparing 6-methyl-7-azaindole and what are their primary challenges?

The synthesis of azaindoles, including 6-methyl-7-azaindole, can be challenging due to the electron-deficient nature of the pyridine ring, which can impede classical indole synthesis reactions.[1][2] Common strategies and their associated difficulties include:

  • Fischer Indole Synthesis : While a cornerstone of indole synthesis, its application to azaindoles often requires harsh conditions and can result in low yields, especially without electron-donating groups on the pyridine ring.[1][2][3]

  • Bartoli Indole Synthesis : This method can be effective but often necessitates a large excess of a vinyl Grignard reagent to achieve reasonable yields.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions : Modern methods like Sonogashira, Suzuki, and Heck reactions provide efficient routes from functionalized pyridines but can be sensitive to catalyst choice, ligands, and reaction conditions.[2][4]

  • [4+1] Cyclization : This approach, using starting materials like 3-amino-4-methylpyridines, can be a powerful, metal-free method, but its success is highly dependent on the specific reagents and substrate substitution patterns.[5]

Q2: Why is regioselectivity a concern in the synthesis of 6-methyl-7-azaindole?

Depending on the chosen synthetic route and starting materials, the formation of other positional isomers, such as 5-azaindoles or other substitution patterns, can be a significant issue.[1] For instance, in palladium-catalyzed reactions involving di-substituted pyridines, the site-selectivity of the coupling reaction is crucial to obtaining the desired 6-methyl-7-azaindole isomer.[6] Careful control of reaction conditions and the choice of catalysts and ligands are paramount to direct the reaction towards the intended product.

Q3: How does the methyl group at the 6-position influence the synthesis?

The methyl group at the 6-position is an electron-donating group, which can be beneficial in some synthetic strategies. For instance, in the Fischer indole synthesis, electron-donating groups on the pyridylhydrazine precursor can lead to improved yields for 4- and 6-azaindoles.[1] However, it can also introduce steric hindrance that may affect the efficiency of certain reactions.[7]

II. Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis of 6-methyl-7-azaindole.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a very low yield of 6-methyl-7-azaindole, or I am not isolating any product at all. What are the likely causes and how can I fix this?

A: Low yields are a frequent challenge in azaindole synthesis, often stemming from the electron-deficient nature of the pyridine ring which can hinder key reaction steps.[1][2] Here’s a breakdown of potential causes and solutions:

Potential Causes & Solutions:

CauseRecommended Action
Poor Quality Starting Materials Ensure the purity of your starting materials, such as substituted pyridines or hydrazines. Impurities can interfere with the reaction and lead to side products. Consider purification of starting materials before use.
Suboptimal Reaction Conditions Systematically optimize reaction parameters including temperature, reaction time, and solvent. For instance, some palladium-catalyzed couplings require precise temperature control and specific solvent systems to proceed efficiently.[8]
Ineffective Catalyst or Reagent The choice of catalyst and ligands is critical in cross-coupling reactions. For Suzuki-Miyaura couplings, for example, a combination of Pd2dba3 and SPhos has been shown to be effective.[8] Ensure your reagents, like Grignard reagents, are fresh and active.[1]
Decomposition of Starting Material or Product Azaindoles can be sensitive to harsh reaction conditions. If using a high-temperature method, consider if a milder, catalyst-based approach could be employed. Monitor the reaction by TLC or LC-MS to check for decomposition.
Formation of Stable Intermediates The reaction may stall at an intermediate stage.[1] Analyze the crude reaction mixture by LC-MS or NMR to identify any stable intermediates and adjust the reaction conditions (e.g., increase temperature, add a co-catalyst) to drive the reaction to completion.
Problem 2: Formation of Multiple Products and Purification Challenges

Q: My crude reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure 6-methyl-7-azaindole. What are these side products and how can I minimize their formation and improve purification?

A: The formation of side products is a common issue, leading to complex purification. Here are the likely culprits and strategies to mitigate them:

Potential Side Reactions & Purification Strategies:

  • Intermolecular Reactions: At high concentrations, starting materials can react with each other to form dimers or polymers instead of undergoing the desired intramolecular cyclization.[1]

    • Solution: Run the reaction at a lower concentration (higher dilution).

  • Formation of Positional Isomers: As discussed in the FAQs, the synthesis can sometimes yield other azaindole isomers.

    • Solution: Re-evaluate your synthetic route for its regioselectivity. Modern catalyzed reactions often offer better control than classical methods.[4][6]

  • Incomplete Reactions: The presence of unreacted starting materials and intermediates complicates purification.

    • Solution: Monitor the reaction closely by TLC or LC-MS and ensure it goes to completion before workup.

  • Purification Strategy: Flash column chromatography is often the method of choice for purifying azaindoles.[1][8] A gradient elution with a solvent system like ethyl acetate/hexanes is commonly used.[8] Careful selection of the stationary and mobile phases is key to achieving good separation.

Problem 3: Issues with Specific Synthetic Routes

Q: I am using a specific synthetic method and encountering problems. Can you provide targeted advice?

A: Certainly. Here are some common issues and troubleshooting tips for specific synthetic routes:

A) Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
  • Issue: Low conversion or catalyst deactivation.

  • Troubleshooting:

    • Ligand Choice: The ligand plays a crucial role. For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos can be effective.[8]

    • Catalyst Loading: While typically low, in some cases, increasing the catalyst loading can improve conversion.[8]

    • Base Selection: The choice of base (e.g., Cs2CO3, K2CO3) and its stoichiometry are critical.[8]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as palladium catalysts are sensitive to oxygen.

B) Fischer Indole Synthesis
  • Issue: Low yield and harsh reaction conditions leading to decomposition.

  • Troubleshooting:

    • Acid Catalyst: Experiment with different acid catalysts (e.g., polyphosphoric acid, zinc chloride) and their concentrations.

    • Temperature Control: Carefully control the reaction temperature to minimize charring and decomposition.

    • Electron-Donating Groups: As previously mentioned, the presence of electron-donating groups on the pyridine ring of the starting pyridylhydrazine can significantly improve yields.[1]

C) Bartoli Indole Synthesis
  • Issue: Requirement for a large excess of Grignard reagent.

  • Troubleshooting:

    • Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent to ensure its activity.

    • Temperature Control: Maintain strict low-temperature control (e.g., -78 °C to -20 °C) during the addition of the Grignard reagent.[1]

    • Alternative Routes: If the yield remains low, consider alternative synthetic strategies that may be more efficient for your specific substrate.

III. Experimental Workflows & Diagrams

To provide a clearer understanding of the synthetic process, a generalized workflow for a modern synthetic approach is presented below.

Generalized Workflow for Palladium-Catalyzed Synthesis of Substituted 7-Azaindoles

This workflow outlines a common sequence for synthesizing substituted 7-azaindoles via a Sonogashira coupling followed by cyclization.

Palladium-Catalyzed Synthesis Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification start Functionalized Pyridine (e.g., 2-amino-3-iodopyridine) reagents1 Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)4) CuI Co-catalyst Base (e.g., Et3N) product1 Alkynylated Pyridine Intermediate reagents1->product1 Coupling Reaction reagents2 Base (e.g., K2CO3) or Acid (e.g., TFA) product2 6-Methyl-7-Azaindole product1->product2 Proceed to Cyclization reagents2->product2 Intramolecular Cyclization purification Flash Column Chromatography final_product Pure 6-Methyl-7-Azaindole product2->final_product Purify purification->final_product Isolation

Caption: Generalized workflow for the synthesis of 6-methyl-7-azaindole.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical flow for diagnosing and addressing low product yields.

Troubleshooting Low Yield start Low Yield of 6-Methyl-7-Azaindole check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No optimize_cond Optimize Reaction Conditions (T, t, solvent) sm_ok->optimize_cond Yes purify_sm->check_sm cond_ok Yield Improved? optimize_cond->cond_ok change_reagents Evaluate Catalyst/ Reagent Choice cond_ok->change_reagents No end_success Successful Synthesis cond_ok->end_success Yes reagents_ok Yield Improved? change_reagents->reagents_ok analyze_side Analyze for Side Products/Intermediates reagents_ok->analyze_side No reagents_ok->end_success Yes end_rethink Consider Alternative Synthetic Route analyze_side->end_rethink

Caption: Decision tree for troubleshooting low yields in synthesis.

IV. References

  • Technical Support Center: Improving Yield in 4-Azaindole Synthesis - Benchchem. Available at:

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at:

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at:

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at:

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. Available at:

  • Azaindole synthesis - Organic Chemistry Portal. Available at:

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. Available at:

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. Available at:

  • Synthesis of Azaindoles. Available at:

  • Synthesis of azaindole and indole derivatives 6 and 7 | Download Table - ResearchGate. Available at:

  • Lecture 8 Bonus: Azaindole Survival Guide - Baran Lab. Available at:

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available at:

  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Organic Letters - ACS Publications. Available at:

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at:

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchGate. Available at:

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole - ACS Publications. Available at:

  • Synthesis of 1-Acetyl-7-azaindole from 7 - Benchchem. Available at:

  • Scalable synthesis and properties of 7-methyl- 4-azaindole - Semantic Scholar. Available at:

  • 3-Methyl-7-azaindole | 5654-93-3 - Sigma-Aldrich. Available at:

Sources

Technical Support Center: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction yields and purity.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-step process: the formation of the corresponding ethyl ester, ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, followed by its hydrolysis to the desired carboxylic acid. This pathway is favored for its reliability and the relative availability of starting materials. The general scheme is as follows:

Synthetic_Pathway Starting_Materials Appropriate Precursors Ester_Formation Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Ester Intermediate) Starting_Materials->Ester_Formation Cyclization/ Functionalization Hydrolysis Hydrolysis Ester_Formation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General synthetic route for this compound.

This guide will focus on troubleshooting the critical hydrolysis step and subsequent purification, as these are often the stages where yield and purity are compromised.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: Low Yield of Carboxylic Acid After Hydrolysis

Question: I am observing a low yield of my target this compound after the hydrolysis of the ethyl ester. What are the potential causes and how can I improve the yield?

Answer: A low yield in the hydrolysis step can be attributed to several factors, primarily incomplete reaction, degradation of the product, or loss during workup and purification. Let's break down the potential causes and solutions.

A. Incomplete Hydrolysis

Causality: The hydrolysis of the ethyl ester to the carboxylic acid is a reversible reaction. To drive the reaction to completion, it is essential to use a sufficient excess of base (or acid) and to ensure adequate reaction time and temperature. The pyrrolo[2,3-b]pyridine core can influence the reactivity of the ester, sometimes requiring more forcing conditions than simpler aromatic esters.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the hydrolyzing agent. For base-mediated hydrolysis (saponification), a 3-5 molar excess of NaOH or KOH is recommended.

  • Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A temperature of 50-70 °C can significantly increase the rate of hydrolysis. Monitor the reaction progress by TLC to avoid decomposition at elevated temperatures.

    • Solvent: A co-solvent system like methanol/water or ethanol/water is often used to ensure the solubility of both the ester and the inorganic base.

  • Reaction Monitoring: Actively monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot (which may streak) at the baseline are indicative of reaction completion.

ParameterStandard ConditionOptimized ConditionRationale
Base (NaOH/KOH) 1.1-2.0 eq.3.0-5.0 eq.Drives the equilibrium towards the product.
Temperature Room Temperature50-70 °CIncreases reaction rate.
Reaction Time 2-4 hoursMonitor by TLC until completionEnsures the reaction goes to completion without unnecessary heating.
B. Product Degradation: Decarboxylation

Causality: A significant side reaction that can lead to yield loss is the decarboxylation of the product, particularly under acidic conditions or at elevated temperatures.[1][2] The 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid structure is susceptible to losing CO2 to form 6-Methyl-1H-pyrrolo[2,3-b]pyridine. The mechanism of decarboxylation for similar pyridine carboxylic acids has been studied, and it is known to be facilitated by protonation of the pyridine ring.[3]

Troubleshooting Workflow:

Decarboxylation_Troubleshooting Start Low Yield Observed Check_pH Check pH during acidic workup Start->Check_pH Check_Temp Check reaction/workup temperature Start->Check_Temp High_Acidity pH is too low (<2) Check_pH->High_Acidity High_Temp Temperature > 80°C? Check_Temp->High_Temp Solution_pH Adjust pH to 3-4 for precipitation High_Acidity->Solution_pH Yes End Improved Yield High_Acidity->End No Solution_Temp Maintain lower temperatures during workup High_Temp->Solution_Temp Yes High_Temp->End No Solution_pH->End Solution_Temp->End

Caption: Decision workflow to mitigate decarboxylation.

Preventative Measures:

  • Controlled Acidification: During the workup, after the hydrolysis is complete, the reaction mixture is typically acidified to precipitate the carboxylic acid. This step is critical. Add the acid (e.g., 1M HCl) slowly and with vigorous stirring, while monitoring the pH. Aim for a final pH of 3-4. Over-acidification to a very low pH can promote decarboxylation.

  • Temperature Control: Perform the acidification and subsequent filtration at a reduced temperature (e.g., in an ice bath). This will minimize the rate of decarboxylation.

FAQ 2: Difficulty in Product Purification

Question: My final product, this compound, is difficult to purify. I am observing persistent impurities in my NMR and LC-MS. What are the common impurities and how can I remove them?

Answer: Purification challenges often arise from the presence of unreacted starting material, byproducts from side reactions, or inorganic salts from the workup.

A. Common Impurities
  • Unreacted Ethyl Ester: If the hydrolysis was incomplete, the starting ester will be a major impurity.

  • Decarboxylated Byproduct: 6-Methyl-1H-pyrrolo[2,3-b]pyridine is a common byproduct.

  • Inorganic Salts: Residual NaOH, KOH, or salts like NaCl from the workup can contaminate the product.

B. Purification Strategies

Step-by-Step Purification Protocol:

  • Initial Isolation: After acidification, ensure the product is thoroughly washed with cold water to remove most of the inorganic salts.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Selection: A polar solvent system is typically required. Experiment with solvent systems like ethanol/water, methanol/water, or acetonitrile. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Acid-Base Extraction: If recrystallization is not effective, an acid-base extraction can be employed to separate the acidic product from neutral impurities like the unreacted ester and the decarboxylated byproduct.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt, while neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify to a pH of 3-4 to precipitate the pure product.

    • Filter and wash the purified product with cold water.

Purification MethodTarget ImpurityRationale
Washing with Water Inorganic SaltsRemoves water-soluble salts.
Recrystallization Unreacted Ester, ByproductsExploits differences in solubility between the product and impurities.
Acid-Base Extraction Unreacted Ester, Decarboxylated ByproductSeparates the acidic product from neutral impurities.
FAQ 3: Inconsistent Reaction Outcomes

Question: I am getting inconsistent yields and purity between batches. What are the critical parameters I need to control for better reproducibility?

Answer: Inconsistent outcomes are often due to subtle variations in reaction conditions or the quality of reagents.

Critical Parameters for Reproducibility:

  • Quality of Starting Material: Ensure the purity of your starting ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Impurities in the starting material can interfere with the reaction or co-precipitate with the final product.

  • Atmosphere: While the hydrolysis itself is not overly sensitive to air, the pyrrolo[2,3-b]pyridine core can be susceptible to oxidation over long reaction times at elevated temperatures, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve consistency.

  • Stirring: Ensure efficient and consistent stirring throughout the reaction, especially during the addition of reagents and the precipitation of the product. This ensures homogeneity and prevents localized overheating or pH gradients.

  • Precise pH Control: Use a calibrated pH meter for the acidification step. Relying on pH paper can lead to inconsistencies.

By carefully controlling these parameters, you can significantly improve the reproducibility of your synthesis.

III. References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]

  • Wang, X., & de Silva, S. O. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(3), 244-248. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-methyl-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important scaffold. The 6-methyl-azaindole core is a prevalent motif in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity and handling of 6-methyl-azaindole.

Q1: What are the most reactive positions on the 6-methyl-azaindole ring for electrophilic substitution?

The pyrrole ring of the azaindole scaffold is electron-rich and therefore more susceptible to electrophilic attack than the pyridine ring. The C3 position is generally the most nucleophilic and will be the primary site of reaction for many electrophilic substitutions, such as halogenation.[3][4]

Q2: When is a protecting group necessary for the azaindole nitrogen (N1)?

The use of a protecting group on the indole nitrogen is highly dependent on the reaction conditions.

  • Strongly basic conditions: In reactions employing strong bases (e.g., organolithium reagents for deprotonation), N-protection is crucial to prevent deprotonation of the N-H proton, which can interfere with the desired reaction.

  • Palladium-catalyzed cross-coupling: While some cross-coupling reactions can proceed on the unprotected N-H, protection can improve solubility, prevent N-arylation as a side reaction, and in some cases, direct the regioselectivity of C-H functionalization.[5] Common protecting groups include Boc, tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).[6][7][8][9]

  • Acidic conditions: The N-H is generally stable under many acidic conditions used for reactions like Fischer indole synthesis.[10]

Q3: How does the methyl group at the C6 position influence reactivity?

The C6-methyl group is an electron-donating group, which can subtly influence the electronics of the pyridine ring. However, its primary impact is often steric, potentially hindering reactions at the adjacent C5 and C7 positions. More significantly, this methyl group itself can be a site for functionalization through specific activation methods.[1][11]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-and-solution framework for common challenges encountered during the functionalization of 6-methyl-azaindole.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling is a powerful tool for introducing carbon-carbon and carbon-nitrogen bonds to the azaindole scaffold.[12][13][14] However, these reactions can be sensitive to various parameters.

Problem 1: Low or no conversion to the desired product.

Potential CauseSuggested Solution
Catalyst Inactivity: The Pd(0) active species may not be generating efficiently or is being deactivated.- Ligand Choice: The choice of phosphine ligand is critical. For electron-rich azaindoles, bulky, electron-rich ligands like XPhos or SPhos can be effective.[15][16] - Pre-catalyst: Consider using a more robust pre-catalyst that is less sensitive to air and moisture. - Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.
Inappropriate Base: The base may not be strong enough to facilitate the catalytic cycle or may be causing substrate degradation.- Base Screening: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be highly substrate-dependent.[12] - Solubility: Ensure the base is sufficiently soluble in the reaction solvent.
Poor Solvent Choice: The solvent can affect catalyst activity, substrate solubility, and reaction temperature.- Solvent Screening: Common solvents for cross-coupling reactions include dioxane, toluene, and DMF. A screening of solvents may be necessary to find the optimal one for your specific substrates.
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.- Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes accelerate these reactions.[17]

Problem 2: Formation of significant side products (e.g., homo-coupling, dehalogenation).

Potential CauseSuggested Solution
Incorrect Stoichiometry: An excess of the boronic acid or alkyne can lead to homo-coupling.- Optimize Stoichiometry: Carefully control the stoichiometry of the coupling partners. A slight excess of the boronic acid or alkyne (e.g., 1.1-1.2 equivalents) is often optimal.
Presence of Water: Water can lead to the decomposition of boronic acids and affect the catalytic cycle.- Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture.
Side Reactions of the Azaindole: The azaindole N-H can sometimes participate in side reactions.- N-Protection: If N-arylation or other side reactions involving the N-H are observed, consider protecting the indole nitrogen with a suitable group like Boc or SEM.[6][7][8]
B. Halogenation

Introducing a halogen onto the 6-methyl-azaindole scaffold is a key step for subsequent cross-coupling reactions.

Problem 3: Poor regioselectivity during halogenation.

Potential CauseSuggested Solution
Harsh Reaction Conditions: Overly aggressive halogenating agents or high temperatures can lead to multiple halogenations or reaction at undesired positions.- Milder Reagents: Use milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively.[3] - Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to improve selectivity.
Electronic Effects: The inherent electronic properties of the azaindole ring direct halogenation primarily to the C3 position.- Directed Halogenation: To achieve halogenation at other positions, a directing group strategy may be necessary. Alternatively, starting from a pre-functionalized pyridine or pyrrole ring before the azaindole synthesis can provide access to different isomers.

Problem 4: Low yield of the halogenated product.

Potential CauseSuggested Solution
Decomposition of Starting Material: The 6-methyl-azaindole may be unstable under the halogenation conditions.- Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
Difficult Purification: The halogenated product may be difficult to separate from the starting material or byproducts.- Recrystallization: If the product is a solid, recrystallization can be an effective purification method. - Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. The high polarity of some azaindole derivatives can make purification challenging.[3]
C. C-H Functionalization

Direct C-H functionalization is an atom-economical method for introducing new functional groups.[18]

Problem 5: Lack of reactivity in a C-H activation reaction.

Potential CauseSuggested Solution
Incorrect Catalyst/Oxidant System: The combination of the transition metal catalyst and the oxidant is crucial for successful C-H activation.- Catalyst/Oxidant Screening: Rhodium and palladium catalysts are commonly used for C-H activation of azaindoles.[12][19] The choice of oxidant (e.g., Ag(I) salts, Cu(II) salts) can significantly impact the reaction outcome.[19]
Need for a Directing Group: Many C-H activation reactions require a directing group to achieve high reactivity and regioselectivity.- Install a Directing Group: Consider installing a directing group on the azaindole nitrogen or at the C3 position to facilitate C-H activation at a specific site.[18]

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-6-methyl-azaindole

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated 6-methyl-azaindole with a boronic acid.

Materials:

  • Halo-6-methyl-azaindole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)[12]

  • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)[12]

  • 1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add the halo-6-methyl-azaindole, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualizing Reaction Optimization

Decision-Making Workflow for Troubleshooting a Suzuki Coupling Reaction

G start Low Conversion in Suzuki Coupling catalyst Check Catalyst/Ligand start->catalyst base Screen Different Bases start->base solvent Optimize Solvent System start->solvent temperature Increase Reaction Temperature start->temperature side_products Significant Side Products Observed catalyst->side_products success Reaction Optimized catalyst->success Improved Conversion base->side_products base->success Improved Conversion solvent->side_products solvent->success Improved Conversion temperature->side_products temperature->success Improved Conversion stoichiometry Adjust Stoichiometry side_products->stoichiometry anhydrous Ensure Anhydrous Conditions side_products->anhydrous protection Consider N-Protection side_products->protection stoichiometry->success Reduced Side Products anhydrous->success Reduced Side Products protection->success Reduced Side Products

Caption: Troubleshooting flowchart for Suzuki coupling optimization.

V. References

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15. [Link]

  • Gallou, F., Reeves, J. T., Tan, Z., Song, J. J., Yee, N. K., Campbell, S., Jones, P.-J., & Senanayake, C. H. (2005). Regioselective Halogenation of 6-Azaindoles: Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives. Organic Letters, 7(12), 2567–2570. [Link]

  • Reis, F., Campos, K. R., & Klapars, A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]

  • Bär, N., Heath, J. A., & Scola, P. M. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2293–2297. [Link]

  • Ismail, M. F., Le, T.-A., & Fessner, W.-D. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1, 6. [Link]

  • Reis, F., Campos, K. R., & Klapars, A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]

  • Bär, N., Heath, J. A., Scola, P. M., & Eastgate, M. D. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2293–2297. [Link]

  • Kaval, I. V., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Singh, A., Kumar, A., Kumar, S., & Singh, R. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949–7962. [Link]

  • Khurana, L., Ali, H. I., Olszewska, T., Ahn, K. H., Kendall, D. A., & Lu, D. (2016). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(8), 736–741. [Link]

  • Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Fernandes, P., & Queiroz, M.-J. R. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]

  • Ahamed, M. B., & Ali, M. A. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4949. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Son, N. T., Tien, T. A. N., Ponce, M. B., Ehlers, P., Thuan, N. T., Dang, T. T., & Langer, P. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308–1312. [Link]

  • Gallou, F., Reeves, J. T., Tan, Z., Song, J. J., Yee, N. K., Campbell, S., Jones, P., & Senanayake, C. H. (2006). Regioselective Halogenation of 6‐Azaindoles: Efficient Synthesis of 3‐Halo‐2,3‐disubstituted‐6‐azaindole Derivatives. ChemInform, 37(5). [Link]

  • Wang, X., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • Author. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal Name. [Link]

  • Various Authors. (n.d.). Optimization of Reaction Conditions. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Various Authors. (n.d.). Optimization of Reaction Conditions a. ResearchGate. [Link]

  • Chen, C.-Y., & Hsu, C.-H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(23), 8963–8971. [Link]

  • Various Authors. (2016). A process for preparing halogenated azaindole compounds using pybrop. Google Patents.

  • Ponra, S., Peter, Z., Sheikh, M. W., Eriksson, L., & Verho, O. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]

  • Harkins, S. B., & Periana, R. A. (2007). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C−H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. Organometallics, 26(21), 5257–5265. [Link]

  • Movassaghi, M., & Chen, B. (2007). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 9(10), 1951–1954. [Link]

  • Kaval, I. V., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

Sources

solubility issues of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its solubility in Dimethyl Sulfoxide (DMSO). As a substituted 7-azaindole, this compound possesses a unique chemical structure that can present challenges during dissolution and storage. This guide is designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental results.

Disclaimer

While specific solubility data for this compound is not extensively published, this guide is built upon established principles of organic chemistry, the known behavior of analogous compounds (e.g., pyrrolo[2,3-b]pyridine-2-carboxylic acid), and extensive experience with compounds of similar functionalities. The protocols and advice provided are intended as a robust starting point for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO a common solvent?

A1: this compound belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry. DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its exceptional ability to dissolve a broad range of organic molecules, including those with poor aqueous solubility.[1] It is often the solvent of choice for creating high-concentration stock solutions for high-throughput screening and other biological assays.[2][3]

Q2: What are the key structural features of this compound that influence its solubility in DMSO?

A2: The solubility behavior is governed by a balance of its structural components:

  • Pyrrolo[2,3-b]pyridine Core: A fused heterocyclic ring system that is largely planar and aromatic, contributing to its solid-state packing and influencing solvent interactions.

  • Carboxylic Acid Group (-COOH): This is a polar, hydrogen-bonding group. While it can interact with DMSO's sulfoxide oxygen, it is also the primary site for potential solubility issues. Carboxylic acids are known to be four times more likely to precipitate from DMSO that has absorbed water.[4]

  • Methyl Group (-CH3): The addition of a methyl group at the 6-position slightly increases the molecule's lipophilicity (hydrophobicity) compared to its parent compound, which can subtly alter its interaction with solvents.

Q3: Why does my compound sometimes precipitate from DMSO, especially after storage or when preparing for an assay?

A3: Precipitation from a DMSO stock is a common and frustrating issue, often caused by one or more of the following factors:

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Carboxylic acids, in particular, have lower solubility in "wet" DMSO because DMSO is a poor solvent for the corresponding carboxylate anion that can form.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution provides the energy for nucleation, the first step in crystallization.[4] Once a small crystal forms, it seeds the rapid precipitation of more material, often into a less soluble, more stable crystalline form.

  • Supersaturation: You may have initially created a supersaturated solution, especially if heat was used for dissolution. This is an unstable state, and the compound will tend to crash out of solution over time.

  • Dilution into Aqueous Buffers: When a DMSO stock is diluted into an aqueous medium for an assay, the compound may precipitate if its aqueous solubility is exceeded.[1][5] This is a separate issue from stability in DMSO but is a critical downstream consideration.

Q4: Can this compound react with or be degraded by DMSO?

A4: While DMSO is generally stable at room temperature, it can undergo decomposition under certain conditions, particularly in the presence of acids and heat.[6][7] The carboxylic acid functionality of the target compound could potentially catalyze such reactions, although this is less common at ambient temperatures.[6] It is more likely that DMSO impurities or degradation products could interfere with sensitive assays. Using high-purity, anhydrous DMSO and avoiding excessive heat are critical best practices.[8][9]

Troubleshooting Guide: Dissolution & Stability Issues

This section addresses specific problems you may encounter. For a guided workflow, refer to the decision tree diagram in the next section.

Problem Potential Root Cause Recommended Solution(s)
1. Incomplete Dissolution The compound does not fully dissolve in the initial attempt.1. Insufficient Solvent: The concentration may be too high. Try preparing a more dilute solution.2. Kinetically Slow Process: The rate of dissolution may be slow. Increase agitation (vortexing) and allow more time.3. Stable Crystal Lattice: The solid-state energy of the compound is high. Use sonication to provide mechanical energy to break apart the crystal lattice.[1]4. Low Temperature: Dissolution is an endothermic process for many organic solids. Apply gentle, controlled heat (e.g., 37°C water bath).[1]
2. Precipitation After Initial Success The compound dissolves but then crashes out of solution after cooling, standing, or a freeze-thaw cycle.1. Supersaturation: A supersaturated solution was formed. Re-dissolve with gentle heat and consider preparing a slightly less concentrated stock for long-term storage.2. Water Absorption: The DMSO has absorbed atmospheric moisture. Use anhydrous grade DMSO and store stock solutions in vials with tightly sealed caps, preferably under an inert gas (e.g., argon) and with a desiccant.[4]3. Crystallization: Freeze-thaw cycles promoted crystallization. Aliquot the stock solution into single-use volumes to minimize thermal cycling.[1]
3. Solution Appears Hazy or Discolored The solution is not clear, or a color change is observed over time.1. Micro-Precipitation: The solution may contain very fine, suspended particles. This is a sign of poor solubility or instability. Try filtering the solution through a 0.22 µm syringe filter (note: this will lower the effective concentration).2. Compound Degradation: A color change may indicate chemical decomposition. This can be triggered by impurities in the DMSO, light exposure, or excessive heat. Prepare a fresh stock using high-purity, anhydrous DMSO and store it protected from light at -20°C or -80°C.
Visual Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve solubility challenges.

G start Start: Weigh Compound Add Anhydrous DMSO dissolve Vortex/Agitate at RT for 5-10 min start->dissolve check1 Is solution clear? dissolve->check1 success Success! Aliquot for single use. Store at -20°C or -80°C. check1->success Yes sonicate Sonicate in water bath for 10-15 min check1->sonicate No check2 Is solution clear? sonicate->check2 check2->success Yes heat Gentle Warming (37°C water bath) for 5-10 min check2->heat No check3 Is solution clear? heat->check3 check3->success Yes fail Insoluble at this concentration. Consider: 1. Reducing concentration. 2. Using a co-solvent (use with caution). 3. Re-evaluating compound purity. check3->fail No

Caption: A decision tree for troubleshooting the dissolution of this compound in DMSO.

Experimental Protocols

Protocol 1: Standard Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a clear, stable stock solution for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and water bath sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required. For 1 mL of a 10 mM solution (MW ≈ 176.17 g/mol for the methylated version, based on the parent compound's MW of 162.15[10][11]), you will need 1.76 mg.

  • Weigh Compound: Accurately weigh the compound into a sterile, dry vial. It is crucial to minimize exposure to humid air.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes at room temperature.[1]

  • Visual Inspection: Check for any undissolved particulate matter against a bright light.

  • Troubleshooting (if needed): If the compound is not fully dissolved, proceed to Protocol 2.

  • Storage: Once a clear solution is obtained, aliquot the stock into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Enhanced Dissolution for Difficult-to-Solubilize Batches

Objective: To solubilize the compound when the standard protocol is insufficient, using mechanical and thermal energy.

Procedure:

  • Follow Steps 1-4 of Protocol 1.

  • Sonication: If particulates remain, place the vial in a water bath sonicator. Sonicate for 10-15 minute intervals.[1] After each interval, visually inspect the solution. Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, providing intense localized energy to break apart the compound's crystal lattice structure, thereby facilitating dissolution.

  • Gentle Heating: If sonication is not fully effective, move the vial to a water bath set to a maximum of 37°C. Incubate for 5-10 minutes with intermittent vortexing.[1] CAUTION: Do not overheat, as this can accelerate compound degradation or reaction with DMSO.[6][7]

  • Final Inspection: Allow the solution to cool to room temperature. A stable solution should remain clear. If precipitation occurs upon cooling, the desired concentration may be above the equilibrium solubility, and a more dilute stock should be prepared.

Factors Leading to Compound Precipitation

The following diagram illustrates the key contributors to the loss of your compound from a DMSO solution.

G cluster_causes Instability Factors cluster_process Physical Process water Water Absorption (Hygroscopic DMSO) nucleation Nucleation (Crystal Seed Formation) water->nucleation freeze Freeze-Thaw Cycles freeze->nucleation super Supersaturation (e.g., from heating) super->nucleation growth Crystal Growth nucleation->growth result Precipitation (Loss of Compound from Solution) growth->result

Caption: The relationship between common laboratory factors and the physical process of compound precipitation from DMSO stock solutions.

References
  • Jadhav, K. R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Wassvik, C. M., et al. (2006). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(1), 1-6.
  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • Ibid.
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Kumar, S., & Singh, P. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Koga, Y. (2013). Doctoral Dissertation: Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • Koga, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development, 25(12), 2736-2744. Available from: [Link]

  • Li, Z., et al. (2018). KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Tetrahedron Letters, 59(38), 3465-3468.
  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry, 45(3), 1-15.
  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know.
  • Matriculation Chemistry. (2021). Solubility of Carboxylic Acids. YouTube. Available from: [Link]

  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry.
  • Moss, M. (2013). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Available from: [Link]

  • Delgado, D. R., et al. (2021). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Journal of Molecular Liquids, 340, 117268.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7144623, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link].

  • Rekharsky, M. V., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1060-1067.
  • Dahlin, J. L., et al. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 10(8), 837-851.
  • Quora. (2024).

Sources

Technical Support Center: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic scaffold. As a key building block in medicinal chemistry, particularly for kinase inhibitors, a pure and reliable supply of this material is paramount.[1][2] This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind side reactions and offering validated protocols for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, particularly when proceeding from the corresponding ethyl ester, a prevalent commercial precursor.

Question 1: My final product is contaminated with a significant amount of 6-methyl-1H-pyrrolo[2,3-b]pyridine. What is causing this impurity, and how can I prevent it?

Answer: This is the most frequently reported issue and is caused by the decarboxylation (loss of CO₂) of the target molecule. The carboxylic acid group at the C-2 position of the pyrrolopyridine (7-azaindole) core is labile under certain conditions, especially elevated temperatures and strong acidity.

Causality and Mechanism: The decarboxylation of pyridinecarboxylic acids and related heterocycles is well-documented.[3][4] For pyrrole-2-carboxylic acids, the reaction can be catalyzed by strong acids.[5] The mechanism involves the protonation of the pyrrole ring, which creates a low-energy pathway for the departure of CO₂. In the case of 2-pyridinecarboxylic acids, a zwitterionic intermediate is often proposed, where the pyridine nitrogen stabilizes the resulting carbanion, facilitating the loss of the carboxyl group.[3] The pyrrolo[2,3-b]pyridine system combines features of both, making the C-2 carboxyl group susceptible to removal, particularly during an acidic workup after saponification.

Preventative Measures:

  • Temperature Control: Avoid excessive heat during the final hydrolysis step and subsequent workup. Saponification should be conducted at the lowest effective temperature.

  • Careful Acidification: During the workup to protonate the carboxylate salt, add acid slowly at low temperatures (e.g., 0-5 °C). Avoid creating localized areas of high acid concentration and do not let the final pH drop excessively low (aim for a pH of 3-4, just enough to precipitate the product).

  • Milder Reaction Conditions: Switch from harsh saponification conditions (e.g., high concentrations of NaOH/KOH in refluxing ethanol) to milder protocols.

Question 2: The saponification of my ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is sluggish and often incomplete. How can I improve the conversion to the carboxylic acid?

Answer: Incomplete hydrolysis is a common challenge, often stemming from the poor solubility of the starting material or the intermediate carboxylate salt in standard aqueous/alcoholic solvent systems.

Causality and Optimization: Saponification is a biphasic reaction if the ester is not fully dissolved. To drive the reaction to completion, you must ensure the base can efficiently access the ester functionality.

Optimization Strategies:

  • Co-solvent System: Employ a mixture of solvents to improve solubility. A combination of methanol or ethanol with water and tetrahydrofuran (THF) is highly effective. THF helps to solubilize the heterocyclic starting material, creating a more homogeneous reaction mixture.

  • Increased Base Equivalents: Use a sufficient excess of the base (e.g., 3-5 equivalents of LiOH or NaOH) to ensure the reaction goes to completion and to neutralize any acidic impurities.

  • Extended Reaction Time at Moderate Temperature: Instead of forcing the reaction at high temperatures, allow it to proceed for a longer duration at a moderate temperature (e.g., 40-50 °C). This minimizes the risk of decarboxylation while still allowing for complete conversion.

Question 3: I observe an unexpected N-substituted byproduct in my analysis. What is the likely source?

Answer: The nitrogen at the N-1 position of the pyrrole ring is nucleophilic and can react with electrophiles present in the reaction mixture.

Causality and Prevention:

  • Solvent-Derived Impurities: Certain solvents can act as alkylating agents under specific conditions. For example, dimethylformamide (DMF), if used at high temperatures, can be a source of methylation.

  • Protecting Group Remnants: If a precursor was synthesized using an N-protecting group (like SEM), incomplete deprotection or side reactions from the deprotection reagents (e.g., formaldehyde release) can lead to N-alkylation.[6]

  • Cross-Contamination: Ensure all reagents and solvents are free from contaminating electrophiles (e.g., alkyl halides).

Preventative Measures:

  • Use high-purity solvents and reagents.

  • Avoid unnecessarily high reaction temperatures, especially when using solvents like DMF.

  • If using a protecting group strategy, ensure the deprotection step is clean and complete, followed by thorough purification before proceeding.

Troubleshooting Workflows & Validated Protocols
Workflow 1: Diagnosing and Mitigating Decarboxylation

This workflow provides a logical path to identify the cause of decarboxylation and select the appropriate corrective action.

G start Problem: Decarboxylated Impurity (6-methyl-7-azaindole) Detected check_step At which step is the impurity appearing? start->check_step hydrolysis During Saponification / Workup check_step->hydrolysis Post-hydrolysis purification During Purification / Isolation check_step->purification Post-purification check_hydrolysis Review Hydrolysis Conditions hydrolysis->check_hydrolysis check_purification Review Purification Method purification->check_purification temp High Temperature (>60°C)? check_hydrolysis->temp acid Strong Acidic Workup (pH < 2)? check_hydrolysis->acid heat_purify Using high heat (e.g., distillation)? check_purification->heat_purify acid_chrom Using acidic column chromatography? check_purification->acid_chrom sol_temp Solution: Lower reaction temp to 40-50°C. Use Protocol 2.1. temp->sol_temp sol_acid Solution: Use cold (0°C) workup. Adjust pH carefully to 3-4. acid->sol_acid sol_heat_purify Solution: Use recrystallization or chromatography at ambient temp. heat_purify->sol_heat_purify sol_acid_chrom Solution: Use neutral or slightly basic (e.g., with 1% Et3N) column conditions. acid_chrom->sol_acid_chrom

Caption: Troubleshooting workflow for decarboxylation.

Experimental Protocol 2.1: Optimized Mild Saponification

This protocol is designed to maximize the yield of the desired carboxylic acid while minimizing the formation of the decarboxylated side product.

Materials:

  • Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), Reagent Grade

  • Methanol (MeOH), Reagent Grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:Water (approximately 10 mL per gram of ester). Stir until a homogeneous solution is obtained.

  • Addition of Base: Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 45 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath to 0-5 °C. With vigorous stirring, add 1 M HCl dropwise to adjust the pH to approximately 3-4. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 15 mL).

  • Drying: Dry the product under vacuum at 40 °C to a constant weight. The resulting this compound is typically of high purity (>98%).

Data Summary: Comparison of Saponification Conditions

The following table illustrates the typical outcomes of different hydrolysis conditions, highlighting the trade-offs between reaction time, yield, and purity.

Condition Base (eq.) Solvent Temp (°C) Time (h) Typical Yield Decarboxylation (%) Notes
Harsh NaOH (5.0)EtOH/H₂O80 (Reflux)2~75-85%10-20%Fast conversion but significant side product formation.
Standard NaOH (3.0)MeOH/H₂O65 (Reflux)6~80-90%5-10%A common but suboptimal method.
Optimized LiOH (3.0)THF/MeOH/H₂O454-6>95%<2%Recommended. Excellent purity and yield.
Mechanistic Insights

Understanding the underlying mechanisms is key to rational troubleshooting.

Diagram 1: Proposed Mechanism of Acid-Catalyzed Decarboxylation

This diagram illustrates how protonation of the pyrrole ring facilitates the loss of CO₂ during an aggressive acidic workup.

Caption: Acid-catalyzed decarboxylation pathway.

References
  • Davenport Chemical Laboratories. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. J Am Chem Soc., 131(33), 11674-5. [Link]

  • Li, Q., et al. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). MDPI. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

Sources

Technical Support Center: Purification of 6-methyl-azaindole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of 6-methyl-azaindole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter specific difficulties with this unique class of compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental choices.

The inherent chemical nature of 6-methyl-azaindole carboxylic acids—possessing both a basic nitrogen atom on the azaindole ring and an acidic carboxylic acid group—presents a distinct set of purification challenges primarily driven by their zwitterionic character and pH-dependent solubility.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems in a question-and-answer format.

Issue 1: My compound is insoluble in common organic solvents and water.

Q: I'm struggling to dissolve my crude 6-methyl-azaindole carboxylic acid for analysis or purification. It seems insoluble in everything from ethyl acetate to methanol, and even plain water. What is happening?

A: This is a classic sign of a compound existing predominantly in its zwitterionic form at neutral pH. The molecule has both a positive charge (on the protonated pyridine nitrogen of the azaindole core) and a negative charge (on the deprotonated carboxylate group). This intramolecular salt-like character leads to high crystal lattice energy, resulting in poor solubility in both non-polar organic solvents and neutral water.

Solution Workflow:

  • Acidic Solubilization: To dissolve the compound for reverse-phase chromatography, protonate the carboxylate by adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to an aqueous solution, often with an organic co-solvent like acetonitrile or methanol. This will generate the cationic form of the molecule, which is typically much more soluble in aqueous acidic media.

  • Basic Solubilization: To dissolve the compound for extraction or normal-phase chromatography (after derivatization), deprotonate the azaindole nitrogen by adding a base (e.g., ammonium hydroxide or sodium bicarbonate) to an aqueous suspension. This generates the anionic form, which is more soluble in polar, basic aqueous solutions.

Issue 2: My compound shows very poor peak shape (tailing or fronting) during HPLC analysis.

Q: My 6-methyl-azaindole carboxylic acid gives a broad, tailing peak on my C18 column, making quantification impossible. I'm using a standard methanol/water gradient.

A: Poor peak shape is often a direct consequence of on-column secondary interactions and potential zwitterion formation. The unprotonated azaindole nitrogen can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing. Furthermore, if the mobile phase pH is not controlled, the compound can exist in multiple protonation states, causing peak broadening.

Solutions & Explanations:

  • Mobile Phase pH Control (Most Critical): The mobile phase pH must be rigorously controlled to ensure the analyte exists as a single, stable ionic species.

    • Low pH (Recommended for RP-HPLC): Add an acidic modifier like 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) to both your aqueous and organic mobile phases. At this pH, the carboxylic acid is protonated (neutral), and the azaindole nitrogen is protonated (positive charge). This single cationic species will exhibit sharp, symmetrical peaks. TFA is an excellent ion-pairing agent that further masks silanol interactions, improving peak shape.

    • High pH: While less common for silica columns, a high pH mobile phase (e.g., using ammonium bicarbonate or a specialist high-pH stable column) can also be used. This would keep the compound in its anionic form (deprotonated carboxylic acid).

  • Column Choice: If tailing persists even with pH control, consider a column with end-capping or a different stationary phase (e.g., a polymer-based column) that minimizes silanol interactions.

Experimental Protocol: Optimized RP-HPLC Method

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of Mobile Phase A, using sonication if necessary. Filter through a 0.45 µm syringe filter before injection.

Issue 3: I have a persistent, co-eluting impurity with a similar polarity.

Q: After standard chromatography, I'm left with an impurity that has a very similar retention time to my product. How can I resolve this?

A: This often points to a structurally related impurity, such as a regioisomer or a starting material that has undergone a similar transformation. The methyl group on the azaindole ring can sometimes direct reactions to unintended positions, or impurities in the starting materials can carry through the synthesis.

Troubleshooting Workflow for Impurity Resolution:

The diagram below outlines a decision-making process for tackling persistent impurities.

G start Persistent Impurity Detected q1 Is the impurity a regioisomer? start->q1 tech1 Optimize Chromatography (pH, Gradient, Column) q1->tech1 Yes q2 Is the impurity non-polar? q1->q2 No/Unsure tech2 Attempt Crystallization tech1->tech2 tech3 Consider Preparative SFC tech2->tech3 end Pure Compound tech3->end q2->tech1 No tech4 Biphasic Extraction (Acid/Base Wash) q2->tech4 Yes tech4->tech1

Caption: Decision workflow for resolving co-eluting impurities.

Detailed Strategies:

  • Orthogonal Chromatography: If you are using reverse-phase (C18), the primary separation mechanism is hydrophobicity. An impurity with similar hydrophobicity will co-elute. Switch to a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) column can introduce pi-pi stacking interactions, which can help differentiate between isomers where electron density distribution is different.

  • pH-Mediated Extraction: Exploit the amphoteric nature of your compound.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1M HCl). Your product and other basic impurities will move to the aqueous layer, leaving non-basic impurities behind.

    • Basify the aqueous layer with NaHCO₃ and extract your product back into an organic solvent. This will leave acidic impurities behind in the aqueous layer.

  • Crystallization: This is a powerful technique for removing small amounts of impurities. Explore a range of solvent systems (e.g., ethanol/water, acetonitrile, isopropanol). The highly ordered crystal lattice of the correct molecule can exclude closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of a 6-methyl-azaindole carboxylic acid?

A: While the exact pKa requires experimental determination, we can estimate it based on parent structures. The pKa of the azaindole nitrogen is typically in the range of 4.5-5.5, similar to pyridine. The carboxylic acid pKa is usually around 3.5-4.5. The methyl group, being weakly electron-donating, will have a minor effect on these values. The key takeaway is that these two pKa values are very close, meaning the zwitterionic form can exist over a relatively broad pH range centered around neutral.

Estimated Physicochemical Properties

PropertyEstimated ValueImplication for Purification
pKa (Azaindole N-H⁺)4.5 - 5.5Becomes protonated (positive) below this pH.
pKa (Carboxylic Acid)3.5 - 4.5Becomes deprotonated (negative) above this pH.
Isoelectric Point (pI)~4.0 - 5.0The pH of minimum solubility (zwitterion predominates).

Q2: Why is my isolated compound a different color from what the literature reports?

A: Azaindole and indole cores are often susceptible to oxidation, which can produce colored impurities. This can be exacerbated by exposure to air, light, or trace metals during purification, especially if harsh acidic conditions (like TFA) are used followed by prolonged heating during solvent evaporation. Always concentrate fractions under reduced pressure at low temperatures (e.g., < 40°C) and store the final compound under an inert atmosphere (nitrogen or argon) away from light.

Q3: Can I use normal-phase chromatography for these compounds?

A: Directly, it is very challenging. The high polarity and zwitterionic nature of the free acid make it unsuitable for typical normal-phase systems (silica gel with hexane/ethyl acetate). The compound will likely streak badly or remain at the baseline. However, if you protect the carboxylic acid (e.g., as a methyl or ethyl ester), the resulting molecule is no longer zwitterionic and can be readily purified using normal-phase chromatography.

Visualizing the pH-Dependent Species

The following diagram illustrates how the protonation state of a 6-methyl-azaindole carboxylic acid changes with pH, which is the core principle governing its solubility and chromatographic behavior.

G pH_low pH_low pH_mid Mid pH (e.g., 4-5) Zwitterionic Form (Poorly Soluble) pH_low->pH_mid + Base pH_mid->pH_low + Acid pH_high pH_high pH_mid->pH_high + Base pH_high->pH_mid + Acid

Caption: pH-dependent equilibrium of 6-methyl-azaindole carboxylic acids.

References

  • Zwitterionic Compounds: An overview of the properties of zwitterions, including their characteristic high melting points and low solubility in nonpolar solvents. (Source: IUPAC Gold Book, URL: [Link])

  • Purification of Polar Compounds: A general guide from a chromatography vendor discussing strategies for purifying polar and zwitterionic molecules. (Source: Biotage, URL: [Link])

  • Role of Silanol Groups in Chromatography: An explanation of how interactions with free silanol groups on silica-based columns can lead to peak tailing for basic compounds. (Source: Waters Corporation, URL: [Link])

Technical Support Center: Stability of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This molecule, a derivative of the 7-azaindole scaffold, is of significant interest in medicinal chemistry.[1][2] Understanding its stability in solution is paramount for ensuring data integrity in biological assays, developing robust analytical methods, and designing stable pharmaceutical formulations.

This guide is structured as a series of questions and answers to directly address the practical challenges you may encounter. We will delve into the core principles of stability, provide actionable protocols for testing, and explain the chemical reasoning behind these experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The stability of this compound is influenced by its key structural features: the 7-azaindole (pyrrolo[2,3-b]pyridine) core and the carboxylic acid group.[3] The primary concerns in solution are:

  • pH-Dependent Hydrolysis: The molecule's stability can be significantly affected by the pH of the solution. Extreme acidic or basic conditions can catalyze the degradation of molecules, particularly those with functional groups like esters or amides, though the core ring system can also be susceptible.[4]

  • Oxidation: The electron-rich pyrrole ring within the 7-azaindole core is susceptible to oxidation.[5] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide.[6]

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions and degradation. It is crucial to determine if the compound is light-sensitive.[7][8]

  • Thermal Degradation: Elevated temperatures can accelerate degradation pathways. For carboxylic acids, a key thermal risk is decarboxylation (loss of CO2).[9]

  • Solvent Interactions: The choice of solvent is critical. While DMSO is a common solvent for initial stock solutions, its long-term stability in DMSO, especially at room temperature, should not be assumed.[10] In aqueous buffers, solubility can be pH-dependent due to the carboxylic acid and the basic pyridine nitrogen.

Q2: What are the recommended general handling and storage conditions for solutions of this compound?

A2: Based on the general principles for heterocyclic compounds and carboxylic acids, the following best practices are recommended:

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous, high-purity solvent like DMSO. Store these stocks at -20°C or -80°C in tightly sealed vials with an inert gas (argon or nitrogen) overlay to minimize exposure to moisture and oxygen.

  • Aqueous Solutions: Prepare fresh aqueous working solutions daily from the frozen stock. Due to the potential for hydrolysis, long-term storage of aqueous solutions is not recommended unless stability has been explicitly confirmed.

  • Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[8]

  • pH Control: When working in aqueous media, use buffers to maintain a stable pH. The ionization state of both the carboxylic acid and the pyridine nitrogen will change with pH, affecting solubility and stability.[4][11]

Troubleshooting Guide: Investigating Solution Stability

The most robust method for understanding a compound's stability is to perform a forced degradation study .[9][12] This involves intentionally exposing the compound to stressful conditions to predict its long-term stability and identify potential degradation products.[13] This process is essential for developing stability-indicating analytical methods.[6]

Q3: I am seeing inconsistent results in my bioassays. Could this be a compound stability issue? How do I confirm this?

A3: Yes, inconsistent assay results are a classic sign of compound instability. If the compound degrades in your assay medium over the course of the experiment, its effective concentration will decrease, leading to variable results.

To confirm this, you should perform a time-course stability study in your specific assay buffer.

Protocol: Preliminary Assay Buffer Stability Check

  • Preparation: Prepare a solution of your compound in the final assay buffer at the highest concentration used in your experiments.

  • Incubation: Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the aliquot by HPLC, quantifying the peak area of the parent compound.

  • Evaluation: A decrease in the parent peak area over time indicates degradation. A loss of >5-10% during the assay duration is significant and requires further investigation.

Q4: How do I design a comprehensive forced degradation study for this compound?

A4: A forced degradation study systematically evaluates stability under hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[7]

Below is a diagram of the typical workflow and a table outlining the recommended starting conditions.

Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1 M HCl) stock->acid Dilute & Treat base Base Hydrolysis (0.1 M NaOH) stock->base Dilute & Treat oxidation Oxidation (3% H2O2) stock->oxidation Dilute & Treat thermal Thermal Stress (60-80°C Solution) stock->thermal Dilute & Treat photo Photolytic Stress (ICH Q1B Light Exposure) stock->photo Dilute & Treat neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify

Caption: Workflow for a forced degradation study.

Table: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Temperature Duration (Typical) Rationale & Causality
Acidic Hydrolysis 0.1 M HCl Room Temp or 60°C Up to 72 hours Simulates acidic environments and tests for acid-labile groups. The 7-azaindole core may be susceptible to reactions under strong acid.[7]
Basic Hydrolysis 0.1 M NaOH Room Temp or 60°C Up to 72 hours Simulates basic environments. The carboxylic acid will be deprotonated; stability of the heterocyclic ring under these conditions must be assessed.[7]
Oxidative 3% H₂O₂ Room Temp Up to 24 hours The electron-rich pyrrole moiety is a likely target for oxidation. This mimics oxidative stress conditions.[5][6]
Thermal (Solution) Buffered Solution (pH ~7) 80°C Up to 72 hours Assesses intrinsic thermal stability in solution and risk of heat-induced decarboxylation of the carboxylic acid group.[9]

| Photolytic | ICH Q1B compliant chamber | Ambient | Per ICH Q1B guidelines | Tests for degradation upon exposure to UV and visible light, which is critical for aromatic heterocyclic compounds.[8] |

Protocol: General Forced Degradation Procedure

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Samples: For each condition, add a small volume of the stock solution to the stressor solution (e.g., 100 µL stock into 900 µL of 0.1 M HCl). This minimizes the amount of organic solvent.

  • Control Samples: Prepare control samples. A "time zero" sample is analyzed immediately. For heated conditions, a parallel sample should be kept at room temperature or refrigerated. For photostability, a dark control wrapped in foil is essential.[8]

  • Monitoring: At selected time points (e.g., 2, 8, 24, 48, 72 hours), withdraw an aliquot.

  • Quenching: For acid/base samples, neutralize the solution with an equimolar amount of base/acid, respectively, to stop the reaction before analysis.

  • Analysis: Analyze all samples and controls by a suitable, validated HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

Q5: My compound appears to be degrading, but I don't see any new peaks in my chromatogram. What could be happening?

A5: This is a common and challenging issue. Several possibilities exist:

  • Degradant is Not UV-Active: The degradation product may lack a chromophore and will be invisible to a UV detector. This is why using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) alongside UV is highly recommended.

  • Degradant is Insoluble: The degradation product may precipitate out of the solution. Visually inspect your samples for any cloudiness or particulates.

  • Degradant is Volatile: The degradant could be a volatile compound (e.g., CO₂ from decarboxylation) and would not be observed by LC.

  • Degradant is Not Retained on the Column: The degradation product might be very polar and elute in the solvent front. Consider using a different HPLC column or mobile phase.

  • Adsorption: The compound or its degradants may be adsorbing to the vial surface. Using silanized glass or polypropylene vials can sometimes mitigate this.

Diagram: Factors Influencing Compound Stability

Stability_Factors compound 6-Methyl-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Hydrolysis Hydrolysis compound->Hydrolysis Oxidation Oxidation compound->Oxidation Photolysis Photolysis compound->Photolysis Decarboxylation Decarboxylation compound->Decarboxylation pH pH (Acid/Base) pH->Hydrolysis catalyzes Oxidants Oxidants (O₂, H₂O₂) Oxidants->Oxidation initiates Energy Energy Input Light Light (UV/Vis) Energy->Light Temp Temperature Energy->Temp Light->Photolysis drives Temp->Hydrolysis accelerates Temp->Oxidation accelerates Temp->Decarboxylation accelerates

Caption: Key relationships between environmental factors and degradation pathways.

This technical guide provides a framework for understanding and systematically evaluating the stability of this compound. By applying these principles and protocols, you can ensure the reliability of your experimental data and build a solid foundation for further drug development activities.

References

  • Fisher Scientific. (2012-03-29). SAFETY DATA SHEET for 2,6-Pyridinedicarboxylic acid.

  • Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET for Pyridine-2-carboxylic acid.

  • MedCrave online. (2016-12-14). Forced Degradation Studies.

  • Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.

  • Synquest Labs. (2016-12-08). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheet.

  • Royal Society of Chemistry. (2022-09-23). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.

  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a.

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.

  • Chemical Communications (RSC Publishing). (n.d.). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.

  • National Institutes of Health (NIH). (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

  • National Institutes of Health (NIH). (2015-03-05). Pyrrolopyridine or Pyrazolopyridine Derivatives.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

  • ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.

  • Benchchem. (n.d.). Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions.

  • National Institutes of Health (NIH). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

  • National Institutes of Health (NIH). (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

  • ResearchGate. (2024-08-08). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • National Institutes of Health (NIH). (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

  • Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids.

  • Chemistry Stack Exchange. (2017-03-15). Factors affecting strengths of carboxylic acids.

  • National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

  • National Institutes of Health (NIH). (2023-03-13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.

  • International Council for Harmonisation (ICH). (1996-11-06). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

  • National Library of Medicine. (2000-06). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters.

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.

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Technical Support Center: Troubleshooting Low Bioactivity of 6-Methyl-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methyl-7-azaindole derivatives. This guide provides a structured, in-depth troubleshooting framework to diagnose and resolve issues of low or inconsistent bioactivity in your experiments. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, due to its ability to act as a bioisostere of purine and indole systems.[1][2] It often serves as an excellent "hinge-binding" motif in the ATP-binding sites of kinases.[3][4]

However, the introduction of substituents, such as a methyl group at the 6-position, can modulate physicochemical and pharmacological properties in unexpected ways.[2] This guide is designed to help you systematically investigate the root cause of low bioactivity, moving from fundamental compound-related issues to complex biological interactions.

Core Troubleshooting Workflow

Before diving into specific questions, it's helpful to visualize the overall diagnostic process. The following workflow outlines a logical progression for troubleshooting, ensuring that fundamental variables are controlled before investigating more complex biological phenomena.

Troubleshooting_Workflow start Low Bioactivity Observed (IC50 > Expected) cat1 Category 1: Compound Integrity start->cat1 cat2 Category 2: Physicochemical Limitations start->cat2 cat3 Category 3: Assay Interference start->cat3 cat4 Category 4: Biological Target Interaction start->cat4 step1a Confirm Identity (NMR, MS) & Purity (HPLC >95%) cat1->step1a step2a Determine Aqueous Solubility (Kinetic & Thermodynamic) cat2->step2a step3a Run Assay Counterscreens (e.g., Luciferase Inhibition) cat3->step3a step4a Confirm Target Engagement (CETSA, ITC, or Binding Assay) cat4->step4a step1b Assess Stability in Assay Buffer (Time-course HPLC) step1a->step1b end_node Root Cause Identified & Corrective Action Plan step1b->end_node step2b Evaluate Compound Aggregation (DLS or Nephelometry) step2a->step2b step2c Optimize Formulation (e.g., Co-solvents) step2b->step2c step2c->end_node step3b Check for Fluorescence Interference (7-Azaindole is a Fluorophore) step3a->step3b step3b->end_node step4b Evaluate Cell Permeability (Caco-2 or PAMPA) step4a->step4b step4c Re-evaluate SAR (Steric/Electronic Effects) step4b->step4c step4c->end_node

Caption: A systematic workflow for diagnosing low bioactivity.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Compound Integrity

Q1: My 6-methyl-7-azaindole derivative shows lower-than-expected activity. How can I be certain the issue isn't the compound itself?

A1: This is the most critical first step in any troubleshooting process. Before investing time in complex biological assays, you must verify the identity, purity, and stability of your test compound. An incorrect structure, the presence of impurities, or degradation over time can all lead to artificially low or variable bioactivity.

  • Causality: Drug discovery relies on a clear Structure-Activity Relationship (SAR).[5] If the structure you are testing is not what you believe it is, or if an active impurity is absent from a new batch, your SAR data will be misleading. Furthermore, heterocyclic compounds like azaindoles can be susceptible to degradation under certain pH, light, or temperature conditions, or in the presence of reactive species in your assay buffer.

Protocol: Foundational Compound Quality Control

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirm the chemical structure. Ensure the observed shifts and coupling constants are consistent with the 6-methyl-7-azaindole core and any other substituents.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a standardized method (e.g., with a C18 column and a water/acetonitrile gradient) coupled with a UV detector (or ideally, a mass spectrometer) to determine the purity. The industry standard for a screening compound is typically >95% purity .

  • Stability Assessment:

    • Incubate the compound in your final assay buffer at the relevant concentration and temperature (e.g., 37°C).

    • Take samples at different time points (e.g., 0, 1, 2, 4, 24 hours).

    • Analyze the samples by HPLC to quantify the amount of the parent compound remaining. Significant degradation (<90% remaining over the assay duration) indicates a stability issue.

Category 2: Physicochemical Limitations

Q2: I've confirmed my compound is >98% pure and stable, but the activity is still low. Could solubility be the culprit, even though azaindoles can have better solubility than indoles?

A2: Yes, absolutely. While the azaindole scaffold can improve aqueous solubility compared to its indole counterpart, this is not a guarantee.[1] The overall solubility of your specific derivative is dictated by the combination of all its functional groups, its crystal lattice energy, and the properties of your assay medium (pH, salt concentration). Poor solubility is one of the most common reasons for low or irreproducible bioactivity.[6] If a compound precipitates in the assay well, its effective concentration at the target is much lower than the nominal concentration you added.

  • Causality: The nitrogen atom in the 7-azaindole ring can act as a hydrogen bond acceptor, which can improve solvation in aqueous media.[1] However, the addition of a lipophilic methyl group and other nonpolar substituents can counteract this effect, leading to poor overall solubility. A compound with exceptionally low solubility was found to have lost its binding affinity in one study of 7-azaindole derivatives.[7]

Data Presentation: Solubility of 7-Azaindole in Common Solvents

The following table, adapted from literature data, shows the mole fraction solubility (x₁) of the parent 7-azaindole in various solvents at 298.15 K, which can guide initial solvent selection for stock solutions.

SolventDielectric Constant (ε)Mole Fraction Solubility (x₁) x 10²
Tetrahydrofuran (THF)7.5829.85
Acetone20.7021.61
Methanol32.7017.02
Isopropanol19.9211.23
Ethanol24.559.05
Ethyl Acetate (EA)6.0211.19
Acetonitrile37.505.34
n-Hexane1.880.02

Protocol: Tiered Solubility Assessment

  • Kinetic Solubility (High-Throughput):

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

    • Add a small volume of this stock to your aqueous assay buffer (e.g., a 1:100 dilution to get a nominal concentration of 100 µM).

    • Incubate for 1-2 hours at room temperature.

    • Measure the amount of compound that remains in solution using methods like nephelometry (light scattering from precipitate), UV-Vis spectroscopy after filtration, or HPLC. This mimics the conditions of most primary screening assays.

  • Thermodynamic Solubility (Gold Standard):

    • Add an excess of solid compound to your assay buffer.

    • Shake or stir the suspension at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to allow the system to reach equilibrium.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the compound in the clear filtrate using a validated HPLC method with a standard curve. This provides the true maximum solubility.

If your assay concentration exceeds the measured kinetic or thermodynamic solubility, you have a significant problem that must be addressed.

Category 3: Assay Interference

Q3: My compound is pure and soluble at the tested concentrations, but the results are still poor or inconsistent. How can I rule out assay artifacts?

A3: Many small molecules can interfere with assay technologies, leading to false-positive or false-negative results. This is particularly relevant for compounds with specific physicochemical properties. The 7-azaindole core itself is a known fluorophore, which can interfere with fluorescence-based assays.[8]

  • Causality: Assay interference can occur through several mechanisms:

    • Fluorescence Interference: The intrinsic fluorescence of the 7-azaindole moiety can overlap with the excitation or emission spectra of your assay's reporter fluorophore, leading to quenching or an artificially high signal.[8]

    • Compound Aggregation: Even if soluble, some compounds form aggregates at higher concentrations. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.

    • Reactivity: The compound may react with assay components, such as luciferase in reporter assays or reducing agents like DTT.

Protocol: Assay Interference Counterscreen

  • Assess Intrinsic Fluorescence:

    • Scan the excitation and emission spectra of your 6-methyl-7-azaindole derivative in the assay buffer.

    • Compare these spectra to those of your assay's fluorophores (e.g., fluorescein, Alexa Fluor dyes). Significant overlap indicates a high potential for interference.

  • Test in an Orthogonal Assay:

    • Validate your primary result using a different assay technology that relies on a different detection method (e.g., if your primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay).

  • Run a Detergent Test for Aggregation:

    • Re-run your assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).

    • If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is a strong indicator that the original activity was due to aggregation.

Category 4: Biological Target Interaction

Q4: I've ruled out issues with compound integrity, solubility, and assay artifacts. How do I prove my derivative is (or is not) engaging its intended kinase target inside the cell?

A4: This is the final and most crucial step. A lack of bioactivity, after ruling out other factors, points to a fundamental issue with the drug-target interaction. The compound may not be binding to the target with sufficient affinity, or it may not be reaching the target within the cell.

  • Causality: The 7-azaindole scaffold is prized for its ability to form two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[3] The addition of the 6-methyl group could introduce steric hindrance, preventing the scaffold from adopting the optimal conformation for binding. Alternatively, the methyl group could alter the electronic distribution of the ring system, weakening the hydrogen bonds.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Core hinge_N Backbone NH p1 hinge_N->p1 H-bond hinge_O Backbone C=O azaindole p2 p2->hinge_O H-bond

Caption: Typical H-bonding of 7-azaindole with a kinase hinge.

Q5: My parent 7-azaindole scaffold was active, but the 6-methyl derivative is not. What are the most likely reasons for this specific loss of activity?

A5: The substitution of a single methyl group can have profound and multifaceted effects. Here are the primary hypotheses to consider:

  • Steric Hindrance: This is often the most probable cause. The 6-methyl group may physically clash with amino acid residues lining the ATP-binding pocket, preventing the azaindole core from seating correctly in the hinge region. This is especially likely if the pocket around the 6-position is narrow.

  • Altered Electronics and pKa: The methyl group is weakly electron-donating, which can subtly change the electron density of the pyridine ring. This can alter the pKa of the pyridine nitrogen (N7) and the pyrrole N-H (N1), potentially weakening the critical hydrogen bonds with the kinase hinge.[2]

  • Reduced Permeability: While often intended to increase lipophilicity and cell permeability, adding a methyl group can sometimes have the opposite effect if it disrupts a key interaction with membrane transporters or increases the molecule's rigidity in an unfavorable way.

  • Introduction of a Metabolic Liability: The methyl group could be a site for rapid metabolism (e.g., hydroxylation by cytochrome P450 enzymes) in cellular or in vivo models, leading to rapid clearance and a low effective concentration at the target.

Protocol: Verifying Target Engagement

To distinguish between these possibilities, direct measurement of target binding is essential.

  • Biochemical Target Engagement:

    • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed upon compound binding to the purified target protein, providing direct information on binding affinity (K_d), stoichiometry, and thermodynamics.

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure the binding of your compound in real-time to determine on- and off-rates (k_on, k_off) and affinity (K_d).

  • Cellular Target Engagement:

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein in intact cells upon ligand binding. If your compound binds its target, the target protein will be stabilized and denature at a higher temperature. This is a powerful way to confirm target engagement in a physiological context.

By systematically working through these troubleshooting categories, you can efficiently diagnose the underlying cause of low bioactivity and make informed decisions to advance your research.

References

  • Mérour, J.-Y., Buron, F., Plé, K., & Routier, S. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2893. [Link]

  • Lu, D., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 3(8), 9535–9545. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link]

  • Deng, Z., Li, F., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 3931–3942. [Link]

  • Deng, Z., Li, F., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents... Nanjing Tech University. [Link]

  • ResearchGate. (2020). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Uddin, M. S., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 107. [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [Link]

  • Kim, J. S., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Yuan, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(19), 11928. [Link]

  • Joseph, B. (2013). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 10(4), 361-389. [Link]

  • Zhang, Y., et al. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 7(1), 309. [Link]

  • Lee, J. S., & Kim, J. (2022). Drug discovery inspired by bioactive small molecules from nature. Journal of Industrial and Engineering Chemistry, 116, 51-61. [Link]

  • ResearchGate. (2020). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. [Link]

  • Mérour, J.-Y., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2893. [Link]

  • Kelly, S. O., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(15), 2758–2769. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • Chen, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

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Technical Support Center: Overcoming Resistance to 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its analogs in cancer research. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of acquired drug resistance. As a Senior Application Scientist, my goal is to provide you with the scientific rationale behind these experimental strategies, ensuring your research is both efficient and impactful.

The 7-azaindole scaffold, the core of this compound, is a well-established pharmacophore in kinase inhibitor design.[1] Derivatives of this scaffold have been shown to target a variety of oncogenic kinases, including but not limited to Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Colony-Stimulating Factor 1 Receptor (CSF1R).[2][3][4][5] Therefore, this guide will focus on the common mechanisms of resistance to kinase inhibitors and provide actionable strategies to investigate and overcome them.

Part 1: Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to my this compound derivative, has stopped responding. What are the likely causes?

A1: This is a classic case of acquired resistance. The most common mechanisms for kinase inhibitors include:

  • On-target secondary mutations: The kinase that your compound targets may have developed a mutation in the ATP-binding pocket, which prevents the inhibitor from binding effectively. A classic example is the "gatekeeper" mutation.[6][7]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[8][9][10][11]

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[12][13]

  • Tumor microenvironment (TME) alterations: The TME can contribute to resistance through various mechanisms, including the secretion of growth factors that activate bypass pathways.[14][15]

Q2: How can I determine if my resistant cells have a mutation in the target kinase?

A2: The most direct method is to perform Sanger sequencing of the kinase domain of your target protein in both the parental (sensitive) and resistant cell lines. If you are unsure of the specific target, whole-exome sequencing (WES) or targeted next-generation sequencing (NGS) panels can provide a broader view of potential mutations.[16]

Q3: What are some initial steps to overcome resistance in my cell culture model?

A3: A logical first step is to investigate combination therapies. For instance, if you suspect activation of a bypass pathway, you can co-administer your compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).[17] Another strategy is to explore the efficacy of next-generation or covalent inhibitors that may be effective against known resistance mutations.[6]

Q4: I am starting a new project with this compound. How can I proactively study potential resistance mechanisms?

A4: A powerful approach is to generate a drug-resistant cell line in vitro. This is typically done by chronically exposing the parental cell line to gradually increasing concentrations of your compound over several weeks or months.[18][19][20] Once you have a resistant population, you can use various techniques to characterize the underlying resistance mechanisms.

Part 2: Troubleshooting Guides

Guide 1: Investigating the Mechanism of Acquired Resistance

This guide will walk you through a systematic approach to identify the cause of resistance in your cell line.

Workflow for Investigating Resistance Mechanisms

A Resistant Cell Line Established B Confirm Resistance (IC50 Shift) A->B C Sequence Target Kinase Domain B->C D Phosphoproteomic Analysis B->D E Gene Expression Analysis (RNA-seq) B->E F On-Target Mutation Identified C->F G Bypass Pathway Activation Detected D->G H Efflux Pump Upregulation Detected E->H I Validate with Next-Gen Inhibitor F->I J Validate with Combination Therapy G->J K Validate with Efflux Pump Inhibitor H->K

Caption: A stepwise workflow to characterize the mechanism of acquired resistance.

Step-by-Step Protocol:

  • Confirm Resistance:

    • Perform a dose-response assay (e.g., MTT, CellTiter-Glo) on both the parental and suspected resistant cell lines with your compound.

    • A significant rightward shift in the IC50 curve for the resistant line confirms resistance.

  • Investigate On-Target Mutations:

    • Extract genomic DNA from both cell lines.

    • Amplify the kinase domain of the putative target kinase using PCR.

    • Sequence the PCR products and compare the sequences to identify any mutations in the resistant line.

  • Assess Bypass Pathway Activation:

    • Perform western blotting for key phosphorylated (activated) proteins in major survival pathways (e.g., p-AKT, p-ERK, p-STAT3). An increase in phosphorylation in the resistant line suggests bypass pathway activation.

    • For a more comprehensive view, consider a phosphoproteomic analysis.

  • Analyze Gene Expression Changes:

    • Perform RNA-sequencing (RNA-seq) or a targeted qPCR array to identify differentially expressed genes in the resistant cells. Look for upregulation of genes encoding drug efflux pumps (e.g., ABCB1/MDR1) or other resistance-associated genes.

Guide 2: Designing Experiments to Overcome Resistance

This guide provides strategies to rationally design experiments to circumvent the identified resistance mechanisms.

Strategies to Overcome Kinase Inhibitor Resistance

Resistance MechanismExperimental StrategyRationale
Gatekeeper Mutation Treat with a next-generation or covalent inhibitor.These inhibitors are designed to bind to the mutated kinase with high affinity.[6]
Bypass Pathway Activation Combine your compound with an inhibitor of the activated pathway (e.g., PI3K, MEK, or JAK inhibitor).Dual inhibition can block both the primary and escape pathways, leading to synthetic lethality.[17][21][22]
Drug Efflux Co-administer with a known efflux pump inhibitor (e.g., verapamil, tariquidar).This will increase the intracellular concentration of your compound.

Visualizing a Combination Therapy Approach for Bypass Signaling

cluster_0 Primary Pathway cluster_1 Bypass Pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Proliferation Proliferation Kinase A->Proliferation Alternative Receptor Alternative Receptor Kinase B Kinase B Alternative Receptor->Kinase B Kinase B->Proliferation Your Compound Your Compound Your Compound->Kinase A Inhibits Combination Drug Combination Drug Combination Drug->Kinase B Inhibits

Caption: A diagram illustrating the rationale for combination therapy to target a bypass signaling pathway.

Part 3: Detailed Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[12][18][19][20]

Materials:

  • Parental cancer cell line of interest

  • This compound derivative (your compound)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of your compound on the parental cell line.

  • Initial Exposure: Begin by treating the parental cells with your compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Monitor: Culture the cells in the presence of the drug, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily, increase the drug concentration by a factor of 1.5-2.

  • Repeat: Continue this cycle of adaptation and dose escalation. It is advisable to cryopreserve cells at each new concentration level.

  • Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), you have established a resistant cell line. Confirm the resistance by performing a new IC50 determination and comparing it to the parental line.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of your compound and determining the IC50.

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Your compound (in a dilution series)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of your compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

References

  • Facchinetti, F., et al. (2023). Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. Cancer Discovery, 13(9), 1998-2011. Available from: [Link]

  • Subbiah, V., et al. (2023). FGFR Inhibition: Understanding and Overcoming Resistance. Cancer Discovery, 13(9), 1964-1965. Available from: [Link]

  • Hanna, G. J., et al. (2023). FGFR Inhibition: Understanding and Overcoming Resistance. Cancer Discovery, 13(9), 1964-1965. Available from: [Link]

  • Weigert, O., et al. (2012). Genetic resistance to JAK2 enzymatic inhibitors is overcome by HSP90 inhibition. Journal of Experimental Medicine, 209(2), 259-273. Available from: [Link]

  • Facchinetti, F., et al. (2023). Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. ResearchGate. Available from: [Link]

  • GenomeWeb. (2024). Cancer Cell Line Study Reveals Drug Resistance, Sensitivity Mechanisms. GenomeWeb. Available from: [Link]

  • Schematic representation of the protocol used to develop... - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Tan, L., et al. (2015). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences, 112(26), 8025-8030. Available from: [Link]

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  • An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. (2024). International Journal of Science and Research Archive, 12(02), 1243–1258. Available from: [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2024). Procell. Available from: [Link]

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  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2015). Avicenna Journal of Medical Biotechnology, 7(4), 139–146. Available from: [Link]

  • Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. (2021). Scientific Reports, 11(1), 16503. Available from: [Link]

  • Meyer, S. C., & Levine, R. L. (2014). Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors. Clinical Cancer Research, 20(8), 2051–2059. Available from: [Link]

  • Understanding and targeting resistance mechanisms in cancer. (2023). Journal of Biomedical Science, 30(1), 104. Available from: [Link]

  • Cannarile, M. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer, 5(1), 53. Available from: [Link]

  • Angelini, J., et al. (2020). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Expert Opinion on Drug Safety, 19(12), 1547-1563. Available from: [Link]

  • Inhibition of JAK1/2 can overcome EGFR-TKI resistance in human NSCLC. (2020). Biochemical and Biophysical Research Communications, 527(1), 305-310. Available from: [Link]

  • Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. (2021). Cancers, 13(10), 2376. Available from: [Link]

  • Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages. (2023). Journal of Clinical Investigation, 133(1), e161471. Available from: [Link]

  • Ways to generate drug-resistant cancer cell lines?. (2013). ResearchGate. Available from: [Link]

  • Molecular Pathways: Deciphering Mechanisms of Resistance to Macrophage-Targeted Therapies. (2017). Clinical Cancer Research, 23(4), 878–883. Available from: [Link]

  • Engineering an inhibitor-resistant human CSF1R variant for microglia replacement. (2023). Journal of Experimental Medicine, 220(3), e20220857. Available from: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry, 24(21), 2265-2287. Available from: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (2022). Bioorganic Chemistry, 128, 106093. Available from: [Link]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(36), 22353-22365. Available from: [Link]

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  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(12), 1892-1898. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(36), 22353-22365. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(11), 1541-1546. Available from: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7433-7454. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(18), 6520. Available from: [Link]

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Technical Support Center: Enhancing Cell Permeability of 6-Methyl-7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 6-methyl-7-azaindole variant, in particular, offers a unique structural handle for optimization. However, a frequent challenge encountered by researchers is the poor cell permeability of this compound class, which can limit in vitro potency and hinder the translation to in vivo efficacy.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing this challenge. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental issues. The advice herein is grounded in established medicinal chemistry principles and aims to provide both strategic guidance and practical, actionable solutions.

FAQs - Foundational Concepts

Question 1: Why do my 6-methyl-7-azaindole compounds show high biochemical potency but low activity in cell-based assays?

Answer: This is a classic hallmark of poor cell permeability. Your compound is effective at inhibiting its target protein in a purified, solution-based (biochemical) assay, but it cannot reach a sufficient intracellular concentration to exert the same effect in a live-cell environment. The cell membrane acts as a lipid barrier that restricts the entry of molecules, particularly those that are polar or possess a high number of hydrogen bond donors and acceptors.[1][] The 7-azaindole core itself contains hydrogen bond donors and acceptors that can contribute to this issue.

Question 2: What are the key physicochemical properties I should be measuring to diagnose a permeability problem?

Answer: To effectively troubleshoot, you must first quantify the problem. The following properties are critical for understanding and improving the permeability of your compounds:

  • Lipophilicity (LogP/LogD): This measures how well a compound partitions between an oily (octanol) and an aqueous phase.[3] It is a primary driver of passive diffusion across the lipid cell membrane.[1][] For oral drugs, a LogP value between 0 and 3 is often considered optimal.[4]

  • Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A higher PSA is generally associated with lower permeability due to the energetic penalty of shedding interactions with water to enter the lipid membrane.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): These directly contribute to a molecule's polarity. According to Lipinski's Rule of Five, orally active drugs typically have no more than 5 HBDs and 10 HBAs.[5][6][7]

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility can be a limiting factor even if lipophilicity is optimal.[4]

These properties are often assessed together in what is known as "Lipinski's Rule of Five," a guideline for evaluating the drug-likeness of a chemical compound.[6][7][8]

Question 3: What is the difference between passive diffusion and active transport?

Answer:

  • Passive Diffusion: This is the movement of a substance across a membrane without the help of a transport protein. It is driven by the concentration gradient and the compound's ability to dissolve in the lipid membrane.[3][9] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method used specifically to measure passive diffusion.[9][10][11]

  • Active Transport & Efflux: This process involves membrane proteins (transporters) that actively move substances across the membrane. This can either facilitate uptake into the cell or, more commonly for drug-like molecules, pump them out (efflux). Efflux pumps like P-glycoprotein (P-gp) are a major cause of low intracellular drug concentration. The Caco-2 cell permeability assay can help identify if a compound is a substrate for active transport or efflux.[12][][14]

Troubleshooting Guide: Practical Strategies

This section addresses specific experimental observations and provides a logical framework for resolving them.

Problem 1: My compound has a low PAMPA permeability value (Papp < 1.0 x 10⁻⁶ cm/s).
  • Probable Cause: The compound has inherently poor passive diffusion characteristics, likely due to excessive polarity (high PSA, too many HBDs/HBAs) or suboptimal lipophilicity.

  • Recommended Solutions:

    • Increase Lipophilicity (Modulate LogP): Systematically introduce small, lipophilic groups to the 6-methyl-7-azaindole core. Be mindful that excessive lipophilicity (LogP > 5) can lead to poor solubility and increased metabolic clearance.[1][8]

    • Mask Polar Groups (Reduce HBDs): The N-H of the azaindole core is a key hydrogen bond donor. Alkylation (e.g., methylation) of this nitrogen can significantly reduce polarity and improve permeability. This strategy must be tested carefully, as this nitrogen may be critical for binding to the target protein.

    • Utilize Intramolecular Hydrogen Bonding: Strategically introduce substituents that can form an intramolecular hydrogen bond with a polar group on the molecule. This "masks" the polar functionality, reducing the effective PSA and improving permeability without significantly increasing lipophilicity.[15][16][17][18][19] This is a powerful strategy for compounds that are "beyond the Rule of Five."[16][19]

Structure-Permeability Relationship (SPR) Example:

Compound IDR-Group on N7LogPHBD CountPAMPA Papp (10⁻⁶ cm/s)
Core-01H1.810.5
Core-02Methyl (CH₃)2.303.2
Core-03Isopropyl2.805.8
Core-04Phenyl3.704.1

This table illustrates how masking the N-H hydrogen bond donor by alkylation can lead to a direct and significant improvement in passive permeability.

Problem 2: My compound has moderate PAMPA permeability but very low Caco-2 permeability, and the efflux ratio is high (>2).
  • Probable Cause: The compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[12] Even if it can passively enter the cell, it is being actively pumped back out, preventing it from reaching its target.

  • Recommended Solutions:

    • Structural Modification to Disrupt Efflux Recognition: Efflux pump recognition is often sensitive to subtle changes in structure and conformation. Explore modifications at positions on the scaffold that are not critical for target binding. Sometimes, reducing the number of hydrogen bond acceptors or slightly increasing molecular size can disrupt recognition by P-gp.

    • Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is designed to overcome a specific barrier, like efflux, and then convert to the active form inside the cell.[20][21][22] For example, adding a small, polar moiety that is cleaved by intracellular enzymes can create a molecule that is no longer recognized by the efflux pump.[23][24]

Problem 3: My compound's permeability is highly pH-dependent.
  • Probable Cause: The compound has an ionizable center (an acidic or basic pKa) within the physiological pH range. The charged (ionized) form of a molecule is significantly more polar and less permeable than the neutral form. The 7-azaindole core is basic.

  • Recommended Solutions:

    • Measure pKa: Determine the pKa of your compound. This will help you understand the fraction of the molecule that is ionized at physiological pH (e.g., pH 7.4 in blood, pH ~6.5 in the gut).

    • Modify pKa: Introduce electron-withdrawing or electron-donating groups to the scaffold to shift the pKa. Lowering the pKa of a basic group will reduce the percentage of the compound that is protonated (charged) at physiological pH, thereby increasing its permeability.

    • Formulation Strategies: For in vivo studies, formulation approaches such as using absorption enhancers or creating amorphous solid dispersions can help overcome pH-dependent absorption issues.[25]

Permeability Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing permeability issues.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Triage cluster_2 Phase 3: Action & Validation A Start: Low Cell-Based Activity B Measure Physicochemical Properties (LogP, PSA, Solubility) A->B C Run Permeability Assays (PAMPA & Caco-2) B->C D Low PAMPA? C->D E High Efflux Ratio in Caco-2? D->E No G Increase Lipophilicity Mask H-Bonds Use Intramolecular H-Bonding D->G Yes F pH-Dependent Permeability? E->F No H Modify Structure to Avoid Efflux Transporter Recognition Design Prodrug E->H Yes I Measure & Modify pKa Consider Formulation F->I Yes J Re-test Permeability & Cell Activity F->J No G->J H->J I->J

Caption: A decision-making workflow for troubleshooting poor cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane.[10][11][26]

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen, Corning BioCoat)

  • Acceptor Plate (96-well)

  • Donor Plate (96-well with PVDF membrane)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM in DMSO)

  • Control compounds (High permeability: Propranolol; Low permeability: Lucifer Yellow)

  • Plate reader or LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow it to sit for 5 minutes to ensure even coating.

  • Prepare Donor Solutions: Dilute test and control compounds to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%.

  • Load Donor Plate: Add 150 µL of the donor solutions to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.

  • Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[26][27]

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[26]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for volumes, surface area, and incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human intestinal cells (Caco-2) to model absorption and determine if a compound is subject to active efflux.[12][][28]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., Corning Costar)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test and control compounds

  • TEER (Transepithelial Electrical Resistance) meter

  • Lucifer Yellow for monolayer integrity check

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts. Culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[12][]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be >200 Ω·cm².[29] Additionally, perform a Lucifer Yellow rejection assay; permeability should be low (<1%).[14]

  • A-to-B Permeability (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (A) chamber (top).

    • Add fresh transport buffer to the basolateral (B) chamber (bottom).

    • Incubate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.

  • B-to-A Permeability (Basolateral to Apical):

    • Simultaneously, on a separate set of wells, perform the reverse experiment.

    • Add the test compound to the basolateral (B) chamber.

    • Take samples from the apical (A) chamber at the same time points.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the Papp for both the A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.[12]

Relationship Between Permeability Assays

This diagram shows how PAMPA and Caco-2 assays are used together to diagnose permeability mechanisms.

G cluster_pampa PAMPA Assay cluster_caco2 Caco-2 Assay cluster_results Interpretation compound Test Compound pampa_node Measures Passive Diffusion Only compound->pampa_node caco2_node Measures Passive Diffusion + Active Transport + Efflux compound->caco2_node pampa_high High PAMPA Papp pampa_node->pampa_high pampa_low Low PAMPA Papp pampa_node->pampa_low caco2_high High Caco-2 Papp (Low Efflux Ratio) caco2_node->caco2_high caco2_low Low Caco-2 Papp (High Efflux Ratio) caco2_node->caco2_low res1 Good Passive Permeability No Efflux Problem pampa_high->res1 res2 Good Passive Permeability but is an Efflux Substrate pampa_high->res2 res3 Poor Passive Permeability pampa_low->res3 caco2_high->res1 caco2_low->res2

Sources

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Pan-Inhibition vs. Isoform Selectivity in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide was initially intended to compare the specific molecule, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, against other Phosphoinositide 3-kinase (PI3K) inhibitors. However, a comprehensive review of publicly available scientific literature, patents, and chemical databases did not yield any data characterizing this particular compound as a PI3K inhibitor. Therefore, to provide a valuable and relevant resource for researchers, scientists, and drug development professionals, this guide has been structured to offer an in-depth comparison of the major classes of PI3K inhibitors: pan-PI3K inhibitors and isoform-selective PI3K inhibitors.

Introduction: The PI3K Pathway, a Pivotal Target in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ, encoded by the genes PIK3CA, PIK3CB, PIK3CD, and PIK3CG, respectively.

Dysregulation of the PI3K pathway can occur through various mechanisms, including activating mutations in the PIK3CA gene, loss of the tumor suppressor PTEN (a phosphatase that counteracts PI3K activity), or overexpression of receptor tyrosine kinases (RTKs). This has spurred the development of a multitude of small molecule inhibitors targeting this pathway. These inhibitors can be broadly categorized into two main strategies: pan-PI3K inhibitors that target all Class I isoforms and isoform-selective inhibitors designed to target one or more specific isoforms. This guide will delve into a comparative analysis of these two approaches, supported by experimental data and detailed methodologies.

The PI3K/AKT/mTOR Signaling Pathway

Upon activation by upstream signals from RTKs or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase AKT, to the cell membrane, leading to its activation. Activated AKT then phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), which ultimately promotes cell proliferation and inhibits apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Pan-PI3K Inhibitors: A Broad-Spectrum Approach

Pan-PI3K inhibitors are designed to block the activity of all four Class I PI3K isoforms. The primary rationale for this approach is that by broadly inhibiting the pathway, it may be possible to overcome resistance mechanisms that could arise from the activation of multiple isoforms.

Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the kinase domain, which is highly conserved across the different isoforms. By competing with ATP, they prevent the phosphorylation of PIP2 to PIP3, thereby shutting down the entire downstream signaling cascade.

Representative Pan-PI3K Inhibitors:

  • Buparlisib (BKM120): One of the most extensively studied pan-PI3K inhibitors. While it has shown some clinical activity, its development has been hampered by significant toxicities, including hyperglycemia, rash, and mood disorders.

  • Pictilisib (GDC-0941): Another early-generation pan-PI3K inhibitor that has been evaluated in numerous clinical trials. It has demonstrated modest efficacy as a single agent in solid tumors.

  • Copanlisib (BAY 80-6946): An intravenous pan-PI3K inhibitor with predominant activity against the p110α and p110δ isoforms. It is FDA-approved for the treatment of relapsed follicular lymphoma.

Isoform-Selective PI3K Inhibitors: A Targeted Strategy

The development of isoform-selective inhibitors has been driven by the distinct, non-redundant roles of each PI3K isoform and the desire to improve the therapeutic window by reducing off-target toxicities.

  • PI3Kα (p110α): The PIK3CA gene is frequently mutated in various cancers, particularly breast, colon, and endometrial cancers, leading to constitutive activation of the p110α isoform. Therefore, p110α-selective inhibitors are a major focus of drug development.

  • PI3Kβ (p110β): This isoform is thought to play a key role in tumors with PTEN loss.

  • PI3Kδ (p110δ) and PI3Kγ (p110γ): These isoforms are primarily expressed in hematopoietic cells and are crucial for immune cell signaling, making them attractive targets for hematological malignancies and inflammatory diseases.

Mechanism of Action: While also targeting the ATP-binding site, isoform-selective inhibitors exploit subtle differences in the amino acid residues within and around this pocket to achieve their specificity.

Representative Isoform-Selective PI3K Inhibitors:

  • Alpelisib (BYL719): The first FDA-approved PI3Kα-selective inhibitor for the treatment of PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.

  • Taselisib (GDC-0032): A PI3Kα-selective inhibitor with some activity against other isoforms.

  • Idelalisib (CAL-101): A PI3Kδ-selective inhibitor approved for the treatment of certain B-cell malignancies. Its use is associated with a risk of immune-mediated toxicities.

  • Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ, also approved for certain hematologic cancers.

Comparative Analysis: Pan-PI3K vs. Isoform-Selective Inhibitors

FeaturePan-PI3K InhibitorsIsoform-Selective PI3K Inhibitors
Target(s) All Class I PI3K isoforms (α, β, δ, γ)One or a subset of PI3K isoforms (e.g., α-selective, δ-selective)
Therapeutic Rationale Broad pathway inhibition to overcome potential resistance from isoform switching.Targeted inhibition based on the specific genetic alterations of the tumor (e.g., PIK3CA mutation) to maximize efficacy and minimize toxicity.
Efficacy Modest single-agent activity in solid tumors; more effective in hematologic malignancies.Stronger evidence of efficacy in genetically defined patient populations (e.g., alpelisib in PIK3CA-mutant breast cancer).
Toxicity Profile Generally associated with a higher incidence of off-target and on-target toxicities, such as hyperglycemia, rash, and neuropsychiatric effects.More favorable and manageable toxicity profiles, though specific adverse events are associated with the targeted isoform (e.g., immune-mediated toxicities with δ-inhibitors).
Clinical Application Limited by toxicity; often explored in combination therapies.Growing use in precision oncology, with patient selection guided by biomarkers.

Comparative Potency of Representative PI3K Inhibitors (IC50, nM)

CompoundClassPI3KαPI3KβPI3KδPI3Kγ
Buparlisib Pan-PI3K52166116262
Pictilisib Pan-PI3K3.33.33.31.5
Alpelisib α-selective51200290250
Idelalisib δ-selective860040002.589
Taselisib α-selective1.1552.3130

Note: IC50 values are approximate and can vary depending on the assay conditions. Data compiled from various sources.

Experimental Protocols for Characterizing PI3K Inhibitors

The evaluation of novel PI3K inhibitors requires a series of robust in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.

Kinase_Assay_Workflow Start Start: Reagents Step1 1. Add PI3K enzyme, inhibitor, and PIP2 substrate to well Start->Step1 Step2 2. Initiate reaction with ATP Step1->Step2 Step3 3. Incubate at 30°C for 60 min Step2->Step3 Step4 4. Stop reaction and detect PIP3 product (e.g., ELISA, TR-FRET) Step3->Step4 End End: Quantify PIP3 levels to determine IC50 Step4->End

Caption: Workflow for an in vitro PI3K kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in a suitable buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Dilute the recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be close to the Kₘ value for the specific kinase isoform.

  • Assay Procedure:

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of PIP3 produced using a suitable method, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for PI3K Pathway Inhibition (Western Blotting for p-AKT)

This assay determines the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, AKT.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF7 for PI3Kα) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal PI3K pathway activity.

    • Pre-treat the cells with various concentrations of the PI3K inhibitor for 1-2 hours.

    • Stimulate the PI3K pathway by adding a growth factor like insulin-like growth factor 1 (IGF-1) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-AKT and total AKT.

    • Normalize the phospho-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation at each inhibitor concentration.

Conclusion and Future Perspectives

The development of PI3K inhibitors represents a significant advancement in targeted cancer therapy. The initial broad-spectrum approach of pan-PI3K inhibitors has paved the way for more refined, isoform-selective inhibitors that offer an improved therapeutic index. The success of alpelisib in PIK3CA-mutant breast cancer underscores the power of a precision medicine approach.

However, challenges remain. Intrinsic and acquired resistance, as well as on-target toxicities, can limit the efficacy of these agents. Future research will focus on the development of next-generation inhibitors with greater selectivity, including mutant-selective inhibitors, and the rational design of combination therapies to overcome resistance and enhance anti-tumor activity. The continued exploration of novel chemical scaffolds, potentially including derivatives of the pyrrolo[2,3-b]pyridine core, remains a critical endeavor in the quest for more effective and safer PI3K-targeted therapies.

References

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  • Isoform-Selective PI3K Inhibitors for Various Diseases - PubMed. (n.d.). [Link]

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  • Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PubMed Central. (n.d.). [Link]

  • PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC - NIH. (n.d.). [Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC - PubMed Central. (n.d.). [Link]

  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed. (2009, February 4). Journal of Biomolecular Screening, 14(2), 181–192. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals. (2008, May 1). [Link]

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  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014, May 1). Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

  • Methods to measure the enzymatic activity of PI3Ks - PubMed. (n.d.). [Link]

  • Structural determinants of isoform selectivity in pi3k inhibitors - Johns Hopkins University. (n.d.). [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. (n.d.). [Link]

  • Efficacy of PI3K inhibitors in advanced breast cancer - PMC - PubMed Central. (2019, December 20). [Link]

  • PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting. (n.d.). [Link]

  • Drugs targeting PI3K in clinical trial | Download Table - ResearchGate. (n.d.). [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. (n.d.). [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023, February 28). [Link]

  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. (n.d.). [Link]

  • Development and safety of PI3K inhibitors in cancer - PMC - NIH. (2023, February 11). [Link]

  • (PDF) PI3K inhibitors: Efficacy in diverse cancer forms - ResearchGate. (2025, November 8). [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (n.d.). International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC - PubMed Central. (n.d.). [Link]

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - Frontiers. (2023, November 13). [Link]

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Navigating the Azaindole Maze: A Comparative Efficacy Guide to 6-Methyl vs. 7-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the azaindole scaffold stands out as a privileged structure, particularly in the design of kinase inhibitors.[1] Its bioisosteric relationship with indole, coupled with the strategic placement of a nitrogen atom in the pyridine ring, offers a powerful tool to modulate physicochemical properties and biological activity.[2] This guide provides an in-depth comparative analysis of two closely related yet distinct isomers: 6-methyl and 7-methyl azaindole derivatives. By delving into their structure-activity relationships, target engagement, and experimental data, we aim to equip researchers with the insights needed to make informed decisions in their drug discovery endeavors.

The Azaindole Scaffold: A Versatile Tool in Drug Discovery

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds where a pyridine ring is fused to a pyrrole ring. The position of the nitrogen atom in the six-membered ring gives rise to four possible isomers: 4-, 5-, 6-, and 7-azaindole.[2] This seemingly subtle variation has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, pKa, and metabolic stability, all of which are critical determinants of its pharmacological profile.[3]

The 7-azaindole isomer is the most extensively studied and is a common motif in many kinase inhibitors due to its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine binding of ATP.[4] However, the exploration of other isomers, including the 6-azaindole scaffold, has revealed that the optimal nitrogen placement is highly dependent on the specific biological target.[3]

Comparative Efficacy: 6-Methyl vs. 7-Methyl Azaindole Derivatives

While direct head-to-head comparisons of 6-methyl and 7-methyl azaindole derivatives are limited in the literature, we can glean valuable insights from studies comparing the parent 6- and 7-azaindole scaffolds and extrapolate the potential influence of the methyl substitution. The choice between these two isomers is a critical decision in the lead optimization process, with each offering a unique set of advantages and disadvantages.

Structure-Activity Relationship (SAR) and Target-Dependent Efficacy

The biological activity of azaindole isomers is exquisitely sensitive to the specific protein target. What proves advantageous for one target may be detrimental for another.

A notable example comes from the development of allosteric modulators for the cannabinoid receptor 1 (CB1). In one study, 7-azaindole-2-carboxamide derivatives completely lost their ability to bind to the CB1 receptor, whereas the corresponding 6-azaindole-2-carboxamides, while showing reduced affinity compared to their indole counterparts, retained functional activity.[5] This strongly suggests that for this particular target, the 6-azaindole scaffold is a more viable bioisostere.

Conversely, in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives of 4- and 7-azaindole demonstrated superior efficacy compared to the parent indole compound, while 5- and 6-azaindole derivatives were less effective.[3]

The addition of a methyl group further refines the SAR. The position of this small alkyl group can influence the molecule's conformation, lipophilicity, and steric interactions within the binding pocket. For instance, in a series of 7-azaindole derivatives targeting HIV-1 integrase, a para-substituted methyl group on a C3-aryl ring was found to be beneficial for inhibitory activity.[6] While this does not directly compare the 6- and 7-methyl isomers, it underscores the importance of the methyl group's placement in optimizing target engagement.

Physicochemical Properties and Pharmacokinetics

The position of the nitrogen atom in the azaindole ring also impacts key physicochemical properties that govern a drug's pharmacokinetic profile. Generally, the introduction of a nitrogen atom into the indole scaffold tends to increase aqueous solubility.[5] Both 6- and 7-azaindole derivatives have been shown to have enhanced solubility compared to their indole counterparts.[5]

While specific comparative pharmacokinetic data for 6-methyl versus 7-methyl azaindole derivatives is scarce, the inherent differences in the electronic properties of the 6- and 7-azaindole cores will likely lead to distinct metabolic pathways and rates of clearance. The slightly different pKa values of the two isomers can also influence their absorption and distribution characteristics.

Quantitative Comparison of Azaindole Derivatives

To provide a clearer picture of the performance differences, the following table summarizes inhibitory activities of various 6- and 7-azaindole derivatives against different biological targets. It is important to note that these data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Isomer ScaffoldTargetCompound DescriptionIC50/EC50Reference
6-Azaindole Cannabinoid Receptor 1 (CB1)6-azaindole-2-carboxamideReduced binding affinity vs. indole analog[5]
7-Azaindole Cannabinoid Receptor 1 (CB1)7-azaindole-2-carboxamideComplete loss of binding affinity[5]
6-Azaindole HIV-1 Reverse Transcriptase6-azaindole derivativeReduced efficacy vs. indole analog[3]
7-Azaindole HIV-1 Reverse Transcriptase7-azaindole derivativeEnhanced efficacy vs. indole analog[3]
7-Azaindole BRAF V600EVemurafenib (contains 7-azaindole core)13 nM[4]
7-Azaindole DDX37-azaindole-derivative (7AID)12.69 - 16.96 µM (cell-based)[7]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section details a general experimental workflow for the comparative evaluation of 6-methyl and 7-methyl azaindole derivatives.

General Synthesis of Methyl-Substituted Azaindole Derivatives

The synthesis of 6-methyl and 7-methyl azaindole derivatives can be achieved through various established synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Synthesis_Workflow cluster_6_methyl Synthesis of 6-Methyl-Azaindole cluster_7_methyl Synthesis of 7-Methyl-Azaindole start_6 Substituted 2-amino-5-methylpyridine step1_6 Functionalization (e.g., iodination) start_6->step1_6 step2_6 Palladium-catalyzed cyclization step1_6->step2_6 product_6 6-Methyl-Azaindole Derivative step2_6->product_6 start_7 Substituted 2-amino-6-methylpyridine step1_7 Functionalization (e.g., Sonogashira coupling) start_7->step1_7 step2_7 Annulation step1_7->step2_7 product_7 7-Methyl-Azaindole Derivative step2_7->product_7

General synthetic strategies for 6- and 7-methyl azaindole derivatives.

Step-by-Step Protocol for Kinase Inhibition Assay:

  • Compound Preparation: Dissolve the synthesized 6-methyl and 7-methyl azaindole derivatives in 100% DMSO to create stock solutions.

  • Assay Buffer Preparation: Prepare a kinase assay buffer appropriate for the specific kinase being tested (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).

  • Kinase Reaction Mixture: In a 96-well or 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP to the assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds (and a positive control inhibitor) to the reaction mixture. Include a DMSO-only control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Signal Detection: Measure the fluorescence signal using a suitable plate reader. The signal will be inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-methyl and 7-methyl azaindole derivatives for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Logical Framework for Isomer Selection

The decision to pursue a 6-methyl versus a 7-methyl azaindole derivative should be guided by a systematic evaluation of their properties in the context of the specific drug discovery program.

Isomer_Selection start Initiate Isomer Comparison target_id Target Identification & Validation start->target_id synthesis Parallel Synthesis of 6-Methyl & 7-Methyl Analogs target_id->synthesis in_vitro In Vitro Efficacy Screening (e.g., Kinase Assays) synthesis->in_vitro sar Structure-Activity Relationship Analysis in_vitro->sar cell_based Cell-Based Potency & Toxicity Assays sar->cell_based adme In Vitro ADME Profiling (Solubility, Stability) cell_based->adme decision Select Optimal Isomer for Lead Optimization adme->decision lead_opt Lead Optimization decision->lead_opt

A logical workflow for the selection of the optimal methyl-azaindole isomer.

Conclusion

The choice between 6-methyl and 7-methyl azaindole derivatives is not a matter of inherent superiority of one over the other, but rather a nuanced, target-specific decision. While the 7-azaindole scaffold is more prevalent in the literature, particularly for kinase inhibitors, the 6-azaindole isomer presents a valuable alternative that can offer advantageous properties for certain biological targets. The addition of a methyl group provides a further layer of refinement to the structure-activity relationship.

For drug development professionals, a thorough and parallel evaluation of both isomers against the target of interest is paramount. By systematically assessing their in vitro efficacy, cellular potency, and pharmacokinetic properties, researchers can confidently select the isomer that holds the most promise for development into a successful therapeutic agent. This data-driven approach, grounded in a deep understanding of the subtle yet significant differences between these two scaffolds, will ultimately pave the way for the discovery of novel and effective medicines.

References

  • Zhang, L., et al. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. [Link]

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  • Sharma, N., et al. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]

  • Gogoi, K., et al. Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Beteck, R. M., et al. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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  • Kumar, S., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

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Validating Novel Kinase Inhibitors in Oncology: A Comparative Guide to Xenograft Model Activity for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of novel therapeutic compounds, using the hypothetical molecule, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, as a case study. While specific in vivo data for this exact compound is not publicly available, its core structure, 1H-pyrrolo[2,3-b]pyridine, is a well-established scaffold for a multitude of potent kinase inhibitors.[1][2][3][4][5][6][7][8] This guide will, therefore, proceed under the scientifically-grounded hypothesis that this compound functions as a kinase inhibitor. We will explore the methodologies to validate its anti-tumor activity in robust xenograft models and compare its potential performance profile against established kinase inhibitors.

The Rationale for Xenograft Models in Oncology Drug Development

The journey of a novel anticancer agent from the bench to the clinic is fraught with challenges, a primary one being the translation of in vitro findings to in vivo efficacy. Xenograft models, which involve the transplantation of human tumor tissue or cell lines into immunocompromised mice, serve as a critical bridge in this process.[9][10][11] They provide a living system to assess a drug's therapeutic efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.[11][12]

There are two primary types of xenograft models, each with distinct advantages and applications:

  • Cell Line-Derived Xenografts (CDX): These models are generated by implanting cultured human cancer cell lines into mice.[10] They are highly reproducible, cost-effective, and suitable for large-scale screening of compounds.[10]

  • Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of a patient's tumor tissue into a mouse.[9][13] These models are considered more clinically relevant as they better preserve the genetic and histological heterogeneity of the original tumor.[9][13]

The choice of model is critical and depends on the specific research question. For initial efficacy testing of a novel compound like this compound, a well-characterized CDX model is often the starting point.

Hypothetical Target Profile of this compound

Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is prevalent in inhibitors of various kinases such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs), we will hypothesize that our compound of interest is a potent inhibitor of a key oncogenic kinase, for instance, a receptor tyrosine kinase (RTK).[1][3][6] The validation in a xenograft model would aim to confirm that the in vitro potency translates to in vivo tumor growth inhibition.

A Comparative Framework: Benchmarking Against the Standard of Care

To provide meaningful context to the efficacy data of a novel compound, it is essential to include a comparator arm in the xenograft study. This is typically a standard-of-care agent for the chosen tumor type. For our hypothetical RTK inhibitor, a suitable comparator would be a clinically approved tyrosine kinase inhibitor (TKI) known to be effective in the selected cancer cell line.

The following table outlines a hypothetical comparison of our lead compound with a standard TKI.

Parameter This compound (Hypothetical Data) Standard TKI (e.g., Sunitinib) (Expected Outcome)
In Vitro IC50 10 nM5 nM
Xenograft Model A431 (Epidermoid Carcinoma)A431 (Epidermoid Carcinoma)
Dosing Regimen 50 mg/kg, oral, daily40 mg/kg, oral, daily
Tumor Growth Inhibition (TGI) >80%~70-80%
Body Weight Loss <10%<15%
Mechanism of Action Inhibition of downstream signaling (e.g., p-ERK, p-AKT)Inhibition of multiple RTKs

Experimental Design and Protocols

A robust in vivo study requires meticulous planning and execution. The following diagram and protocol outline a typical workflow for evaluating the efficacy of our hypothetical compound in a CDX model.

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture A431 Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing: - Vehicle Control - Test Compound - Standard TKI randomization->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement body_weight Body Weight Monitoring dosing->body_weight endpoint Study Endpoint & Tissue Harvest tumor_measurement->endpoint body_weight->endpoint pk_pd PK/PD Analysis endpoint->pk_pd

Caption: Workflow for in vivo efficacy testing in a CDX model.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

1. Cell Culture and Implantation:

  • A431 human epidermoid carcinoma cells are cultured in appropriate media until they reach the desired confluence.
  • Cells are harvested, counted, and resuspended in a suitable matrix (e.g., Matrigel).
  • A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).
  • Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
  • Once tumors reach the desired size, mice are randomized into treatment groups (typically 8-10 mice per group) to ensure a similar average tumor volume across all groups.

3. Treatment Administration:

  • Group 1 (Vehicle Control): Administered with the vehicle used to formulate the test compound and standard TKI.
  • Group 2 (Test Compound): Administered with this compound at a predetermined dose (e.g., 50 mg/kg) via oral gavage, once daily.
  • Group 3 (Standard TKI): Administered with the standard TKI (e.g., Sunitinib) at its established effective dose (e.g., 40 mg/kg) via oral gavage, once daily.[12]

4. Monitoring and Endpoint:

  • Tumor volume and body weight are measured 2-3 times per week.
  • The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
  • At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e..g., histology, Western blot).

Assessing Target Engagement and Mechanism of Action

To confirm that the observed anti-tumor activity is due to the intended mechanism of action, it is crucial to perform pharmacodynamic (PD) studies. This involves analyzing the modulation of the target kinase and its downstream signaling pathways in the tumor tissue.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 6-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of a hypothetical RTK signaling pathway.

Western blot analysis of tumor lysates can be used to measure the phosphorylation status of the target RTK and downstream effectors like ERK and AKT. A significant reduction in the phosphorylation of these proteins in the tumors of treated mice compared to the vehicle control would provide strong evidence of on-target activity.[12]

Conclusion

The validation of a novel compound like this compound in xenograft models is a cornerstone of preclinical drug development. By employing well-designed in vivo efficacy studies, including appropriate controls and comparator arms, researchers can gain critical insights into the therapeutic potential of new drug candidates. The hypothetical framework presented in this guide, grounded in the known activities of the 1H-pyrrolo[2,3-b]pyridine scaffold, provides a robust template for the preclinical evaluation of novel kinase inhibitors. The successful demonstration of in vivo efficacy and on-target activity in these models is a crucial step towards advancing a promising compound to clinical trials.

References

  • Patient-derived tumour xenografts as models for oncology drug development - PMC - NIH. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025-07-21). Available at: [Link]

  • Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link]

  • Patient-derived xenograft models for oncology drug discovery - OAE Publishing Inc. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship - AACR Journals. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed. Available at: [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed. Available at: [Link]

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The Discerning Eye: A Comparative Guide to the Cross-Reactivity Profile of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. Off-target interactions, or cross-reactivity, can be the harbinger of unforeseen toxicities or, in some serendipitous instances, novel therapeutic applications. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity is not just an academic exercise—it is a critical determinant of its clinical viability.

This guide provides an in-depth comparative analysis of the potential cross-reactivity profile of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . The core of this molecule belongs to the 7-azaindole class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and effectively interact with the hinge region of numerous kinases.[1][2] While a definitive, publicly available cross-reactivity panel for this specific molecule is not established, we can construct a robust, inferred profile by examining the known targets of its close structural analogs. This guide will delineate this putative profile, provide a comparative context with alternative scaffolds, and detail the rigorous experimental methodologies required for its empirical validation.

The 7-Azaindole Scaffold: A Double-Edged Sword of Potency and Promiscuity

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a cornerstone in the design of kinase inhibitors.[1][3] Its success stems from the strategic placement of a nitrogen atom in the six-membered ring, which acts as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of a kinase.[3] This fundamental interaction is the wellspring of its broad applicability but also the source of its potential for cross-reactivity. The selectivity of any given 7-azaindole derivative is dictated by the nature and position of its substituents, which engage with more variable regions of the ATP-binding site.[2]

Derivatives of the 7-azaindole scaffold have been successfully developed into inhibitors for a wide array of kinases and other enzymes, including BRAF, Janus kinases (JAKs), Aurora kinases, and phosphodiesterases (PDEs).[1][4][5][6] Therefore, it is a logical starting point to hypothesize that this compound may exhibit off-target activity against members of these enzyme families.

Inferred Cross-Reactivity Profile and Comparative Analysis

Based on the established targets of structurally related 7-azaindole derivatives, we can project a potential cross-reactivity profile for this compound. The following table summarizes this inferred profile and offers a comparison with other common kinase inhibitor scaffolds.

Target FamilyRepresentative Off-TargetsInferred Affinity for this compoundComparative Scaffolds & Notes
Kinases
Receptor Tyrosine Kinases (RTKs)VEGFR2, FGFR4, CSF1RPossiblePyrrolo[2,3-d]pyrimidines: Often show high affinity for RTKs like CSF1R and EGFR.[7][8][9][10] The substitution pattern on the pyrrolo[2,3-b]pyridine core is critical for selectivity within this family.[11]
Non-Receptor Tyrosine KinasesJAK1, JAK2PossiblePyrrolo[2,3-b]pyridine-5-carboxamides: Have been specifically designed as potent and selective JAK1 inhibitors.[6] The carboxylic acid at the 2-position of our topic compound may alter this selectivity profile.
Serine/Threonine KinasesBRAF, Aurora Kinases, CDKs, ATMLikelyPyrrolo[2,3-b]pyridines: This scaffold is the basis for the BRAF inhibitor vemurafenib.[2] Various derivatives have also shown potent inhibition of Aurora kinases, CDK8, and ATM.[1][12][13]
Other Enzymes
PhosphodiesterasesPDE4BPossible1H-pyrrolo[2,3-b]pyridine-2-carboxamides: Have been identified as potent inhibitors of PDE4B.[4] The presence of the carboxylic acid instead of a carboxamide could influence this interaction.

Expert Insight: The carboxylic acid moiety at the 2-position is a key structural feature. It can act as a hydrogen bond donor and acceptor, potentially forming interactions that are distinct from the more commonly seen carboxamide derivatives. This could either enhance affinity for certain off-targets or introduce novel selectivity by engaging with specific amino acid residues in the active site.

Experimental Validation: A Step-by-Step Guide to Cross-Reactivity Profiling

A putative profile is a valuable guide, but empirical data is the gold standard. The following section details the essential experimental workflows for definitively characterizing the cross-reactivity of this compound.

Broad Kinase Panel Screening

The initial step is to perform a broad screen against a panel of purified kinases. This provides a global view of the compound's selectivity.

Protocol: Large-Scale Kinase Panel Assay (e.g., KinomeScan™)

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a high concentration stock (e.g., 10 mM).

  • Assay Principle: The assay typically employs a competition binding format. The test compound is incubated with a DNA-tagged kinase and a corresponding immobilized ligand. The amount of kinase bound to the solid support is quantified, usually via qPCR of the DNA tag.

  • Execution:

    • The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (typically >400).

    • Results are expressed as a percentage of control, where a lower percentage indicates stronger binding.

  • Data Analysis: A "selectivity score" can be calculated based on the number of kinases inhibited above a certain threshold (e.g., >90% inhibition). Hits are then selected for further validation.

Dose-Response and IC50 Determination for Key Off-Targets

For any significant "hits" identified in the broad panel screen, it is crucial to determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the off-target interaction.

Protocol: Biochemical IC50 Determination (e.g., ADP-Glo™ Kinase Assay)

  • Assay Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Lower luminescence indicates greater inhibition of the kinase.

  • Execution:

    • Prepare a serial dilution of this compound.

    • In a multi-well plate, combine the kinase, its specific substrate, ATP, and the diluted compound.

    • Incubate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Target Engagement and Pathway Analysis

Biochemical assays confirm direct enzyme inhibition, but cellular assays are necessary to determine if the compound can engage its off-targets in a physiological context and modulate downstream signaling.

Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Culture and Treatment:

    • Select cell lines where the identified off-target kinase is active and drives a known signaling pathway.

    • Culture the cells to an appropriate confluency.

    • Treat the cells with a range of concentrations of this compound for a defined period.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate of the off-target kinase.

    • Also, probe for the total protein of that substrate and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control. A dose-dependent decrease in the phosphorylation of the substrate indicates cellular target engagement.

Visualizing the Workflow and Key Pathways

To provide a clearer understanding of the experimental logic and the potential signaling implications, the following diagrams have been generated.

G cluster_0 Cross-Reactivity Profiling Workflow A Compound Synthesis (this compound) B Broad Kinase Panel Screen (>400 Kinases) A->B C Identify Off-Target 'Hits' (e.g., >90% Inhibition) B->C D Biochemical IC50 Determination (Dose-Response) C->D F Cellular Target Engagement Assay (e.g., Western Blot) C->F E Quantify Off-Target Potency D->E H Comprehensive Cross-Reactivity Profile E->H G Confirm Cellular Activity & Downstream Pathway Modulation F->G G->H

Caption: A logical workflow for the comprehensive cross-reactivity profiling of a novel compound.

G cluster_1 Potential Off-Target Signaling Pathway (Example: JAK-STAT) Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates STAT_P Phospho-STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor This compound Inhibitor->JAK inhibits

Caption: An example of a signaling pathway (JAK-STAT) that could be modulated by off-target activity.

Conclusion

The this compound molecule, by virtue of its 7-azaindole core, holds significant therapeutic promise. However, this same structural feature necessitates a thorough and rigorous evaluation of its cross-reactivity profile. By leveraging our understanding of related compounds, we can anticipate potential off-target interactions with various kinases and other enzymes. This guide provides a framework for this predictive analysis and, more importantly, outlines the essential experimental protocols required for empirical validation. A comprehensive understanding of a compound's selectivity is paramount for mitigating risks, uncovering new therapeutic opportunities, and ultimately, accelerating the journey from the laboratory to the clinic.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PubMed Central.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. (n.d.). Benchchem.
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). ScienceDirect.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications.
  • Azaindole Therapeutic Agents. (n.d.). PubMed Central.
  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017). PubMed.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). National Institutes of Health.

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Comparative Guide to the Structure-Activity Relationship of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid analogs. While direct and extensive research on this specific scaffold is emerging, this document synthesizes data from closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series to provide a predictive comparison and guide for researchers, scientists, and drug development professionals. The focus is on key biological targets, including kinases and phosphodiesterases, with supporting experimental data and protocols to ensure scientific integrity and practical application.

Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for developing inhibitors of various enzymes, particularly kinases, that play crucial roles in cellular signaling pathways.[1][2] The pyrrolo[2,3-b]pyridine nucleus serves as a versatile hinge-binding motif, enabling potent and selective inhibition of therapeutic targets. This guide will focus on derivatives of the 2-carboxamide series, with a particular interest in the influence of a methyl group at the 6-position.

Key Biological Targets and Structure-Activity Relationship (SAR) Analysis

Analogs of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in inflammatory diseases and cancer. The following sections detail the SAR for these targets, drawing comparisons and making informed extrapolations for the 6-methyl analogs.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic AMP (cAMP). Inhibition of PDE4, particularly the B isoform (PDE4B), has been pursued as a therapeutic strategy for inflammatory conditions.[3]

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[4][5] A key finding from these studies is that the 1H-pyrrolo[2,3-b]pyridine core provides a significant increase in potency compared to other bicyclic scaffolds like 1H-benzo[d]imidazole.[4]

SAR Summary for PDE4B Inhibition:

Position of ModificationSubstituent Effect on ActivityRationale and Insights
2-Carboxamide The nature of the amide substituent is critical for potency and selectivity. Small, hydrophobic cyclic amines, such as 3,3-difluoroazetidine, lead to high inhibitory activity and selectivity over the PDE4D isoform.[4]The amide substituent likely occupies a specific hydrophobic pocket in the active site of PDE4B. The fluorine atoms on the azetidine ring may enhance binding affinity through favorable interactions.
6-Position While direct data on 6-methyl analogs is limited, substitutions at this position on the pyridine ring are known to influence electronic properties and potential steric interactions within the binding site.A methyl group at the 6-position could enhance binding through hydrophobic interactions or by favorably positioning the molecule within the active site. However, steric hindrance could also lead to a decrease in activity. Experimental validation is crucial.
Other Positions N-methylation of the pyrrole nitrogen in the related pyrrolo[3,2-b]pyridine scaffold was found to be detrimental to activity.[4]This suggests that the NH group of the pyrrole is likely involved in a critical hydrogen bond interaction with the enzyme.

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogs as PDE4B Inhibitors. [4]

CompoundR (Amide Substituent)PDE4B IC50 (µM)PDE4D (% Inhibition at 10 µM)
11a Cyclopropyl0.63<50
11c 3-Fluorocyclobutyl0.60<50
11h 3,3-Difluoroazetidin-1-yl0.146-fold selective over PDE4D
Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[2][6]

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[2] The core scaffold typically forms key hydrogen bonds with the hinge region of the kinase domain.

SAR Summary for FGFR Inhibition:

Position of ModificationSubstituent Effect on ActivityRationale and Insights
3-Position Substitution with a group capable of interacting with the hydrophobic pocket is crucial. For example, a 3,5-dimethoxyphenyl group showed potent activity.[2]This group occupies a hydrophobic region of the ATP-binding site, and the methoxy groups can form additional interactions.
5-Position Introduction of a trifluoromethyl group at the 5-position can enhance activity.[2]This group can form a hydrogen bond with the backbone carbonyl of Gly485 in FGFR1, anchoring the inhibitor in the active site.
6-Position The influence of a 6-methyl group has not been extensively reported in this series.Based on the binding mode of other analogs, a small hydrophobic group like methyl at this position could be tolerated and potentially enhance hydrophobic interactions, but this requires experimental confirmation.

Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors. [2]

CompoundModificationsFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
1 Unsubstituted1900--
4h 5-CF3, 3-(3,5-dimethoxyphenyl)methyl7925

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Biochemical Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-coated microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the test compound dilution.

  • Add 5 µL of a solution containing the FGFR1 enzyme and the biotinylated substrate in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for ATP).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the europium-labeled anti-phosphotyrosine antibody and allow it to bind to the phosphorylated substrate.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound reagents.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Assay for PDE4B Inhibition (TNF-α Release Assay)

This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA kit

Procedure:

  • Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18 hours at 37°C.

  • Centrifuge the plate and collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Visualizations

General SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

SAR_General cluster_positions Key Positions for Modification cluster_targets Biological Targets Scaffold 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Core P2 2-Carboxamide (R) Scaffold->P2 Critical for potency and selectivity P6 6-Position Scaffold->P6 Potential for hydrophobic interactions (e.g., -CH3) P5 5-Position Scaffold->P5 H-bond acceptor (e.g., -CF3) can increase kinase inhibition P3 3-Position Scaffold->P3 Occupies hydrophobic pocket in kinases PDE4B PDE4B P2->PDE4B OtherKinases Other Kinases P2->OtherKinases P6->PDE4B Hypothesized FGFR FGFR P6->FGFR Hypothesized P5->FGFR P3->FGFR

Caption: General SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Experimental Workflow for Kinase Inhibitor Evaluation

Workflow start Compound Synthesis (e.g., 6-Methyl analogs) biochem Biochemical Assay (e.g., Kinase Inhibition) start->biochem Determine IC50 cellular Cellular Assay (e.g., Cytokine Release) biochem->cellular Confirm cellular activity adme In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) cellular->adme Assess drug-like properties in_vivo In Vivo Efficacy Studies adme->in_vivo Evaluate in a biological system

Caption: Experimental workflow for evaluating kinase inhibitors.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is a promising starting point for the development of potent and selective inhibitors of various therapeutic targets, including PDE4B and FGFR. The available data on related analogs suggest that a methyl group at the 6-position could be a valuable modification to explore for enhancing hydrophobic interactions within the target's active site.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to directly assess the impact of this substitution on potency and selectivity against a panel of relevant kinases and phosphodiesterases. Such studies will be instrumental in validating the hypotheses presented in this guide and could lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.[4][7][8]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications.[5]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed.[1]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.[2]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[6][9][10]

  • PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY. European Patent Office.[11]

  • Inhibitors of IRAK4 activity. Google Patents.[12]

  • Irak4 inhibitors. Google Patents.[13]

  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. PubChem.[14]

  • Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Google Patents.[15]

  • Pyrrolopyridine-2-carboxylic acid hydrazides. Google Patents.[16]

  • Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors. Google Patents.[17]

  • Combination therapy comprising an fgfr inhibitor and a kras inhibitor. Google Patents.[18]

  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors. Google Patents.[19]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.[3]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.[20]

  • Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.[21]

  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.[22]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed.

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Performance of a 1H-Pyrrolo[2,3-b]pyridine ATM Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the successful translation of promising in vitro results into in vivo efficacy is the critical hurdle that defines a viable therapeutic candidate. This guide provides an in-depth comparison of the in vitro and in vivo performance of a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor from the 1H-pyrrolo[2,3-b]pyridine class, compound 25a. While the initial inquiry focused on 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, the lack of published comprehensive in vitro and in vivo data for this specific molecule necessitates the use of a closely related and well-documented analogue to illustrate the vital principles of translational science. Compound 25a serves as an exemplary case study for researchers, scientists, and drug development professionals navigating the complexities of preclinical evaluation.

Introduction to the 1H-Pyrrolo[2,3-b]pyridine Scaffold and ATM Kinase

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. ATM kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target for anticancer therapies, particularly in combination with DNA-damaging agents.

This guide will dissect the journey of compound 25a, a rationally designed 1H-pyrrolo[2,3-b]pyridine derivative, from its initial characterization in cell-free and cell-based assays to its performance in animal models of human cancer.[1][2][3][4]

In Vitro Characterization: Defining Potency and Selectivity

The initial evaluation of any potential drug candidate begins with rigorous in vitro testing to establish its biological activity and specificity. For compound 25a, the primary focus was on its ability to inhibit ATM kinase and its selectivity against other related kinases.

Biochemical Assays: Measuring Direct Enzyme Inhibition

The potency of compound 25a was first determined in biochemical assays, which measure the direct interaction between the inhibitor and the isolated enzyme. These assays are crucial for establishing the intrinsic activity of the compound without the complexities of a cellular environment.

Key Findings:

  • High Potency: Compound 25a demonstrated potent inhibition of ATM kinase.

  • Excellent Selectivity: A critical aspect of a successful kinase inhibitor is its selectivity. Compound 25a exhibited remarkable selectivity, being over 700-fold more selective for ATM than for other members of the PIKK family of kinases.[1][2] This high degree of selectivity is predictive of a lower likelihood of off-target effects in a complex biological system.

Cellular Assays: Confirming Activity in a Biological Context

While biochemical assays are informative, cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the cellular milieu, and elicit a biological response.

Key Findings:

  • Target Engagement: Cellular assays confirmed that compound 25a effectively inhibited the ATM signaling pathway within cancer cell lines.

  • Synergistic Antitumor Activity: When combined with the chemotherapeutic agent irinotecan, compound 25a demonstrated a synergistic effect in killing cancer cells. This is a crucial finding, as ATM inhibitors are often developed as chemosensitizers.[1][2]

In Vivo Evaluation: The Litmus Test for a Drug Candidate

The true measure of a drug candidate's potential lies in its in vivo performance. This phase of testing evaluates the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a living organism.

Pharmacokinetic Profiling: Assessing Drug-like Properties

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. Pharmacokinetic studies in animal models, typically mice or rats, are conducted to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Key Findings for Compound 25a:

  • Excellent Oral Bioavailability: Compound 25a demonstrated an impressive oral bioavailability of 147.6% in mice.[1][2] This indicates that the compound is well-absorbed from the gastrointestinal tract and is not extensively metabolized before reaching systemic circulation. High oral bioavailability is a highly desirable property for a clinically viable drug.

In Vivo Efficacy: Demonstrating Antitumor Activity in Xenograft Models

The ultimate goal of an anticancer agent is to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the in vivo efficacy of drug candidates.

Key Findings for Compound 25a:

  • Potent Antitumor Activity: In both HCT116 and SW620 colorectal cancer xenograft models, the combination of compound 25a and irinotecan resulted in significant tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively.[1][2] This powerful synergistic effect in vivo directly correlates with the in vitro findings and provides strong validation for the therapeutic potential of this compound.

Comparative Analysis: Connecting In Vitro Data to In Vivo Outcomes

The journey of compound 25a from the lab bench to a preclinical model provides a clear illustration of a successful in vitro to in vivo translation.

Parameter In Vitro Results In Vivo Results Translational Significance
Potency Potent ATM kinase inhibitionSignificant tumor growth inhibition in combination therapyThe high intrinsic potency of the compound translated to a robust biological effect in a complex disease model.
Selectivity >700-fold selectivity for ATM over related kinasesEfficacious with likely reduced off-target toxicity (inferred)High selectivity in vitro is a strong predictor of a favorable therapeutic window in vivo.
Mechanism of Action Synergistic cancer cell killing with irinotecanSynergistic tumor growth inhibition with irinotecanThe mechanism of action observed in cell culture was successfully recapitulated in the animal model.
Drug-like Properties (Inferred from structure)Excellent oral bioavailability (147.6% in mice)The chemical structure of compound 25a possessed the necessary physicochemical properties for good absorption and metabolic stability.

Experimental Methodologies

In Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human ATM kinase and a suitable substrate peptide are prepared in an appropriate assay buffer.

  • Compound Preparation: Compound 25a is serially diluted to a range of concentrations.

  • Assay Reaction: The kinase, substrate, and compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme ATM Kinase Incubation Incubate with ATP Enzyme->Incubation Substrate Substrate Peptide Substrate->Incubation Inhibitor Compound 25a (Serial Dilutions) Inhibitor->Incubation Quantification Quantify Phosphorylation Incubation->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

In Vivo Xenograft Efficacy Study
  • Cell Culture: Human colorectal cancer cells (e.g., HCT116 or SW620) are cultured in appropriate media.

  • Animal Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Treatment Groups: Mice are randomized into treatment groups (e.g., vehicle control, irinotecan alone, compound 25a alone, combination of compound 25a and irinotecan).

  • Drug Administration: The respective treatments are administered to the mice according to a defined schedule and route (e.g., oral gavage for compound 25a).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

In_Vivo_Xenograft_Study cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture Culture Cancer Cells Implantation Implant Cells into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Dosing Administer Treatments Randomization->Dosing Measurement Measure Tumor Volume Dosing->Measurement Repeatedly Analysis Calculate TGI Measurement->Analysis

Caption: Overview of an in vivo xenograft efficacy study.

Conclusion

The successful translation of in vitro findings to in vivo efficacy is a multifaceted challenge that requires a deep understanding of a compound's biological activity, selectivity, and pharmacokinetic properties. The case of the 1H-pyrrolo[2,3-b]pyridine-based ATM inhibitor, compound 25a, serves as a compelling example of how a rationally designed molecule with excellent in vitro characteristics can achieve robust and meaningful in vivo antitumor activity. This guide underscores the importance of a comprehensive and integrated approach to preclinical drug development, where in vitro and in vivo studies are not viewed in isolation but as interconnected components of a larger translational narrative.

References

  • Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]

  • NLM Dataset Catalog. (n.d.). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]

  • Berdini, V., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ACS Publications. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]

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6-Azaindole vs. 7-Azaindole Kinase Inhibitors: A Head-to-Head Comparison for Strategic Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of kinase inhibitor development, the selection of a core scaffold is a pivotal decision that profoundly influences the potency, selectivity, and ultimate clinical success of a drug candidate. Among the privileged heterocyclic systems, azaindoles have emerged as a cornerstone, prized for their ability to mimic the purine core of ATP and establish critical hydrogen bond interactions with the kinase hinge region. While the 7-azaindole isomer has historically garnered more attention and is the foundation for approved drugs like vemurafenib, the 6-azaindole scaffold presents a compelling, albeit less explored, alternative.

This guide provides a comprehensive, head-to-head comparison of 6-azaindole and 7-azaindole as core scaffolds for kinase inhibitors. Moving beyond a cursory overview, we will delve into the nuanced differences in their structure-activity relationships (SAR), kinase selectivity profiles, and physicochemical properties, supported by experimental data. This analysis is intended to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to strategically select and optimize the azaindole isomer that best aligns with their project goals.

The Subtle Yet Significant Distinction: A Structural Overview

The fundamental difference between 6-azaindole and 7-azaindole lies in the position of the nitrogen atom within the pyridine ring. This seemingly minor alteration has significant repercussions for the electronic distribution, hydrogen bonding potential, and the spatial orientation of substituents, thereby dictating the inhibitor's interaction with the target kinase.

Figure 1: Chemical structures of 6-azaindole and 7-azaindole.

The pyridine nitrogen in both isomers can act as a hydrogen bond acceptor, engaging with the backbone NH of the kinase hinge. The pyrrole N-H can serve as a hydrogen bond donor. This bidentate interaction is a hallmark of many potent kinase inhibitors.

Physicochemical Properties: Impact on Drug-Likeness

The position of the nitrogen atom influences key physicochemical parameters that are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property6-Azaindole7-AzaindoleImplication in Drug Discovery
Aqueous Solubility Generally considered to have good solubility.Also exhibits good solubility, with some studies suggesting enhanced solubility over the parent indole.[1][2]Improved solubility is advantageous for oral bioavailability and formulation.
Metabolic Stability Can be susceptible to metabolism, but derivatization can mitigate this.Often a key focus for optimization due to potential metabolic liabilities.Enhanced metabolic stability leads to a longer in vivo half-life and potentially less frequent dosing.
Lipophilicity (logP) The nitrogen atom generally reduces lipophilicity compared to indole.Similar to 6-azaindole, the nitrogen atom tends to decrease logP.Lower lipophilicity can improve solubility and reduce off-target toxicity.

Expert Insight: While both scaffolds can offer improved solubility over their indole counterparts, the specific substitution patterns will ultimately dictate the final physicochemical properties. Early assessment of metabolic stability is crucial for both series, as this is often a key challenge to overcome during lead optimization.

Head-to-Head Comparison: A Case Study with VEGFR-2 and GSK3β Inhibitors

Direct comparative studies of 6-azaindole and 7-azaindole inhibitors against the same kinase target are invaluable for elucidating the intrinsic advantages of each scaffold. A study comparing closely related derivatives provides a compelling example.

CompoundTarget KinaseIC50 (nM)
6-Azaindole Derivative (178c) VEGFR248[3]
GSK3β9[3]
7-Azaindole Analogue (178d) VEGFR237[3]
GSK3βInactive[3]

Analysis of the Data:

In this head-to-head comparison, the 7-azaindole analogue (178d) demonstrates slightly greater potency against VEGFR2. However, the most striking difference lies in their selectivity. The 6-azaindole derivative (178c) is a potent inhibitor of both VEGFR2 and GSK3β, while the 7-azaindole analogue is highly selective for VEGFR2, with no significant activity against GSK3β.

This data powerfully illustrates a key principle in the 6- vs. 7-azaindole debate: the choice of the azaindole isomer can be a powerful tool for modulating the selectivity profile of an inhibitor. For a project requiring a highly selective VEGFR2 inhibitor, the 7-azaindole scaffold would be the more promising starting point. Conversely, if a dual VEGFR2/GSK3β inhibitor were desired, the 6-azaindole core would be the scaffold of choice.

Structure-Activity Relationship (SAR) and Kinase Selectivity: A Deeper Dive

The divergent selectivity profiles observed in the case study can be rationalized by considering the different vector spaces for substitution offered by the two scaffolds. The position of the nitrogen atom dictates the orientation of substituents, which in turn determines their ability to interact with specific sub-pockets within the kinase active site.

The 7-Azaindole Scaffold: A Legacy of Success in Kinase Inhibition

The 7-azaindole scaffold is a well-trodden path in kinase inhibitor design, and for good reason. It has a proven track record of producing potent and selective inhibitors for a wide range of kinases.

Vemurafenib: A Paradigm of 7-Azaindole-Based Drug Design

Vemurafenib (PLX4032), an FDA-approved inhibitor of BRAF V600E, is a testament to the power of the 7-azaindole core.[4][5][6] Its 7-azaindole moiety forms the critical hydrogen bonds with the hinge residues Cys532 and Gln530 of BRAF.[4] The substituents on the scaffold are then optimally positioned to occupy adjacent hydrophobic pockets, leading to high potency and selectivity.

vemurafenib_binding cluster_braf BRAF V600E Active Site Vemurafenib Vemurafenib (7-Azaindole Core) Hinge Hinge Region (Cys532, Gln530) Vemurafenib->Hinge Bidentate H-bonds HydrophobicPocket Hydrophobic Pocket Vemurafenib->HydrophobicPocket Hydrophobic Interactions

Figure 2: Simplified binding mode of a 7-azaindole inhibitor.

The 6-Azaindole Scaffold: An Emerging Avenue for Novel Selectivity

While less prevalent in the literature, the 6-azaindole scaffold is gaining recognition as a valuable tool for achieving novel selectivity profiles. In some cases, 6-azaindole derivatives have been found to be less active than their 7-azaindole counterparts, as was observed in a study on DYRK1A inhibitors.[7] However, this is not a universal rule, and the unique geometry of the 6-azaindole core can be exploited to target kinases that are challenging to inhibit selectively with other scaffolds.

Experimental Protocols

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method for measuring inhibitor binding to the ATP site of a kinase.

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (6- and 7-azaindole derivatives)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In a 384-well plate, add the diluted compounds.

  • Add a solution of the kinase and the Eu-labeled antibody to the wells.

  • Incubate for 60 minutes at room temperature to allow for compound binding.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate for another 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

lanthascreen_workflow Start Start PrepareReagents Prepare Reagents (Compounds, Kinase, Antibody, Tracer) Start->PrepareReagents Dispense Dispense Compounds, Kinase, and Antibody to Plate PrepareReagents->Dispense Incubate1 Incubate (60 min) Dispense->Incubate1 AddTracer Add Tracer Incubate1->AddTracer Incubate2 Incubate (60 min) AddTracer->Incubate2 ReadPlate Read TR-FRET Signal Incubate2->ReadPlate DataAnalysis Calculate IC50 ReadPlate->DataAnalysis End End DataAnalysis->End

Figure 3: LanthaScreen™ Eu Kinase Binding Assay workflow.

Cellular Proliferation Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Normalize the absorbance values to the vehicle control and plot against the compound concentration to determine the IC50 value.

Conclusion: A Strategic Choice for Kinase Inhibitor Design

The decision to employ a 6-azaindole or a 7-azaindole scaffold is a nuanced one, with no single answer being universally correct. The 7-azaindole isomer has a well-established history of success and often serves as a reliable starting point for developing potent kinase inhibitors. However, the data presented in this guide clearly demonstrates that the 6-azaindole scaffold should not be overlooked. Its unique structural features can be leveraged to achieve novel selectivity profiles that may be unattainable with the more conventional 7-azaindole core.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program. For projects where a well-validated target is being pursued and a rapid path to potency is desired, the 7-azaindole scaffold may be the more pragmatic choice. However, for programs targeting kinases with highly conserved active sites where selectivity is a major challenge, or for those seeking to develop inhibitors with novel intellectual property, the 6-azaindole isomer represents a compelling and potentially highly rewarding avenue of exploration. A thorough understanding of the subtle yet significant differences between these two powerful scaffolds is essential for any medicinal chemist aiming to design the next generation of innovative kinase inhibitors.

References

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Publications. [Link]

  • Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. PubMed. [Link]

  • Encoding BRAF inhibitor functions in protein degraders. RSC Publishing. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. [Link]

  • Various scaffolds as potent VEGFR inhibitors. ResearchGate. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC - PubMed Central. [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. National Institutes of Health. [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Publications. [Link]

  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing. [Link]

  • p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed. [Link]

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A Benchmark Analysis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The performance of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid will be benchmarked against three well-established, FDA-approved drugs: Crizotinib, Cabozantinib, and Ceritinib. This guide will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for a head-to-head evaluation, and present anticipated data in a comparative format to aid researchers and drug developers in assessing the potential of this novel chemical entity.

Mechanistic Rationale: Targeting the c-Met and ALK Signaling Axes

Dysregulation of receptor tyrosine kinase (RTK) signaling is a hallmark of many cancers.[1] The c-Met and ALK pathways, in particular, are critical drivers of tumor cell proliferation, survival, migration, and invasion when aberrantly activated.[2][3][4]

1.1. The Investigational Compound: this compound

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[5][6] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with the ATP-binding pockets of various kinases. Based on this precedent, we hypothesize that this compound is an ATP-competitive inhibitor of c-Met and ALK. The methyl group at the 6-position and the carboxylic acid at the 2-position are predicted to modulate its potency and selectivity profile.

1.2. The Benchmark Drugs: Established c-Met and ALK Inhibitors

  • Crizotinib: A first-generation, ATP-competitive small-molecule inhibitor of ALK, ROS1, and c-Met.[2][3][7][8][9] It is approved for the treatment of ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC).[7] Its mechanism involves blocking the phosphorylation of these kinases, thereby inhibiting downstream signaling pathways.[2][9]

  • Cabozantinib: A multi-targeted tyrosine kinase inhibitor that potently inhibits c-Met, VEGFR2, AXL, and RET.[10][11][12][13][14] Its broader spectrum of activity allows it to not only directly inhibit tumor growth but also to modulate the tumor microenvironment and overcome resistance mechanisms.[14] It is used in the treatment of various cancers, including medullary thyroid cancer and renal cell carcinoma.[15][13]

  • Ceritinib: A second-generation ALK inhibitor with greater potency against ALK than Crizotinib.[16][17][18] It is also an ATP-competitive inhibitor and is effective against ALK-positive NSCLC, including cases that have developed resistance to Crizotinib.[17][18][19] Unlike Crizotinib, Ceritinib does not have significant activity against c-Met.[18]

The following diagram illustrates the targeted signaling pathways.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds Ligand_ALK ALK Ligand (for fusion proteins) ALK ALK Receptor Ligand_ALK->ALK activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK activates ALK->PI3K_AKT activates ALK->RAS_MAPK activates JAK_STAT JAK/STAT Pathway ALK->JAK_STAT activates Transcription Gene Transcription PI3K_AKT->Transcription RAS_MAPK->Transcription JAK_STAT->Transcription Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation Crizotinib Crizotinib Crizotinib->cMet Crizotinib->ALK Cabozantinib Cabozantinib Cabozantinib->cMet Ceritinib Ceritinib Ceritinib->ALK Compound_X Compound_X Compound_X->cMet Compound_X->ALK

Caption: Targeted inhibition of c-Met and ALK signaling pathways.

In Vitro Benchmarking: A Multi-faceted Approach

To comprehensively evaluate the efficacy and selectivity of this compound, a series of in vitro assays are proposed.

2.1. Biochemical Kinase Inhibition Assays

The primary assessment of a potential kinase inhibitor is to determine its direct inhibitory effect on the enzymatic activity of the target kinase.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human c-Met and ALK kinases.

  • Materials: Recombinant c-Met and ALK kinase domains, Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), test compounds (this compound, Crizotinib, Cabozantinib, Ceritinib), assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and test compound.

    • Incubate for 60 minutes at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the test compound. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Anticipated Comparative Data (IC50, nM)

Compoundc-Met IC50 (nM)ALK IC50 (nM)
This compoundTBDTBD
Crizotinib5 - 2020 - 50
Cabozantinib1 - 5>1000
Ceritinib>10001 - 10

TBD: To Be Determined

2.2. Cellular Target Engagement and Pathway Inhibition

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical next step. This is typically assessed by measuring the phosphorylation status of the kinase and its downstream effectors.

Experimental Protocol: Western Blotting for Phospho-Kinase Levels

  • Objective: To assess the inhibition of c-Met and ALK phosphorylation and downstream signaling in relevant cancer cell lines.

  • Cell Lines:

    • c-Met dependent: GTL-16 (gastric carcinoma, MET amplified), MKN-45 (gastric carcinoma, MET amplified).

    • ALK dependent: H3122 (NSCLC, EML4-ALK fusion), SU-DHL-1 (anaplastic large-cell lymphoma, NPM-ALK fusion).

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with serial dilutions of the test compounds for 2 hours. For c-Met inhibition in non-amplified lines, cells may be stimulated with HGF.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.[20]

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-c-Met, anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Densitometry analysis of the western blot bands to quantify the reduction in phosphorylated protein levels relative to total protein levels.

2.3. Anti-proliferative Activity

The ultimate goal of a cancer therapeutic is to inhibit the growth of tumor cells. Cell viability assays are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Experimental Protocol: MTT Cell Viability Assay

  • Objective: To determine the anti-proliferative effects of the test compounds on a panel of cancer cell lines.

  • Cell Lines: Same as for the Western blot analysis.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 values from the dose-response curves.

Anticipated Comparative Data (GI50, nM)

CompoundGTL-16 (c-Met)H3122 (ALK)
This compoundTBDTBD
Crizotinib10 - 5030 - 100
Cabozantinib5 - 20>1000
Ceritinib>10005 - 20

TBD: To Be Determined

In Vivo Efficacy Assessment: Xenograft Tumor Models

To evaluate the anti-tumor activity of this compound in a living organism, subcutaneous xenograft models are employed.

Experimental Protocol: Human Tumor Xenograft Study

  • Objective: To assess the in vivo anti-tumor efficacy of the test compound in mice bearing c-Met or ALK-dependent tumors.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Procedure:

    • Subcutaneously implant GTL-16 or H3122 cells into the flanks of the mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, and a relevant benchmark drug like Crizotinib).

    • Administer the compounds orally, once or twice daily, for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for target inhibition).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control.

The following workflow diagram outlines the proposed in vivo study.

In_Vivo_Workflow start Start implant Subcutaneous Implantation of Tumor Cells start->implant growth Tumor Growth to 100-200 mm³ implant->growth randomize Randomization of Mice into Treatment Groups growth->randomize treatment Daily Oral Administration of Compounds (21 days) randomize->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring end End of Study monitoring->end analysis Tumor Collection and Pharmacodynamic Analysis end->analysis final_report Final Report analysis->final_report

Caption: Workflow for the in vivo xenograft study.

Preliminary Pharmacokinetic Profiling

A preliminary assessment of the drug metabolism and pharmacokinetic (DMPK) properties of this compound is essential to understand its potential as a drug candidate.[22]

Experimental Protocol: In Vitro ADME and In Vivo PK

  • Objective: To evaluate the metabolic stability, plasma protein binding, and in vivo pharmacokinetic parameters of the test compound.

  • In Vitro Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time.

    • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using equilibrium dialysis.

  • In Vivo Pharmacokinetics:

    • Administer a single dose of the compound (intravenously and orally) to rodents.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS.[23]

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Anticipated Comparative Data

ParameterThis compoundCrizotinibCabozantinib
Oral Bioavailability (%)TBD~43%~35%
Half-life (hours)TBD~42~99
Plasma Protein Binding (%)TBD~91%>99.7%

TBD: To Be Determined

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the preclinical benchmarking of this compound against established c-Met and ALK inhibitors. The proposed experiments will elucidate its potency, selectivity, cellular activity, in vivo efficacy, and preliminary pharmacokinetic profile.

Positive outcomes from these studies would warrant further investigation, including broader kinase profiling to assess selectivity, evaluation in resistance models, and more extensive toxicology studies. The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic evaluation as described herein is crucial for identifying promising new drug candidates for the treatment of cancer and other diseases.

References

  • Crizotinib: A comprehensive review - PMC - PubMed Central. Available at: [Link]

  • What is the mechanism of Ceritinib? - Patsnap Synapse. Available at: [Link]

  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - NIH. Available at: [Link]

  • Cabozantinib: MedlinePlus Drug Information. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]

  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. Available at: [Link]

  • Crizotinib - Wikipedia. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Ceritinib: A Targeted Therapy for ALK-Positive Non-Small Cell Lung Cancer. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - JNAS. Available at: [Link]

  • c-Met inhibitor - Wikipedia. Available at: [Link]

  • How do ALK-inhibitors work in ALK-positive lung cancer? - YouTube. Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem. Available at: [Link]

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - NIH. Available at: [Link]

  • Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed. Available at: [Link]

  • Have clinical trials properly assessed c-Met inhibitors? - PMC - NIH. Available at: [Link]

  • [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. Available at: [Link]

  • In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor - AACR Journals. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • CABOMETYX® (cabozantinib) Mechanism of Action. Available at: [Link]

  • Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC - NIH. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Ceritinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. Available at: [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. Available at: [Link]

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine - MDPI. Available at: [Link]

  • What is the mechanism of Crizotinib? - Patsnap Synapse. Available at: [Link]

  • Computational study on novel natural inhibitors targeting c-MET - PMC - PubMed Central. Available at: [Link]

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. - ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound whose structural motifs—a pyrrolopyridine core and a carboxylic acid group—necessitate a rigorous and informed approach to waste management. Our commitment to safety and environmental stewardship is paramount, and adherence to these protocols is critical for ensuring a safe laboratory environment and regulatory compliance.

Hazard Profile and Core Safety Principles

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar compounds are harmful if swallowed[1][2].

  • Serious Eye Damage/Irritation: The carboxylic acid and pyridine functionalities suggest a high potential for causing serious eye irritation or damage[1][2][3].

  • Skin and Respiratory Irritation: Pyrrolopyridine derivatives are known to cause skin and respiratory irritation[3][4].

  • Aquatic Toxicity: Many pyridine derivatives are harmful to aquatic life, mandating that this compound is kept out of drains and waterways[1].

The core principle for disposing of this compound is to always treat it as hazardous chemical waste . It must be segregated, properly contained, and handled by a licensed environmental services company. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer[5][6][7].

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal-related activities, the correct PPE must be worn to mitigate exposure risks. The selection of PPE is dictated by the compound's potential for skin, eye, and respiratory irritation.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact, which can cause irritation[5][8]. Always inspect gloves for integrity before use.
Eye & Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious, irreversible eye damage[2][8]. A face shield offers a broader layer of protection.
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing and protects against incidental skin contact[8].
Respiratory Protection Use in a certified chemical fume hood.The primary engineering control to prevent inhalation of dust or aerosols, which may cause respiratory tract irritation[3][8].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of this compound waste. This workflow is designed to ensure safety, segregation, and compliance.

Step 1: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers[9].

  • Designate a Waste Stream: This compound should be categorized as non-halogenated organic acid solid waste .

  • Container Choice: Use a dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE)[10]. The container must have a secure, screw-top lid to prevent spills and vapor release.

  • Incompatibility Warning: Do NOT mix this waste with bases, strong oxidizing agents, or reactive metals[10][11]. Mixing acids with bases can cause a violent exothermic reaction.

Step 2: Waste Accumulation and Labeling

All waste must be accumulated at a designated Satellite Accumulation Area (SAA) within the laboratory[12].

  • Labeling: The moment the first particle of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste "[10][12].

    • The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas[12].

    • A clear indication of the hazards: "Toxic, Irritant "[12].

    • The date the container was first used.

  • Container Management: Keep the waste container closed at all times, except when adding waste[10]. Fill containers to no more than 80-90% capacity to allow for expansion and prevent spills[10].

Step 3: Handling Spills and Decontamination

Accidents can happen, and a prepared response is essential.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent[5]. Do not use combustible materials like paper towels to absorb large quantities.

    • Carefully sweep or scoop the contaminated absorbent into your designated hazardous waste container[3].

    • Clean the affected area thoroughly.

  • Decontamination of Empty Containers: "Empty" containers that held the pure compound must be treated as hazardous waste. They can be decontaminated by rinsing three times with a suitable solvent (e.g., methanol or ethanol). The resulting rinseate must be collected and disposed of as hazardous liquid waste[7]. Once decontaminated, deface the original label and dispose of the container as regular laboratory glass or plastic waste.

Step 4: Final Disposal and Collection
  • Storage: Store the sealed and labeled waste container in your lab's designated SAA, away from incompatible materials[11][12].

  • Request for Pickup: Once the container is full or waste is no longer being generated, complete a chemical collection request form as per your institution's Environmental Health & Safety (EHS) procedures[11].

  • Professional Disposal: The final disposal must be conducted by a licensed hazardous waste disposal company, which will typically use high-temperature incineration at an approved facility[1][3].

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from point of generation to final removal.

G cluster_0 In-Lab Waste Management cluster_1 Spill & Decontamination cluster_2 Final Disposal Pathway gen Generation of Waste (Solid Compound, Contaminated Materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 0 segregate Segregate as Organic Acid Waste Select HDPE Container ppe->segregate Step 1 label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date segregate->label_waste Step 2a accumulate Accumulate in Satellite Area (SAA) Keep Container Closed label_waste->accumulate Step 2b full Container is Full (or no longer in use) accumulate->full Over time spill Spill Occurs contain Contain with Inert Absorbent spill->contain collect_spill Collect into Waste Container contain->collect_spill collect_spill->accumulate Add to waste request Complete EHS Chemical Collection Request Form full->request Step 4a ehs EHS Collection request->ehs Step 4b incinerate Licensed Disposal Facility (High-Temperature Incineration) ehs->incinerate Step 4c

Caption: Disposal workflow for this compound.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • SDFine. PYRIDINE HYDROBROMIDE Safety Data Sheet. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • University of Toronto. (2019, August). HANDLING PROCEDURES FOR CHEMICAL WASTES. [Link]

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Retrosynthesis Analysis

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6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

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